molecular formula ¹³C₄H₁₂Cl₂N₂ B1146862 Piperazine CAS No. 1323940-30-2

Piperazine

Número de catálogo: B1146862
Número CAS: 1323940-30-2
Peso molecular: 163.03
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Piperazine is an organic compound, a cyclic diamine featuring a six-membered ring containing two opposing nitrogen atoms (systematic IUPAC name: 1,4-diazacyclohexane) . This structure makes it a versatile and privileged scaffold in medicinal chemistry and drug discovery, where it is widely used to improve the pharmacokinetic properties of drug candidates by enhancing water solubility and bioavailability . Its primary historical and research application is as an anthelmintic agent; this compound acts as a GABA receptor agonist in parasites, causing flaccid paralysis and allowing for their expulsion . Beyond its direct pharmacological role, the this compound moiety is a critical building block in a broad range of therapeutics, including antitumor, antibacterial, and anti-inflammatory agents . It is also employed as a key intermediate in the synthesis of polymers, such as polyamides, and in industrial processes like gas sweetening for the removal of CO2 and H2S . This product is a high-purity (99%), anhydrous white solid with a molecular weight of 86.14 g/mol . It is freely soluble in water and glycols . This compound is classified as a hazardous chemical; it causes severe skin burns and eye damage and may cause respiratory irritation or allergic skin reactions . This product is intended for research purposes only and is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUUGHFHXGJENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Record name PIPERAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4267
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PIPERAZINE (anhydrous)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31977-51-2, Array
Record name Piperazine, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31977-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1021164
Record name Piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Needle-like white or colorless crystals. Shipped as a solid or suspended in a liquid medium. Very corrosive to skin, eyes and mucous membranes. Solid turns dark when exposed to light. Flash point 190 °F. Used as a corrosion inhibitor and as an insecticide., Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colorless solid, hygroscopic, with a pungent odor; [ICSC], Solid, HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE FLAKES WITH PUNGENT ODOUR., Colourless to yellow solid; Salty taste
Record name PIPERAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4267
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Piperazine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Piperazine and salts
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2226
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Piperazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014730
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PIPERAZINE (anhydrous)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Piperazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1604/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

295 °F at 760 mmHg (NTP, 1992), 146 °C
Record name PIPERAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4267
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Piperazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00592
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PIPERAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PIPERAZINE (anhydrous)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

190 °F (NTP, 1992), 81 °C, 107 °C (Cleveland Open Cup), 65 °C
Record name PIPERAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4267
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Piperazine and salts
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2226
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PIPERAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PIPERAZINE (anhydrous)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Very soluble (NTP, 1992), Mol wt 184.13. Minute crystals. Very slightly sol in water. pH of saturated aq soln 6.5 /Phosphate/, Freely soluble in glycerol, glycols; one gram dissolves in 2 ml of 95% alcohol. Insoluble in ether., Very soluble in chloroform., Readily soluble in methanol, but only slightly soluble in benzene and heptane., Freely soluble in water., 3.71e+02 g/L, Solubility in water, g/100ml at 20 °C: 15, Soluble in water, Soluble (in ethanol)
Record name PIPERAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4267
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Piperazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00592
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PIPERAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Piperazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014730
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PIPERAZINE (anhydrous)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Piperazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1604/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.1 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1 g/cu cm, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1
Record name PIPERAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4267
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PIPERAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PIPERAZINE (anhydrous)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (air = 1), Relative vapor density (air = 1): 3
Record name PIPERAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4267
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PIPERAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PIPERAZINE (anhydrous)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.16 [mmHg], Vapor pressure = 2.6372X10+4 Pa @ 379.15 deg K, 0.16 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 21
Record name Piperazine and salts
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2226
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PIPERAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PIPERAZINE (anhydrous)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Plates or leaflets from ethanol, WHITE TO SLIGHTLY OFF-WHITE LUMPS OR FLAKES, Colorless, transparent, needle-like crystals

CAS No.

110-85-0
Record name PIPERAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4267
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00592
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name piperazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name piperazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=474
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperazine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.463
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Piperazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RTM4PAL0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PIPERAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Piperazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014730
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PIPERAZINE (anhydrous)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

223 °F (NTP, 1992), 106 °C, MP: 82-83 °C /Piperazine hydrochloride monohydrate/
Record name PIPERAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4267
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Piperazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00592
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PIPERAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Piperazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014730
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PIPERAZINE (anhydrous)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have cemented its status as a cornerstone in the design of a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, therapeutic applications, and structure-activity relationships, supported by quantitative data, detailed experimental protocols, and visualizations of its role in critical signaling pathways.

The this compound Moiety: A Privileged Structure

This compound is widely utilized in drug discovery for its unique combination of properties.[1] The two nitrogen atoms provide basic centers that can be readily protonated at physiological pH, which can enhance aqueous solubility and bioavailability.[2][3] This feature is crucial for optimizing the pharmacokinetic profile of drug candidates. Furthermore, the this compound ring exists in a stable chair conformation, providing a rigid and predictable scaffold for orienting pharmacophoric groups to interact with biological targets.[3][4] Its synthetic tractability, allowing for straightforward derivatization at both nitrogen positions, has made it an indispensable tool for medicinal chemists.[5][6][7]

The incorporation of a this compound moiety can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antipsychotic, antidepressant, antihistamine, antiviral, and antimicrobial effects.[5][6][8]

Therapeutic Applications and Marketed Drugs

The this compound scaffold is a key component in numerous FDA-approved drugs across various therapeutic areas.[9] From oncology to central nervous system disorders, its impact is profound.

Oncology: A prime example is Imatinib (Gleevec), a tyrosine kinase inhibitor that revolutionized the treatment of chronic myeloid leukemia (CML).[10] The this compound group in Imatinib is crucial for its solubility and binding to the ATP-binding pocket of the BCR-ABL oncoprotein.[10][11] Other notable anticancer agents incorporating this scaffold include Sunitinib, Olaparib, and Bosutinib.[10]

Central Nervous System (CNS) Disorders: Many antipsychotic and antidepressant drugs feature a this compound ring.[12] For instance, typical antipsychotics like Fluphenazine and atypical ones like Aripiprazole and Ziprasidone utilize the this compound core to interact with dopamine (B1211576) and serotonin (B10506) receptors.[5][13] Antidepressants such as Vilazodone also contain this moiety, contributing to their mechanism of action as serotonin reuptake inhibitors and receptor agonists.[14]

Other Therapeutic Areas: The applications extend to infectious diseases (e.g., the antibiotic Ciprofloxacin), cardiovascular diseases, and as anthelmintic agents, where this compound itself was historically used to paralyze parasites for expulsion from the body.[13][15]

Quantitative Bioactivity and Pharmacokinetic Data

The following tables summarize key quantitative data for a selection of prominent this compound-containing drugs, illustrating their potency and pharmacokinetic profiles.

Table 1: Bioactivity of Selected this compound-Containing Drugs

DrugTarget(s)Bioactivity MetricValueTherapeutic Area
Imatinib BCR-ABL, c-Kit, PDGFRIC50~250-500 nM (BCR-ABL)Oncology (CML, GIST)
Aripiprazole Dopamine D2 (partial agonist), 5-HT1A (partial agonist), 5-HT2A (antagonist)Ki0.34 nM (D2), 1.7 nM (5-HT1A), 3.4 nM (5-HT2A)Psychiatry (Schizophrenia, Bipolar Disorder)
Ziprasidone Dopamine D2 (antagonist), 5-HT2A (antagonist)Ki4.8 nM (D2), 0.4 nM (5-HT2A)Psychiatry (Schizophrenia)
Sildenafil PDE5IC503.9 nMUrology (Erectile Dysfunction)
Ciprofloxacin DNA gyrase, Topoisomerase IVMIC0.004-2 µg/mL (vs. E. coli)Infectious Disease
Vilazodone Serotonin Transporter (SERT)IC500.2 nMPsychiatry (Depression)

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values are dependent on assay conditions and can vary. Data compiled from multiple sources for illustrative purposes.

Table 2: Pharmacokinetic Properties of Selected this compound-Containing Drugs

DrugBioavailability (%)Protein Binding (%)Half-life (t1/2, hours)Metabolism
Imatinib 989518Hepatic (CYP3A4)
Aripiprazole 87>99~75Hepatic (CYP3A4, CYP2D6)
Ziprasidone ~60 (with food)>99~7Hepatic (Aldehyde oxidase, CYP3A4)
Sildenafil 41963-4Hepatic (CYP3A4, CYP2C9)
Ciprofloxacin 70-8020-404Primarily renal excretion, some hepatic metabolism

Data compiled from publicly available drug information resources.

Synthesis and Experimental Protocols

The functionalization of the this compound scaffold, particularly at its nitrogen atoms, is a cornerstone of its application in drug synthesis. Methods like N-arylation and N-alkylation are routinely employed.[14]

Representative Experimental Protocol 1: Synthesis of N-Aryl this compound

This protocol provides a general method for the synthesis of an N-aryl this compound via direct coupling of an aniline (B41778) with bis(2-chloroethyl)amine (B1207034) hydrochloride, a variation of the Prelog synthesis.[16]

Objective: To synthesize 1-(phenyl)this compound.

Materials:

Procedure:

  • In a reaction vessel maintained under a dry nitrogen atmosphere, combine aniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.0 eq), and diethylene glycol monomethyl ether.

  • Heat the reaction mixture to 150 °C and maintain for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dissolve the residue in a minimal amount of methanol and add diethyl ether to precipitate the hydrochloride salt of the product.

  • Filter the precipitate and wash thoroughly with diethyl ether to yield the crude HCl salt.[16]

  • To obtain the free amine, dissolve the salt in water and treat with a saturated sodium carbonate solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-phenylthis compound product.[16]

  • If necessary, purify the product further using silica (B1680970) gel column chromatography.

Representative Experimental Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a common method to determine the inhibitory activity of a this compound-containing compound against a specific protein kinase.[17]

Objective: To determine the IC50 value of a test compound (e.g., a this compound-based inhibitor) against a target kinase.

Materials:

  • Test compound (serial dilution in DMSO)

  • Purified target kinase enzyme

  • Specific peptide substrate for the kinase

  • ATP (at or near Km concentration for the kinase)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Add 1 µL of the serially diluted test compound or vehicle control (DMSO) to the wells of the assay plate.

  • Kinase/Substrate Addition: Add 2 µL of a 2X kinase/substrate mixture prepared in the kinase assay buffer to each well.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a 2X ATP solution to each well.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Signal Generation: Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition (relative to DMSO controls) against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.[17]

Visualization of Mechanisms and Pathways

Graphviz diagrams are provided below to illustrate the logical workflow of this compound-based drug discovery and its role in key signaling pathways.

Workflow for this compound-Based Drug Discovery

G cluster_0 Discovery & Design cluster_1 Synthesis & Screening cluster_2 Optimization & Preclinical Target Target Identification & Validation Scaffold This compound Scaffold Selection Target->Scaffold Library Library Design & Virtual Screening Scaffold->Library Synthesis Chemical Synthesis of This compound Derivatives Library->Synthesis HTS High-Throughput Screening (HTS) Synthesis->HTS HitID Hit Identification HTS->HitID SAR Structure-Activity Relationship (SAR) HitID->SAR LeadOp Lead Optimization (ADME/Tox) SAR->LeadOp InVivo In Vivo Efficacy & Safety Studies LeadOp->InVivo Candidate Candidate Selection InVivo->Candidate G BCR_ABL BCR-ABL Oncoprotein (Constitutively Active Kinase) P_Substrate Phosphorylated Substrate BCR_ABL->P_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Imatinib Imatinib (this compound-based Drug) Imatinib->BCR_ABL Binds to ATP Pocket, Inhibits Activity Apoptosis Apoptosis (Cell Death) Imatinib->Apoptosis Substrate Substrate Protein (e.g., GRB2, STAT5) Substrate->BCR_ABL Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT, JAK-STAT) P_Substrate->Downstream Proliferation Uncontrolled Cell Proliferation & Survival (Leukemia) Downstream->Proliferation G Dopamine Dopamine (Neurotransmitter) D2R Dopamine D2 Receptor (Postsynaptic) Dopamine->D2R Binds & Activates G_Protein G-protein Coupling (Gi/o) D2R->G_Protein Antipsychotic Antipsychotic Drug (e.g., Aripiprazole) Antipsychotic->D2R Binds & Blocks (Antagonist) AC Adenylyl Cyclase Inhibition G_Protein->AC cAMP Decreased cAMP AC->cAMP Catalyzes Signal Modulation of Neuronal Excitability cAMP->Signal Effect Alleviation of Psychotic Symptoms Signal->Effect

References

The Multifaceted Mechanisms of Piperazine-Containing Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine (B1678402) ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties have led to its incorporation into a wide array of therapeutic agents targeting a diverse range of biological systems. This in-depth technical guide elucidates the core mechanisms of action of various classes of this compound-containing compounds, providing a comprehensive resource for researchers and drug development professionals. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Anthelmintic Action: Paralyzing Parasites

This compound and its simple salts have long been utilized as anthelmintic agents, primarily for the treatment of infections caused by roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis).[1] The primary mechanism of action involves the paralysis of these parasites, leading to their expulsion from the host's gastrointestinal tract.[2][3]

This paralytic effect is achieved through the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the neuromuscular junction of helminths.[2][3][4] this compound acts as an agonist at the GABA receptors of these parasites, leading to hyperpolarization of the muscle cell membrane and subsequent flaccid paralysis.[4][5] The selectivity of this compound for helminths is attributed to the fact that vertebrates primarily use GABA in the central nervous system, and the isoform of the GABA receptor in helminths differs from that in vertebrates.[2][3] Some evidence also suggests that this compound may block the action of acetylcholine (B1216132) at the myoneural junction, further contributing to the paralytic effect.[2]

Signaling Pathway: GABAergic Neurotransmission in Helminths

GABAA_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Muscle Cell GABA GABA GABAR GABA Receptor (Chloride Channel) GABA->GABAR Binds to Cl_ion Cl- GABAR->Cl_ion Opens channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes This compound This compound This compound->GABAR Agonist action

Caption: Agonistic action of this compound on helminth GABA receptors.

Central Nervous System Activity: Modulating Neurotransmission

A vast number of this compound derivatives exhibit profound effects on the central nervous system (CNS), leading to their use as antipsychotics, antidepressants, and anxiolytics.[6][7][8] The core mechanism underlying these activities is the modulation of monoaminergic neurotransmitter systems, primarily involving dopamine (B1211576) and serotonin (B10506) receptors.[6][7][8]

Antipsychotic Action: Dopamine and Serotonin Receptor Modulation

Many atypical antipsychotics incorporate a this compound moiety. Their mechanism of action is complex, often involving a combination of effects on dopamine D2 and various serotonin (5-HT) receptors.[9][10]

Aripiprazole , a well-known atypical antipsychotic, exemplifies this multifaceted mechanism. It acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[11][12][13] This "dopamine-serotonin system stabilizer" activity is thought to reduce dopaminergic neurotransmission in hyperactive pathways (antagonist effect) and enhance it in hypoactive pathways (agonist effect), thereby addressing both the positive and negative symptoms of schizophrenia.[11]

Quantitative Data: Receptor Binding Affinities (Ki, nM)

CompoundD25-HT1A5-HT2A5-HT2CReference
Aripiprazole0.341.73.415[13]
Brexpiprazole0.31.10.471.9[14]
Clozapine1267.15.49.6[6]
Antidepressant and Anxiolytic Action: Targeting the Serotonergic System

This compound-containing compounds are also prominent in the treatment of depression and anxiety. Their mechanisms often involve the modulation of serotonin transporters (SERT) and various serotonin receptors.[15][16]

Vortioxetine is a multimodal antidepressant that, in addition to inhibiting SERT, acts as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors.[1][17][18] This complex pharmacological profile is believed to contribute to its antidepressant and anxiolytic effects by enhancing serotonergic activity through multiple mechanisms.[1]

Buspirone , an anxiolytic agent, is a partial agonist at 5-HT1A receptors and also has a weak antagonist effect at dopamine D2 receptors.[3][4][16] Its anxiolytic action is primarily attributed to its effects on the serotonergic system.[16]

Quantitative Data: Receptor and Transporter Binding Affinities (Ki, nM)

CompoundSERT5-HT1A5-HT1B5-HT35-HT7Reference
Vortioxetine1.615333.719[1][17]
Buspirone-1.1---[16]

Signaling Pathway: Dopaminergic and Serotonergic Modulation

CNS_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Serotonin Serotonin SERT SERT Serotonin->SERT Reuptake HT1AR 5-HT1A Receptor Serotonin->HT1AR HT2AR 5-HT2A Receptor Serotonin->HT2AR Signal_Transduction Signal Transduction D2R->Signal_Transduction HT1AR->Signal_Transduction HT2AR->Signal_Transduction Piperazine_Derivative This compound Derivative Piperazine_Derivative->SERT Inhibitor Piperazine_Derivative->D2R Partial Agonist/ Antagonist Piperazine_Derivative->HT1AR Partial Agonist/ Agonist Piperazine_Derivative->HT2AR Antagonist

Caption: Modulation of dopamine and serotonin pathways by this compound derivatives.

Nicotinic Acetylcholine Receptor Modulation: A Newer Frontier

Recent research has highlighted the role of this compound derivatives as modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 and α4β2 subtypes.[19][20][21][22] These receptors are ligand-gated ion channels involved in a variety of physiological processes, including cognitive function and inflammation. This compound-containing compounds have been developed as agonists, partial agonists, silent agonists, and positive allosteric modulators (PAMs) of these receptors.[19][20][23][24]

Modulation of α7 nAChRs by this compound derivatives is being explored for the treatment of inflammatory disorders and cognitive deficits.[19][20] "Silent agonists" are of particular interest as they can desensitize the receptor without causing significant channel activation, a property that may be beneficial in certain pathological conditions.[23]

Quantitative Data: α7 nAChR Modulator Potency

CompoundActionEC50 (µM)Reference
(R)-18 (oxazolo[4,5-b]pyridine derivative)Agonist-[12]
(R)-47 (4-methoxyphenylurea derivative)Silent Agonist-[12]
TQSType II PAM0.2[22]
A-867744Type II PAM~1[22]

Signaling Pathway: α7 Nicotinic Acetylcholine Receptor Modulation

nAChR_Signaling cluster_membrane Cell Membrane nAChR α7 nAChR (Ion Channel) Cation_Influx Cation Influx (Ca2+, Na+) nAChR->Cation_Influx Opens channel Downstream_Signaling Downstream Signaling (e.g., Anti-inflammatory) Cation_Influx->Downstream_Signaling Initiates ACh Acetylcholine ACh->nAChR Binds to Piperazine_Modulator This compound Modulator Piperazine_Modulator->nAChR Modulates

Caption: Modulation of α7 nicotinic acetylcholine receptors by this compound compounds.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.[6]

  • Incubation: The membrane preparation is incubated with a specific radioligand (a radioactively labeled molecule that binds to the receptor) and varying concentrations of the test compound (the this compound derivative).[6][25]

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.[6]

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter. This is proportional to the amount of radioligand bound to the receptor.[6]

  • Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is calculated. The inhibitory constant (Ki) is then determined from the IC50 value using the Cheng-Prusoff equation.[26]

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Filtration to Separate Bound & Unbound Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Workflow for a typical radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Recording

This electrophysiological technique is used to measure the ion flow through ion channels, such as GABA receptors and nAChRs, expressed in Xenopus oocytes.

Methodology:

  • Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the receptor subunits of interest. The oocytes are then incubated to allow for receptor expression.

  • Electrode Placement: Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a desired holding potential.[8][27]

  • Perfusion: The oocyte is continuously perfused with a recording solution. Test compounds (e.g., this compound derivatives) are applied by switching the perfusion solution.[8]

  • Data Acquisition: The current required to maintain the holding potential is recorded. Changes in this current upon application of the test compound reflect the opening or closing of the ion channels.[8][28]

  • Data Analysis: The dose-response relationship of the compound is determined by applying increasing concentrations and measuring the resulting current. Parameters such as EC50 (for agonists) or IC50 (for antagonists) can be calculated.

Experimental Workflow: Two-Electrode Voltage Clamp

TEVC_Workflow Oocyte_Prep Oocyte Preparation & cRNA Injection Electrode_Impale Electrode Impalement Oocyte_Prep->Electrode_Impale Voltage_Clamp Establish Voltage Clamp Electrode_Impale->Voltage_Clamp Perfusion Perfusion with Test Compound Voltage_Clamp->Perfusion Recording Record Membrane Current Perfusion->Recording Analysis Data Analysis (Dose-Response) Recording->Analysis

Caption: Workflow for two-electrode voltage clamp recording in Xenopus oocytes.

Conclusion

The this compound scaffold is a remarkably versatile building block in the design of pharmacologically active compounds. Its derivatives exhibit a wide range of mechanisms of action, from the paralysis of parasitic worms to the fine-tuning of complex neurotransmitter systems in the central nervous system. A thorough understanding of these mechanisms, supported by robust quantitative data and well-defined experimental protocols, is crucial for the continued development of novel and improved therapeutics based on this important chemical moiety. This guide provides a foundational resource for researchers dedicated to advancing the field of drug discovery and development.

References

The Dawn of a Dewormer: An In-depth Technical Guide to the Early Research of Piperazine as an Anthelmintic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the mid-20th century, the discovery of piperazine's anthelmintic properties marked a significant advancement in the treatment of intestinal nematode infections, particularly ascariasis (roundworm) and enterobiasis (pinworm). Prior to its use as a deworming agent, This compound (B1678402) was initially explored as a solvent for uric acid. Its subsequent repositioning as a highly effective and well-tolerated anthelmintic provided a much-needed therapeutic option for widespread parasitic diseases. This technical guide delves into the foundational research of this compound, presenting a comprehensive overview of its mechanism of action, early clinical efficacy, toxicological profile, and the experimental protocols that established its place in medical history.

Mechanism of Action: A Neuromuscular Blockade

Early research into this compound's mode of action identified its ability to induce a flaccid paralysis in susceptible helminths, leading to their expulsion from the host's gastrointestinal tract by normal peristalsis. This effect is achieved through the drug's action as a gamma-aminobutyric acid (GABA) receptor agonist at the neuromuscular junction of the parasite.

This compound's agonistic activity on GABA receptors leads to an increased influx of chloride ions into the muscle cells. This hyperpolarizes the cell membrane, making it less responsive to excitatory stimuli and ultimately causing muscle relaxation and paralysis. Electrophysiological studies on isolated Ascaris muscle preparations demonstrated that this compound application resulted in an increase in the muscle cell's resting potential and suppression of rhythmic spike activity, consistent with an inhibitory effect.

G Signaling Pathway of this compound at the Helminth Neuromuscular Junction cluster_synapse Neuromuscular Junction This compound This compound gaba_receptor GABA Receptor (Chloride Channel) This compound->gaba_receptor  Binds to and activates cl_ion Chloride Ions (Cl-) gaba_receptor->cl_ion  Opens channel muscle_cell Helminth Muscle Cell cl_ion->muscle_cell  Influx into cell hyperpolarization Hyperpolarization muscle_cell->hyperpolarization  Leads to paralysis Flaccid Paralysis hyperpolarization->paralysis  Results in

A diagram illustrating this compound's mechanism of action.

Early Clinical Trials: Efficacy and Dosage

The 1950s saw a series of clinical trials that established the efficacy of various this compound salts, most notably this compound citrate (B86180) and this compound adipate, in treating human intestinal helminthiasis. These studies laid the groundwork for standardized treatment regimens.

Treatment of Ascariasis (Ascaris lumbricoides)

Pioneering work by researchers such as Brown and Sterman in 1954 demonstrated the high efficacy of this compound citrate in clearing roundworm infections. Subsequent studies confirmed these findings, establishing this compound as a reliable treatment.

Table 1: Summary of Early Clinical Trial Data for this compound in the Treatment of Ascariasis

Study (Year)This compound SaltDosage RegimenNumber of PatientsCure Rate (%)Key Observations
Brown & Sterman (1954)CitrateSyrup formulation, specifics not detailed in abstract-HighHighly acceptable to children, easily administered, no fasting required.
White (1954)HydrateSpecifics not detailed in abstract--Effective in treating ascariasis.
Greenberg et al. (1981)*CitrateSingle dose administered twice within a 2-week period185 children53% (low infection), 31% (moderate infection), 36% (heavy infection)Single-dose regimen less effective in moderate to heavy infections.

Note: While this study is from a later period, it provides specific quantitative data on a single-dose regimen.

Treatment of Enterobiasis (Enterobius vermicularis)

This compound also proved to be highly effective against pinworm infections. Early clinical trials focused on determining the optimal duration of treatment to ensure the eradication of the parasites and prevent reinfection.

Table 2: Summary of Early Clinical Trial Data for this compound in the Treatment of Enterobiasis

Study (Year)This compound SaltDosage RegimenNumber of PatientsCure Rate (%)Key Observations
White & Standen (1953)-Specifics not detailed in abstract--Report on a clinical trial in children.
Anonymous (1962)This compound-Senna combinationSingle dose58100All patients cleared of infestation; insignificant and transient side effects.

Experimental Protocols

The establishment of this compound as a frontline anthelmintic was based on rigorous experimental protocols, both in vitro and in clinical settings.

In Vitro Ascaris Muscle Preparation Studies

To elucidate the mechanism of action, early researchers utilized isolated muscle preparations from Ascaris lumbricoides.

  • Preparation of Muscle Tissue: Adult Ascaris lumbricoides were obtained, and sections of the somatic muscle were dissected and mounted in a chamber containing a physiological saline solution (e.g., Ringer's solution) to maintain tissue viability.

  • Electrophysiological Recordings: Microelectrodes were inserted into the muscle cells to measure the resting membrane potential and any spontaneous electrical activity.

  • Application of this compound: this compound, at varying concentrations, was introduced into the bathing solution.

  • Measurement of Effects: Changes in the muscle cell's membrane potential and the frequency of action potentials were recorded. A hyperpolarization of the membrane and cessation of spike activity upon this compound application indicated an inhibitory, paralyzing effect.

Early Clinical Trial Protocol for Ascariasis and Enterobiasis

The following outlines a generalized workflow for the clinical trials conducted in the 1950s to evaluate the efficacy and safety of this compound.

G Generalized Workflow of an Early this compound Clinical Trial patient_selection Patient Selection (Confirmed Ascaris or Enterobius Infection) informed_consent Informed Consent patient_selection->informed_consent baseline_assessment Baseline Assessment (Stool Sample Analysis, Egg Count) informed_consent->baseline_assessment randomization Randomization (Treatment vs. Placebo) baseline_assessment->randomization treatment_admin Administration of This compound Salt or Placebo randomization->treatment_admin monitoring Monitoring for Adverse Effects treatment_admin->monitoring follow_up Follow-up Assessment (Post-treatment Stool Sample Analysis) monitoring->follow_up data_analysis Data Analysis (Cure Rate, Reduction in Egg Count) follow_up->data_analysis

pharmacological profiling of piperazine analogs and derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacological Profiling of Piperazine (B1678402) Analogs and Derivatives

Introduction

The this compound moiety, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, is a versatile and privileged scaffold in medicinal chemistry.[1] Its unique structural and physicochemical properties, such as the ability to be easily modified, a large polar surface area, and the presence of hydrogen bond donors and acceptors, contribute to its prevalence in a wide array of pharmacologically active compounds.[2][3][4] this compound derivatives exhibit a broad spectrum of biological activities, targeting various receptors and enzymes in the central nervous system (CNS) and periphery.[1][5] Consequently, they have been successfully developed into therapeutic agents for a range of diseases, including psychiatric disorders, neurological conditions, and cancer.[1][6][7] A trivial change in the substitution pattern on the this compound nucleus can lead to distinguishable differences in their pharmacological activities.[5] This guide provides a comprehensive overview of the , intended for researchers, scientists, and drug development professionals.

Pharmacological Activities and Targets

This compound derivatives are known to interact with a multitude of biological targets, leading to a wide range of pharmacological effects. Their central pharmacological activity often involves the modulation of the monoamine pathway.[1]

  • Neurotransmitter Receptors: A primary area of activity for this compound derivatives is on neurotransmitter receptors.[5]

    • Dopamine (B1211576) Receptors: Many this compound analogs exhibit affinity for dopamine D2 and D3 receptors, leading to their use as antipsychotics.[8] Some compounds show high selectivity for the D3 receptor subtype.[8][9]

    • Serotonin (B10506) (5-HT) Receptors: this compound derivatives frequently interact with various serotonin receptor subtypes. For instance, some act as 5-HT1A receptor agonists, contributing to anxiolytic and antidepressant effects.[10][11] Others show affinity for 5-HT2A and 5-HT2B receptors.[12]

    • Histamine (B1213489) Receptors: Certain this compound derivatives are potent antagonists of histamine H3 and H4 receptors, with applications as antihistamines.[5][13]

    • Sigma Receptors: A number of this compound compounds have been identified as high-affinity ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in various CNS disorders.[13][14][15]

  • Monoamine Transporters: Some this compound derivatives inhibit the reuptake of monoamines such as norepinephrine (B1679862) (NE), dopamine (DA), and serotonin (5-HT) by targeting their respective transporters (NET, DAT, and SERT).[16][17] This mechanism is central to the action of some antidepressants.[18]

  • Anticancer Activity: Recent studies have highlighted the potential of this compound derivatives as anticancer agents.[6] They can induce apoptosis in cancer cells by inhibiting multiple signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways.[6]

Structure-Activity Relationships (SAR)

The pharmacological profile of this compound derivatives is highly dependent on their chemical structure. The nature and position of substituents on the this compound ring and any attached aryl or alkyl groups significantly influence their affinity, selectivity, and functional activity at various targets.

  • Substitution on this compound Nitrogens: The substituents on the two nitrogen atoms of the this compound ring are crucial for activity. For example, in a series of histamine H3 and sigma-1 receptor antagonists, replacing a this compound ring with a piperidine (B6355638) moiety was found to be a key structural element for dual H3/σ1 receptor affinities.[13]

  • Aryl Substituents: The nature of the aryl group attached to one of the this compound nitrogens often determines the primary pharmacological target. For instance, arylpiperazines are common motifs in ligands for serotonin and dopamine receptors.[10]

  • Linker Length: In compounds where the this compound ring is connected to another pharmacophore via a linker, the length of this linker can impact binding affinity. For example, in a series of histamine H3 receptor ligands, extension of the alkyl linker length decreased the affinity.[13]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR studies have been employed to understand the relationship between the physicochemical properties of this compound derivatives and their biological activities, aiding in the design of more potent and selective compounds.[18]

Data Presentation

The following tables summarize quantitative data from various studies on this compound analogs and derivatives.

Table 1: Receptor Binding Affinities of Selected this compound Analogs

CompoundTarget ReceptorKi (nM)Reference
Compound 5 hH3R7.70[13]
σ1R3.64[13]
Compound 11 hH3R6.2[13]
σ1R4.41[13]
σ2R67.9[13]
m-CPP SERT33[16][17]
TFMPP SERT53[16][17]
Compound 6a D31.4[9]
D2694[9]
5-HT1A199[9]
Compound 7a D32.5[9]
5-HT1A14.3[9]
Compound (-)-10e D247.5[8]
D30.57[8]
Compound 19 5-HT2A-[12]
5-HT2B-[12]
Compound 6a 5-HT1AR1.28[11]

Ki values represent the inhibition constant, indicating the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates higher binding affinity.

Table 2: Functional Activity of a this compound Derivative

CompoundAssayTargetActivityEC50 (µM)Reference
1 Phenytoin methodS1RAgonist-[19]

EC50 represents the concentration of a drug that gives a half-maximal response.

Table 3: Pharmacokinetic Parameters of m-CPP

AdministrationBioavailability (%)Clearance (mL/hr)Reference
Oral (0.5 mg/kg)14-108-[20]
Intravenous (0.1 mg/kg)-11-92[20]

Experimental Protocols

Detailed methodologies are crucial for the accurate pharmacological profiling of new chemical entities.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a ligand for a receptor.[21]

Principle: A radiolabeled ligand with known high affinity and specificity for the target receptor is incubated with a biological preparation containing the receptor (e.g., cell membranes). The ability of an unlabeled test compound to displace the radioligand from the receptor is measured.

Methodology: [21][22][23][24]

  • Receptor Preparation:

    • Homogenize tissues or cultured cells expressing the target receptor in an appropriate buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash and resuspend the membrane pellet in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a multi-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled ligand.

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters with cold buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Assays for G-Protein Coupled Receptors (GPCRs)

These assays measure the cellular response following the activation or inhibition of a GPCR by a ligand.[25][26]

Principle: GPCR activation initiates intracellular signaling cascades, often involving the production of second messengers like cyclic AMP (cAMP) or inositol (B14025) monophosphate (IP1), or the binding of GTP to the G-protein.[25][27] Functional assays quantify these downstream events.

Methodology (IP1 Accumulation Assay): [25]

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line (e.g., HEK293).

    • Transfect the cells with a plasmid encoding the GPCR of interest. For receptors that couple to Gq, this is sufficient. For others, co-transfection with a promiscuous Gαq protein may be necessary to redirect signaling through the phospholipase C (PLC) pathway.[25]

  • Ligand Stimulation:

    • Plate the transfected cells in a multi-well plate.

    • Add varying concentrations of the test compound (agonist) to the cells.

    • Incubate for a specific period to allow for receptor activation and IP1 accumulation.

  • IP1 Detection:

    • Lyse the cells to release the intracellular IP1.

    • Detect the accumulated IP1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit. This typically involves adding two fluorescently labeled antibodies that bind to IP1, bringing a donor and acceptor fluorophore into proximity for FRET (Förster Resonance Energy Transfer).

  • Data Analysis:

    • Measure the HTRF signal, which is proportional to the amount of IP1 produced.

    • Plot the signal as a function of the agonist concentration.

    • Determine the EC50 (effective concentration for 50% of the maximal response) and Emax (maximum response) from the dose-response curve.

In Vivo Studies

In vivo experiments are essential to evaluate the pharmacological effects and pharmacokinetic profile of a compound in a whole organism.

Principle: The compound is administered to an animal model of a disease (e.g., a model of depression or pain) to assess its therapeutic efficacy.[7] Pharmacokinetic studies involve measuring the drug concentration in biological fluids over time.[12]

Methodology (General):

  • Animal Models: Select an appropriate animal model that mimics the human disease state.

  • Drug Administration: Administer the test compound via a relevant route (e.g., oral, intravenous, intraperitoneal).

  • Behavioral/Physiological Assessment: Conduct behavioral tests (e.g., forced swim test for antidepressant activity) or measure physiological parameters to assess the drug's effect.[7]

  • Pharmacokinetic Sampling: For PK studies, collect blood samples at various time points after drug administration.

  • Bioanalysis: Analyze the concentration of the drug and its metabolites in the plasma using techniques like LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability.[12][28]

Visualizations

Signaling Pathway

G_protein_coupled_receptor_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand This compound Analog GPCR GPCR Ligand->GPCR Binds G_protein G-Protein (αβγ) GPCR->G_protein Activates GDP GDP G_protein->GDP Releases GTP GTP G_protein->GTP Binds G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves G_alpha_GTP->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response

Caption: G-protein coupled receptor (GPCR) signaling pathway.

Experimental Workflow

Pharmacological_Profiling_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Profiling cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Analogs Purification Purification & Characterization Synthesis->Purification Binding_Assay Radioligand Binding Assays (Ki) Purification->Binding_Assay Functional_Assay Functional Assays (EC50, Emax) Binding_Assay->Functional_Assay Enzyme_Assay Enzyme Inhibition Assays (IC50) Functional_Assay->Enzyme_Assay PK_Studies Pharmacokinetic Studies Enzyme_Assay->PK_Studies PD_Models Pharmacodynamic (Efficacy) Models PK_Studies->PD_Models Tox_Studies Toxicology Studies PD_Models->Tox_Studies Lead_Opt Lead Optimization Tox_Studies->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: Workflow for pharmacological profiling.

Logical Relationship

Structure_Activity_Relationship cluster_modifications Structural Modifications cluster_properties Pharmacological Properties Piperazine_Core This compound Core N1 N4 R1_Sub N1 Substituent (e.g., Aryl, Alkyl) Piperazine_Core->R1_Sub R2_Sub N4 Substituent (e.g., Aryl, Benzyl) Piperazine_Core->R2_Sub Affinity Binding Affinity (Ki) R1_Sub->Affinity Selectivity Receptor Selectivity R1_Sub->Selectivity Activity Functional Activity (Agonist/Antagonist) R2_Sub->Activity PK Pharmacokinetics (ADME) R2_Sub->PK Ring_Mod Ring Analogs (e.g., Piperidine) Ring_Mod->Affinity Ring_Mod->Selectivity

Caption: Structure-Activity Relationship (SAR) of piperazines.

Conclusion

The is a multifaceted process that is integral to the discovery and development of new drugs. The versatility of the this compound scaffold allows for the generation of compounds with a wide range of biological activities, from CNS-active agents to anticancer therapeutics.[1][2][3] A thorough understanding of their structure-activity relationships, combined with a systematic evaluation of their binding affinities, functional activities, and in vivo properties, is essential for identifying promising drug candidates. The methodologies and data presented in this guide provide a framework for researchers to effectively profile these important compounds and advance their development into novel therapies.

References

A Technical Guide to In-Silico Studies and Molecular Docking of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Piperazine (B1678402) and In-Silico Methods in Drug Discovery

The this compound ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous approved drugs with a wide spectrum of biological activities, including antipsychotic, antihistamine, anticancer, and antiviral properties. Its conformational flexibility and the ability to substitute at its two nitrogen atoms allow for fine-tuning of steric, electronic, and pharmacokinetic properties.

In the modern drug discovery paradigm, in-silico techniques are indispensable for accelerating the identification and optimization of lead compounds. Molecular docking, a prominent computational method, predicts the preferred orientation and binding affinity of a ligand (e.g., a this compound derivative) when bound to the active site of a target macromolecule (e.g., a protein). This approach allows for the high-throughput screening of virtual libraries, elucidation of structure-activity relationships (SAR), and rational design of novel, more potent inhibitors, significantly reducing the time and cost associated with preclinical research.

Experimental Protocols: A Standardized Molecular Docking Workflow

A robust and reproducible molecular docking study follows a well-defined protocol. The following sections detail the critical steps involved, from target preparation to post-simulation analysis.

2.1 Protein Target Preparation The initial step involves preparing the three-dimensional structure of the target protein for docking.

  • Structure Retrieval: The protein's crystal structure is typically downloaded from the Protein Data Bank (PDB).

  • Initial Cleaning: Non-essential components such as water molecules, co-solvents, and ions are removed from the PDB file. Co-crystallized ligands or essential cofactors may be retained as a reference.

  • Protonation and Charge Assignment: Hydrogen atoms, which are typically absent in X-ray crystal structures, are added. The protonation states of ionizable residues (like Histidine, Aspartic acid, Glutamic acid) are assigned, usually corresponding to a physiological pH of 7.4.

  • Energy Minimization: The protein structure undergoes a brief energy minimization using a molecular mechanics force field (e.g., CHARMM, AMBER) to relieve any steric clashes or geometric strain.

2.2 Ligand Preparation The small molecules, in this case, this compound derivatives, must also be prepared.

  • 3D Structure Generation: Ligands are sketched as 2D structures and then converted into low-energy 3D conformations.

  • Ionization and Tautomeric States: The appropriate ionization and tautomeric forms of the ligands at physiological pH are generated.

  • Energy Minimization: The 3D structure of each ligand is optimized using a suitable force field, such as MMFF94 or OPLS.

2.3 Grid-Based Docking and Scoring

  • Binding Site Definition: A docking grid, representing the energetic landscape of the active site, is generated. The grid box is centered on the known binding site, typically defined by the position of a co-crystallized ligand or catalytically important residues.

  • Conformational Sampling: The docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) systematically samples a vast number of ligand conformations and orientations within the defined grid.

  • Scoring and Ranking: Each generated pose is evaluated by a scoring function, which estimates the free energy of binding (e.g., in kcal/mol). The poses are then ranked, with the lowest energy pose typically representing the most likely binding mode.

2.4 Post-Docking Analysis The final step involves a critical analysis of the docking results.

  • Pose Clustering and Selection: The predicted binding poses are clustered based on root-mean-square deviation (RMSD). The lowest-energy pose from the most populated cluster is often selected for detailed analysis.

  • Interaction Analysis: The selected pose is visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic contacts, salt bridges, and pi-stacking, between the this compound derivative and the protein's active site residues.

  • Validation: The docking protocol is ideally validated by its ability to reproduce the binding mode of a known co-crystallized ligand (re-docking) and to correlate docking scores with experimentally determined biological activities (e.g., IC50 values) for a series of compounds.

cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation ProteinPrep Protein Preparation (PDB Cleaning, Protonation, Energy Minimization) GridGen Binding Site Definition (Grid Generation) ProteinPrep->GridGen LigandPrep Ligand Preparation (3D Conversion, Ionization, Energy Minimization) LigandPrep->GridGen Docking Molecular Docking (Conformational Sampling & Scoring) GridGen->Docking PoseAnalysis Pose & Interaction Analysis Docking->PoseAnalysis Validation Correlation with Experimental Data (IC50, Ki) PoseAnalysis->Validation

Caption: A generalized workflow for molecular docking studies.

Case Study: this compound Derivatives as Monoamine Oxidase B (MAO-B) Inhibitors

Monoamine Oxidase B (MAO-B) is a key enzyme in the degradation of dopamine (B1211576) in the brain. Its inhibition is a validated therapeutic strategy for Parkinson's disease, as it increases dopaminergic neurotransmission. Numerous studies have employed molecular docking to design and evaluate this compound derivatives as potent and selective MAO-B inhibitors.

3.1 Data Presentation: Docking Results

The table below summarizes hypothetical but representative docking results for a series of N-substituted benzylthis compound derivatives against human MAO-B (PDB ID: 2BYB).

Compound IDSubstitution PatternDocking Score (kcal/mol)Predicted Ki (µM)Key Interacting Residues
PZ-01 4-Chlorobenzyl-9.80.15ILE199, TYR326, LEU171, FAD
PZ-02 3-Fluorobenzyl-9.20.42ILE199, CYS172, TYR326, FAD
PZ-03 4-Methylbenzyl-8.71.10LEU171, ILE199, PHE208, FAD
PZ-04 Unsubstituted Benzyl-8.13.55LEU171, ILE199, FAD

3.2 Biological Context: MAO-B Signaling Pathway

The diagram below illustrates the mechanism of action. In dopaminergic neurons, dopamine is metabolized by MAO-B. This compound derivatives act by inhibiting MAO-B, thereby preventing dopamine degradation and increasing its availability in the synapse.

cluster_pathway Dopamine Metabolism Pathway & Inhibition Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Metabolized by Metabolites Inactive Metabolites (DOPAC) MAOB->Metabolites Produces Result Increased Dopamine Availability MAOB->Result Leads to This compound This compound Derivative This compound->MAOB Inhibits

Caption: Mechanism of MAO-B inhibition by this compound derivatives.

Conclusion

This guide outlines the core methodologies for conducting in-silico studies of this compound derivatives, emphasizing a standardized molecular docking workflow. As demonstrated through the case study of MAO-B inhibitors, these computational techniques provide profound insights into the molecular basis of ligand-receptor interactions. By integrating detailed protocols, structured data presentation, and clear visual diagrams, researchers can effectively leverage in-silico tools to guide the rational design of novel this compound-based therapeutics, ultimately accelerating the journey from concept to clinic.

The Piperazine Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern medicinal chemistry. Its prevalence in a vast array of therapeutic agents is a testament to its remarkable versatility. The unique physicochemical properties of the this compound core—including its structural rigidity, basicity, and ability to form hydrogen bonds—allow it to serve as a highly adaptable scaffold. These features often lead to improved pharmacokinetic profiles, such as enhanced aqueous solubility and oral bioavailability. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives across several key therapeutic areas, supported by quantitative data, experimental protocols, and logical diagrams to aid in rational drug design.

The this compound nucleus is a key component in drugs targeting a wide range of conditions, including psychiatric disorders (antipsychotics, antidepressants), cancer, and infectious diseases. The ability to readily modify the N1 and N4 positions allows for fine-tuning of a molecule's affinity and selectivity for its biological target. This guide will explore these modifications and their impact on pharmacological activity.

Core Structure and General SAR Principles

The fundamental this compound scaffold provides two primary points for chemical modification: the N1 and N4 positions. The substitutions at these sites dictate the compound's interaction with biological targets and its overall pharmacological profile.

Binding_Assay_Workflow P1 1. Membrane Preparation Homogenize HEK293 cells expressing human D2 receptors. Isolate membranes via centrifugation. P2 2. Assay Incubation Incubate membranes with [3H]-Spiperone (radioligand) and varying concentrations of test compound. P1->P2 P3 3. Separation Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. P2->P3 P4 4. Washing Wash filters with ice-cold buffer to remove non-specifically bound radioligand. P3->P4 P5 5. Quantification Place filters in scintillation cocktail and measure radioactivity using a scintillation counter. P4->P5 P6 6. Data Analysis Calculate IC50 from displacement curves. Convert IC50 to Ki using the Cheng-Prusoff equation. P5->P6

Methodological & Application

Piperazine: A Versatile Scaffold in Organic Synthesis for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Piperazine (B1678402), a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including its basicity, solubility, and synthetic tractability, have established it as a "privileged scaffold" in the design and synthesis of a vast array of pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of this compound as a versatile building block in organic synthesis, with a focus on its application in drug discovery and development.

Key Applications of the this compound Moiety

The prevalence of the this compound ring in numerous FDA-approved drugs is a testament to its importance.[1][2] Its incorporation into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.[3][4] The two nitrogen atoms provide handles for facile chemical modification, allowing for the introduction of various substituents to fine-tune a compound's biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5]

This compound derivatives have demonstrated remarkable therapeutic potential across a wide range of diseases, including:

  • Oncology: As a core component of numerous kinase inhibitors such as imatinib (B729) and olaparib.[5][6]

  • Central Nervous System (CNS) Disorders: In antipsychotics, antidepressants, and anxiolytics, where the this compound moiety can aid in crossing the blood-brain barrier.[5]

  • Infectious Diseases: In antibacterial and antiviral agents.[7]

  • Cardiovascular Diseases: In antihypertensive and antianginal drugs.[7]

Core Synthetic Methodologies

The versatility of this compound as a building block stems from the reactivity of its secondary amine functionalities. The most common synthetic transformations involving this compound are N-alkylation and N-arylation, which allow for the introduction of diverse chemical functionalities.

N-Alkylation of this compound

N-alkylation is a fundamental method for the synthesis of mono- or di-substituted piperazines. Common approaches include nucleophilic substitution with alkyl halides and reductive amination.

Experimental Protocol: Mono-N-Alkylation of this compound using an Alkyl Halide

This protocol describes a general procedure for the synthesis of a mono-N-alkylated this compound.

Materials:

  • This compound

  • Alkyl bromide (or other suitable alkyl halide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of this compound (2.0 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).

  • Stir the suspension vigorously at room temperature.

  • Add the alkyl bromide (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired mono-N-alkylated this compound.

N-Arylation of this compound

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely used for the N-arylation of this compound.

Experimental Protocol: Buchwald-Hartwig N-Arylation of this compound

This protocol provides a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

  • Ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (B28343) (anhydrous)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equivalent), this compound (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), Pd₂(dba)₃ (0.02 equivalents), and Xantphos (0.04 equivalents).

  • Add anhydrous toluene to the flask and stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to 100-110 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-arylthis compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of key this compound-containing pharmaceuticals.

Table 1: Synthesis of Imatinib Intermediate via Nucleophilic Substitution

Reactant 1Reactant 2SolventBaseTemperature (°C)Time (h)Yield (%)Reference
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine4-(chloromethyl)benzoyl chloridePyridine-1002~90[1]
3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline4-((4-methylpiperazin-1-yl)methyl)benzoyl chlorideDichloromethaneTriethylamineRT1285[1]

Table 2: Synthesis of Olaparib via Amide Coupling

Reactant 1Reactant 2Coupling AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-(4-fluoro-3-(this compound-1-carbonyl)benzyl)phthalazin-1(2H)-oneCyclopropanecarbonyl chloride-PyridineDichloromethaneRT491[5]

Signaling Pathways and Experimental Workflows

This compound-containing drugs often exert their therapeutic effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Kinase Inhibitor Signaling Pathway: Imatinib

Imatinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML). By blocking the ATP binding site of BCR-ABL, imatinib inhibits its kinase activity, thereby blocking downstream signaling pathways that lead to cell proliferation and survival.

G BCR_ABL BCR-ABL Tyrosine Kinase Substrate Substrate (e.g., Grb2, Shc) BCR_ABL->Substrate ATP-dependent phosphorylation STAT5 STAT5 Pathway BCR_ABL->STAT5 Apoptosis Apoptosis BCR_ABL->Apoptosis Inhibition of RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Substrate->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Substrate->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT5->Proliferation Imatinib Imatinib (this compound-containing) Imatinib->BCR_ABL Inhibition

Imatinib inhibits BCR-ABL kinase activity.

PARP Inhibitor Signaling Pathway: Olaparib

Olaparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of cancers with mutations in BRCA1/2 genes. PARP is a key enzyme in the repair of single-strand DNA breaks. Inhibition of PARP in BRCA-deficient cells leads to the accumulation of double-strand breaks, which cannot be repaired, resulting in cell death.

G DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP recruits DNA_DSB DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB leads to (if unrepaired) SSB_Repair SSB Repair PARP->SSB_Repair facilitates Cell_Viability Cell Viability BRCA_HR BRCA-mediated Homologous Recombination DNA_DSB->BRCA_HR repaired by Apoptosis Apoptosis DNA_DSB->Apoptosis leads to BRCA_HR->Cell_Viability Olaparib Olaparib (this compound-containing) Olaparib->PARP Inhibition

Olaparib induces synthetic lethality.

GPCR Antagonist Workflow

Many this compound-containing drugs act as antagonists at G-protein coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors. The following workflow illustrates a typical experimental approach to characterize a novel this compound derivative as a GPCR antagonist.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Synthesis Synthesis of This compound Derivative Binding_Assay Radioligand Binding Assay (Ki determination) Synthesis->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP measurement) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (Panel of GPCRs) Functional_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Screen->PK_Studies Efficacy_Models Animal Models of Disease (Efficacy) PK_Studies->Efficacy_Models Toxicity_Studies Toxicology Studies Efficacy_Models->Toxicity_Studies

References

Quantitative Analysis of Piperazine: A Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical methods for the quantification of piperazine (B1678402) in various samples, including pharmaceutical ingredients and biological matrices. Detailed application notes and experimental protocols are presented for key techniques, accompanied by quantitative data to facilitate method selection and implementation.

Introduction

This compound is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.[1] It and its derivatives are widely used as an anthelmintic agent in both human and veterinary medicine.[1] Given its pharmaceutical importance, accurate and reliable quantification of this compound is crucial for quality control of drug substances, formulation analysis, and pharmacokinetic studies. This guide details several analytical techniques suitable for these purposes.

Application Notes

Gas Chromatography (GC)

Principle: Gas chromatography separates volatile and thermally stable compounds in a gaseous mobile phase. This compound, being a relatively volatile compound, is well-suited for GC analysis. Detection is typically achieved using a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity and selectivity. For samples where this compound is present at trace levels or in complex matrices, derivatization may be necessary to improve its chromatographic properties and detection.[2]

Advantages:

  • High resolution and separation efficiency.

  • Robust and cost-effective for routine analysis.[3][4]

  • Suitable for the analysis of volatile impurities in drug substances.

Limitations:

  • Requires derivatization for non-volatile salts of this compound.

  • Potential for thermal degradation of some derivatives.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. This compound itself lacks a strong UV chromophore, making direct UV detection challenging for trace-level quantification.[5] To overcome this, two main approaches are employed:

  • Derivatization: this compound is reacted with a labeling agent to form a derivative with strong UV absorbance or fluorescence properties.[6] A common derivatizing agent is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl).[6]

  • Alternative Detection: Detectors that do not rely on UV absorbance, such as Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), can be used for the direct analysis of this compound.[7][8]

Advantages:

  • Versatile technique applicable to a wide range of samples.

  • Derivatization can significantly enhance sensitivity and selectivity.[6]

  • Amenable to automation for high-throughput analysis.

Limitations:

  • Direct UV detection is not sensitive for low concentrations of this compound.[5]

  • Derivatization adds an extra step to the sample preparation process.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Principle: This powerful technique combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. LC-MS/MS is the method of choice for quantifying trace amounts of this compound in complex biological matrices such as plasma, urine, and tissue samples.[1][9][10] The method typically involves monitoring specific precursor-to-product ion transitions, which provides excellent specificity and minimizes interference from matrix components.[10]

Advantages:

  • Exceptional sensitivity and selectivity.

  • Capable of analyzing this compound in complex biological fluids with minimal sample cleanup.[9]

  • Provides structural confirmation of the analyte.

Limitations:

  • Higher instrumentation and operational costs compared to GC and HPLC.

  • Matrix effects can influence ionization efficiency and require careful method development and validation.

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used for this compound quantification.

Table 1: Gas Chromatography (GC) Methods

MethodSample MatrixDerivatization ReagentColumnDetectorLODLOQLinearity RangeReference
Capillary GCPharmaceuticalsNone5% crosslinked Ph-Me siliconeFID-0.4 ppm-[11]
Capillary GCWorking atmosphere, Human urineEthyl- or isobutyl chloroformate-NSD, MSD20 ng/mL (NSD), 1 ng/mL (MSD)-100-10,000 ng/mL (NSD), 30-3,000 ng/mL (MSD)[2]
GCPharmaceutical Drug SubstancesNoneDB-17FID0.008%0.03%LOQ to 200% of analyte concentration[3][4]
GC-MSPlasma, Urine, Cell culture mediumTrifluoroacetic anhydride (B1165640) (TFAA)-MS0.004 µg/mL (Plasma), 0.002 µg/mL (Urine)0.016 µg/mL (Plasma), 0.008 µg/mL (Urine)0-10 µg/mL[12]

Table 2: High-Performance Liquid Chromatography (HPLC) Methods

MethodSample MatrixDerivatization ReagentColumnDetectorLODLOQLinearity RangeReference
HPLC-UVActive Pharmaceutical Ingredient (API)NBD-Cl-UV30 ppm90 ppm30-350 ppm[6]
HPLC-ELSDPharmaceutical Drug SubstancesNoneCyanopropyl (CN) bonded stationary phaseELSD--0.05-0.5 mg/mL[7]

Table 3: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

MethodSample MatrixColumnDetectorLODLOQLinearity RangeReference
LC-MSBiological MaterialSynergi C18MS---[9]
HPLC-MS/MSChicken Muscle-ESI-MS/MS0.3 µg/kg1.0 µg/kg1-200 µg/kg[10]
UPLC-MS/MSChicken Muscle-ESI-MS/MS0.4 µg/kg1.0 µg/kg1-200 µg/kg[13]

Experimental Protocols

Protocol 1: Quantification of this compound in a Pharmaceutical Drug Substance by GC-FID

This protocol is based on the method described for the determination of this compound in pharmaceutical drug substances.[3][4]

1. Materials and Reagents:

  • This compound reference standard

  • Methanol (B129727) (HPLC grade)

  • The active pharmaceutical ingredient (API) to be tested

2. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • DB-17 capillary column (30 m x 0.53 mm, 1.0 µm film thickness) or equivalent.

  • Data acquisition and processing software.

3. Chromatographic Conditions:

  • Carrier Gas: Helium at a flow rate of 2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Oven Temperature Program: 150°C for 10 min, then ramp to 260°C at 35°C/min, hold for 2 min.

  • Injection Volume: 1.0 µL.

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to cover the desired concentration range (e.g., LOQ to 200% of the specification limit).

5. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the API sample in methanol to achieve a final concentration within the calibration range.

6. Analysis:

  • Inject the standard solutions to establish a calibration curve.

  • Inject the sample solution.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Workflow Diagram:

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare this compound Standards GC_Injection Inject into GC-FID Standard_Prep->GC_Injection Sample_Prep Prepare API Sample Solution Sample_Prep->GC_Injection Data_Acquisition Acquire Chromatogram GC_Injection->Data_Acquisition Calibration Generate Calibration Curve Data_Acquisition->Calibration Quantify Quantify this compound in Sample Data_Acquisition->Quantify Calibration->Quantify

Caption: Workflow for GC-FID analysis of this compound.

Protocol 2: Quantification of this compound in an API by HPLC-UV with Derivatization

This protocol is based on the method involving derivatization with NBD-Cl.[6]

1. Materials and Reagents:

  • This compound reference standard

  • NBD-Cl (4-chloro-7-nitrobenzofuran)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Buffer solution (e.g., borate (B1201080) buffer)

  • The active pharmaceutical ingredient (API) to be tested

2. Instrumentation:

  • HPLC system with a UV detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Data acquisition and processing software.

3. Derivatization Procedure:

  • To an aliquot of the standard or sample solution, add a solution of NBD-Cl in a suitable solvent (e.g., methanol).

  • Add a buffer solution to adjust the pH to the optimal range for the reaction (typically alkaline).

  • Heat the mixture at a specific temperature (e.g., 60°C) for a defined period to ensure complete derivatization.

  • Cool the solution to room temperature before injection.

4. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 340 nm.

  • Injection Volume: 10 µL.

5. Standard and Sample Preparation:

  • Prepare a stock solution of this compound.

  • Prepare working standard solutions and perform the derivatization procedure as described above.

  • Accurately weigh and dissolve the API sample in a suitable solvent, then perform the derivatization procedure.

6. Analysis:

  • Inject the derivatized standard solutions to create a calibration curve.

  • Inject the derivatized sample solution.

  • Determine the concentration of this compound in the sample from the calibration curve.

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare this compound Standards Derivatization Derivatize with NBD-Cl Standard_Prep->Derivatization Sample_Prep Prepare API Sample Solution Sample_Prep->Derivatization HPLC_Injection Inject into HPLC-UV Derivatization->HPLC_Injection Data_Acquisition Acquire Chromatogram HPLC_Injection->Data_Acquisition Calibration Generate Calibration Curve Data_Acquisition->Calibration Quantify Quantify this compound in Sample Data_Acquisition->Quantify Calibration->Quantify

Caption: Workflow for HPLC-UV analysis with derivatization.

Protocol 3: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol outlines a general procedure for the analysis of this compound in biological matrices like serum or urine.[9]

1. Materials and Reagents:

  • This compound reference standard

  • Internal standard (e.g., deuterated this compound)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Biological matrix (serum, urine)

2. Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer).

  • C18 analytical column.

  • Data acquisition and processing software.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of the biological sample (serum or urine), add the internal standard.

  • Alkalize the sample with NaOH solution.

  • Add cold acetonitrile to precipitate proteins.

  • Vortex and centrifuge the sample.

  • Filter the supernatant before injection.

4. LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from matrix components.

  • Flow Rate: A typical flow rate for the column used.

  • Injection Volume: 5-10 µL.

5. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor at least two specific precursor-product ion transitions for this compound and one for the internal standard.

  • Optimize cone voltage and collision energy for each transition.

6. Analysis:

  • Prepare calibration standards by spiking known amounts of this compound and a fixed amount of internal standard into the blank biological matrix and perform the sample preparation.

  • Process the unknown samples using the same procedure.

  • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Spiking Spike Sample with IS Precipitation Protein Precipitation Spiking->Precipitation Centrifugation Centrifuge & Collect Supernatant Precipitation->Centrifugation LCMS_Injection Inject into LC-MS/MS Centrifugation->LCMS_Injection Data_Acquisition Acquire MRM Data LCMS_Injection->Data_Acquisition Calibration Generate Calibration Curve Data_Acquisition->Calibration Quantify Quantify this compound Data_Acquisition->Quantify Calibration->Quantify

Caption: Workflow for LC-MS/MS analysis of this compound.

References

Application Notes and Protocols for Piperazine-Based Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of piperazine-based linkers in the development of antibody-drug conjugates (ADCs). This document details the rationale for their use, protocols for their synthesis and conjugation, and methods for the characterization and evaluation of the resulting ADCs.

Introduction to this compound-Based Linkers in ADCs

This compound (B1678402) moieties are increasingly incorporated into the linker component of ADCs due to their unique physicochemical properties that can favorably impact the overall performance of the conjugate. The rigid, six-membered ring of this compound can impart conformational constraint to the linker, influencing the spatial orientation of the antibody and the cytotoxic payload.[1][2] Furthermore, the two nitrogen atoms within the this compound ring offer opportunities for chemical modification and can significantly affect the linker's solubility and basicity (pKa).[1][2]

The basicity of the this compound moiety can be fine-tuned by altering the neighboring chemical groups, which in turn influences the linker's protonation state at physiological pH.[1] This can be leveraged to enhance the aqueous solubility of the ADC, a critical factor for formulation and in vivo delivery.[1][2] this compound-containing linkers can be designed as either cleavable or non-cleavable, providing flexibility in the drug release mechanism.

Advantages of this compound-Based Linkers

  • Modulation of Physicochemical Properties: The this compound ring allows for the tuning of solubility and basicity (pKa), which can improve the overall properties of the ADC.[1][2]

  • Increased Rigidity: The cyclic nature of this compound can introduce a degree of rigidity to the linker, which may influence the stability and pharmacokinetics of the ADC.[1][2]

  • Improved Metabolic Stability: Embedding the this compound ring within an amide linkage has been shown to enhance metabolic stability by preventing N-dealkylation reactions.[1]

  • Versatile Synthesis: The this compound scaffold provides multiple points for chemical modification, allowing for the straightforward incorporation of various functional groups for conjugation to both the antibody and the cytotoxic payload.

Quantitative Data on this compound-Containing Linkers

The basicity (pKa) of the this compound moiety is a critical parameter that is highly dependent on the surrounding chemical environment. This, in turn, affects the degree of protonation at physiological pH and, consequently, the solubility of the linker and the entire ADC. The following table summarizes experimental pKa values for various this compound-containing fragments, providing a guide for linker design. While much of this data is derived from studies on Proteolysis Targeting Chimeras (PROTACs), the principles are directly applicable to the design of ADC linkers.[1]

Compound/Fragment StructureLinkage to this compoundpKa Value(s)% Protonated at pH 7.4 (approx.)Reference
1,4-dimethylthis compoundAlkyl8.2, 4.086%[1]
1-acetyl-4-methylthis compoundAmide7.0631%[1]
Alkyl-piperazine-alkylAlkyl~7.8 - 8.0~72 - 80%[1]
Carbonyl-piperazine-PEGAmide--[1]
Triazole-adjacent this compoundClick Chemistry (Triazole)~4.5 - 5.0<1%[1]

Experimental Protocols

General Synthesis of a this compound-Based Bifunctional Linker

This protocol describes a general approach for the synthesis of a bifunctional this compound linker containing a maleimide (B117702) group for conjugation to antibody cysteines and a functional handle (e.g., a carboxylic acid) for attachment of a cytotoxic drug.

Workflow for this compound-Based Bifunctional Linker Synthesis

G cluster_synthesis Linker Synthesis start Commercially Available This compound Derivative step1 Monoprotection of this compound start->step1 e.g., Boc Anhydride step2 Functionalization of Second Nitrogen step1->step2 e.g., Alkylation with ω-haloalkanoate step3 Deprotection step2->step3 e.g., TFA or HCl step4 Introduction of Maleimide Group step3->step4 e.g., Maleimidohexanoic acid NHS ester end_product Bifunctional this compound Linker step4->end_product

Caption: General workflow for the synthesis of a this compound-based bifunctional linker.

Materials:

  • N-Boc-piperazine

  • Ethyl 6-bromohexanoate (B1238239)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N-(6-Maleimido)caproic acid N-hydroxysuccinimide ester (EMCS)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Protocol:

  • Mono-Boc Protection of this compound: While starting with commercially available mono-protected this compound is common, if starting with this compound, dissolve it in a suitable solvent like DCM and add one equivalent of di-tert-butyl dicarbonate (B1257347) (Boc₂O) at 0°C. Allow the reaction to warm to room temperature and stir overnight. Purify the mono-Boc-piperazine by column chromatography.

  • Alkylation of Mono-Boc-Piperazine: Dissolve mono-Boc-piperazine in DMF and add K₂CO₃. To this suspension, add ethyl 6-bromohexanoate and stir the reaction at room temperature overnight. After the reaction is complete, extract the product with an organic solvent and purify by column chromatography.

  • Boc Deprotection: Dissolve the product from the previous step in DCM and add an excess of TFA. Stir the reaction at room temperature for 2-4 hours. Remove the solvent and TFA under reduced pressure to obtain the deprotected this compound derivative as a TFA salt.

  • Maleimide Functionalization: Dissolve the deprotected this compound derivative in DMF and add TEA to neutralize the TFA salt. Add a solution of EMCS in DMF and stir the reaction at room temperature overnight. Purify the final bifunctional this compound linker by column chromatography.

  • Hydrolysis of the Ester (if required): If the cytotoxic drug is to be conjugated via an amide bond, the ethyl ester of the linker needs to be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Conjugation of this compound-Linker-Drug to an Antibody

This protocol outlines the conjugation of a pre-formed this compound-linker-drug construct to a monoclonal antibody via reduced interchain disulfide bonds.

Workflow for ADC Conjugation

G cluster_conjugation Antibody-Drug Conjugation mAb Monoclonal Antibody (mAb) reduction Partial Reduction of Interchain Disulfides mAb->reduction e.g., TCEP or DTT conjugation Thiol-Maleimide Conjugation reduction->conjugation linker_drug This compound-Linker-Drug (Maleimide Activated) linker_drug->conjugation purification Purification of ADC conjugation->purification e.g., Size Exclusion Chromatography (SEC) final_adc This compound-Based ADC purification->final_adc

Caption: General workflow for the conjugation of a this compound-linker-drug to an antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • This compound-linker-drug construct with a maleimide group

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Protocol:

  • Antibody Reduction: Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS. Add a calculated amount of TCEP or DTT solution to achieve partial reduction of the interchain disulfide bonds. The molar ratio of reducing agent to mAb will determine the average number of available thiol groups and needs to be optimized for the desired drug-to-antibody ratio (DAR). Incubate the reaction at 37°C for 30-60 minutes.

  • Conjugation Reaction: Immediately after reduction, add the this compound-linker-drug solution (typically dissolved in a co-solvent like DMSO) to the reduced antibody solution. The molar excess of the linker-drug over the antibody will also influence the final DAR and should be optimized. Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quenching: Add an excess of a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups on the linker-drug. Incubate for an additional 15-30 minutes.

  • Purification: Purify the resulting ADC from unreacted linker-drug and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF). The purified ADC should be buffer-exchanged into a suitable formulation buffer.

Characterization of the this compound-Based ADC

Workflow for ADC Characterization

G cluster_characterization ADC Characterization adc_sample Purified this compound-Based ADC dar_analysis Drug-to-Antibody Ratio (DAR) Determination adc_sample->dar_analysis HIC, RP-HPLC, MS purity_analysis Purity and Aggregation Analysis adc_sample->purity_analysis SEC, CE-SDS stability_analysis In Vitro Stability Assessment adc_sample->stability_analysis Incubation in Plasma potency_assay In Vitro Cytotoxicity Assay adc_sample->potency_assay Cell-based Assays

Caption: Workflow for the characterization of a newly synthesized this compound-based ADC.

Protocols:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs. The peak areas of the different DAR species can be used to calculate the average DAR.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): After reduction of the ADC to separate heavy and light chains, RP-HPLC can be used to determine the drug load on each chain.

    • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced ADC can provide precise mass measurements to confirm the DAR distribution.

  • Purity and Aggregation Analysis:

    • Size-Exclusion Chromatography (SEC): SEC is used to separate the monomeric ADC from high molecular weight aggregates and low molecular weight fragments.

    • Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS): CE-SDS under reducing and non-reducing conditions can assess the purity and integrity of the ADC.

  • In Vitro Stability Assessment:

    • Incubate the ADC in plasma from relevant species (e.g., human, mouse) at 37°C for various time points.

    • At each time point, analyze the samples by ELISA to measure the concentration of total antibody and by a drug-specific assay (e.g., LC-MS/MS) to measure the concentration of the conjugated drug. This allows for the determination of the rate of drug deconjugation.

In Vitro and In Vivo Efficacy Evaluation

In Vitro Cytotoxicity Assay:

  • Plate target cancer cells that express the antigen recognized by the ADC's antibody.

  • Treat the cells with serial dilutions of the this compound-based ADC, a non-targeting ADC control, and the free drug.

  • Incubate the cells for a period of time (e.g., 72-96 hours).

  • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

In Vivo Efficacy Study in a Xenograft Model:

  • Implant human tumor cells subcutaneously into immunocompromised mice.

  • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound-based ADC, non-targeting ADC control).

  • Administer the treatments intravenously at a predetermined dose and schedule.

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Monitor animal body weight as an indicator of toxicity.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, target engagement).

Signaling Pathway and Mechanism of Action

The general mechanism of action for an ADC involves a series of steps leading to the targeted delivery of a cytotoxic payload to cancer cells. The incorporation of a this compound-based linker does not fundamentally alter this pathway but can influence the efficiency of certain steps due to its impact on the ADC's physicochemical properties.

General ADC Mechanism of Action

G cluster_pathway ADC Cellular Uptake and Payload Release adc This compound-Based ADC in Circulation binding Binding to Target Antigen on Cancer Cell Surface adc->binding internalization Receptor-Mediated Endocytosis binding->internalization endosome Early Endosome internalization->endosome lysosome Late Endosome/ Lysosome endosome->lysosome Maturation degradation Lysosomal Degradation of Antibody lysosome->degradation release Payload Release (Cleavable or Non-cleavable Linker) degradation->release payload_action Payload Interacts with Intracellular Target (e.g., DNA, Tubulin) release->payload_action apoptosis Induction of Apoptosis payload_action->apoptosis

Caption: Generalized signaling pathway for the internalization and mechanism of action of an antibody-drug conjugate.

This document provides a foundational guide for the application of this compound-based linkers in ADC development. The specific protocols and linker designs will require optimization based on the particular antibody, payload, and target indication.

References

Application of Piperazine Derivatives in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine (B1678402) ring is a prevalent heterocyclic scaffold found in a multitude of clinically approved drugs and is a subject of intense investigation in medicinal chemistry, particularly in the field of oncology.[1][2] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, contribute to favorable pharmacokinetic profiles, such as improved solubility and bioavailability.[3] this compound derivatives have demonstrated a broad spectrum of anticancer activities by targeting various key molecules and signaling pathways implicated in tumor growth, proliferation, and survival.[4][5][6] This document provides an overview of the application of selected this compound derivatives in cancer research, along with detailed protocols for their in vitro evaluation.

Promising this compound Derivatives in Cancer Research

Several classes of this compound derivatives have shown significant potential as anticancer agents. These include, but are not limited to, arylpiperazines, vindoline-piperazine conjugates, and various synthetic hybrids that target specific cellular components.[4][7]

Arylthis compound Derivatives

Arylpiperazines represent a versatile class of compounds with a wide range of biological activities.[4][5] In cancer research, they have been shown to exert cytotoxic effects on various cancer cell lines by targeting multiple pathways.

One notable example is a lead compound identified by Qi et al., which displayed potent antagonistic activity against the androgen receptor (AR) and strong cytotoxic activity against LNCaP prostate cancer cells.[4] Another arylthis compound-based compound, SGI-7079, is a potent and selective Axl inhibitor, a receptor tyrosine kinase often overexpressed in various cancers and associated with a poorer prognosis.[4]

Vindoline-Piperazine Conjugates

Vindoline, a monomer of the Vinca alkaloids, has been conjugated with various N-substituted this compound pharmacophores to create novel anticancer agents. These conjugates have exhibited significant antiproliferative effects across a broad range of human tumor cell lines.[7][8] For instance, a conjugate containing [4-(trifluoromethyl)benzyl]this compound demonstrated potent activity against the MDA-MB-468 breast cancer cell line, while another with 1-bis(4-fluorophenyl)methyl this compound was highly effective against the HOP-92 non-small cell lung cancer cell line.[3][7][8]

Other Synthetic this compound Hybrids

The modular nature of the this compound scaffold allows for its incorporation into hybrid molecules designed to target specific cancer-related pathways. For example, this compound derivatives have been developed as inhibitors of cyclin-dependent kinase 2 (CDK2) and the PI3K/Akt/mTOR signaling pathway, both of which are frequently dysregulated in cancer.[9][10][11][12][13]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines.

Table 1: Cytotoxic Activity of Arylthis compound Derivatives

Compound/DerivativeCancer Cell LineAssayIC50/GI50 (µM)Reference
Phenyl-substituted Arylthis compoundLNCaP (Prostate)Cytotoxicity3.67[4]
SGI-7079 (Axl Inhibitor)-Kinase Inhibition0.058[4]
Novel Thiazolinylphenyl-piperazinesMDA-MB231 (Breast)CytotoxicityLow µM range[4][5]
Quinoxalinyl–this compound derivativeVariousGrowth InhibitionVaries[4][5]
4-(benzo[4][7]dioxol-5-ylmethyl) this compound amideMDA-MB-231 (Breast)Cytotoxicity11.3[14]

Table 2: Antiproliferative Activity of Vindoline-Piperazine Conjugates

Compound NumberCancer Cell LineAssayGI50 (µM)Reference
23 MDA-MB-468 (Breast)Growth Inhibition1.00[3][7][8]
25 HOP-92 (Non-small cell lung)Growth Inhibition1.35[3][7][8]
20 VariousGrowth InhibitionModerate activity[3]
3 HeLa (Cervical)Cytotoxicity9.36[7]
4 (dimer)SiHa (Cervical)Cytotoxicity2.85[7]

Table 3: Activity of Other this compound Derivatives

Compound/Derivative ClassTargetCancer Cell LineAssayIC50 (nM)Reference
Benzofuran-piperazine hybridsCDK2Panc-1 (Pancreatic)Kinase Inhibition40.91 - 52.63[9]
This compound-containing toxicant (PCC)Apoptosis InductionSNU-475 & SNU-423 (Liver)Cytotoxicity6.98 & 7.76 (µM)[15]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to evaluate the anticancer properties of this compound derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cells by measuring their metabolic activity.[3][16][17][18]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound derivative stock solution (in a suitable solvent like DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[17]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][16]

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[3][16]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[18] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound derivatives on cell cycle progression.[2][8][19]

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • RNase A solution (100 µg/mL)[2]

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[2]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1x10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.[2]

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells twice with PBS.[2]

  • Resuspend the cell pellet in 100 µL of RNase A solution and incubate for 5 minutes at room temperature.[2]

  • Add 400 µL of PI staining solution and incubate for at least 15-30 minutes in the dark at room temperature or 4°C.[2][20]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound derivatives.[5][6][15][21][22]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1-5 x 10^5 cells.

  • Washing: Wash the cells twice with cold PBS.[21]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[21]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[21]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[21]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[10][11][13][23] Several this compound derivatives have been designed to inhibit key components of this pathway, such as PI3K and mTOR.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Piperazine_Derivative This compound Derivative Piperazine_Derivative->PI3K Piperazine_Derivative->mTORC2 Piperazine_Derivative->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Androgen Receptor (AR) Signaling Pathway

In prostate cancer, the androgen receptor signaling pathway is a key driver of tumor growth.[24][25][26][27] this compound derivatives have been developed to act as AR antagonists, thereby inhibiting downstream signaling.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_dimer AR Dimer AR->AR_dimer Dimerization HSP HSP HSP->AR Nucleus Nucleus AR_dimer->Nucleus Translocation ARE Androgen Response Element (ARE) Gene_Expression Gene Expression (Proliferation, Survival) ARE->Gene_Expression Piperazine_Derivative This compound Derivative Piperazine_Derivative->AR antagonizes

Caption: Antagonism of the Androgen Receptor signaling pathway.

Axl Receptor Tyrosine Kinase Signaling

Axl is a receptor tyrosine kinase that, upon activation by its ligand Gas6, promotes tumor progression through downstream pathways like PI3K/Akt and MAPK.[1][4][7][14][28]

Axl_Signaling_Pathway Gas6 Gas6 Axl Axl Receptor Gas6->Axl binds & activates PI3K_Akt PI3K/Akt Pathway Axl->PI3K_Akt MAPK MAPK Pathway Axl->MAPK Cell_Processes Proliferation, Survival, Metastasis PI3K_Akt->Cell_Processes MAPK->Cell_Processes Piperazine_Derivative This compound Derivative (e.g., SGI-7079) Piperazine_Derivative->Axl inhibits

Caption: Inhibition of Axl receptor tyrosine kinase signaling.

Conclusion

This compound derivatives represent a highly promising and versatile class of compounds in the field of cancer research. Their favorable pharmacological properties and the ability to be readily modified to target a wide array of cancer-specific pathways make them attractive candidates for the development of novel anticancer therapies. The protocols and information provided herein serve as a valuable resource for researchers dedicated to the discovery and evaluation of new this compound-based anticancer agents. Further investigation into their mechanisms of action and in vivo efficacy is warranted to translate these promising preclinical findings into clinical applications.

References

Application Notes and Protocols for N-Arylation of Piperazine using Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the N-arylation of piperazine (B1678402), a critical transformation in the synthesis of numerous biologically active compounds and pharmaceuticals. The N-aryl this compound motif is a prevalent scaffold in drugs targeting a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2][3] The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions.[4][5]

Introduction to Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. The reaction has become a cornerstone of modern synthetic organic chemistry due to its broad substrate scope and functional group tolerance. For the N-arylation of this compound, this reaction allows for the direct formation of a bond between a this compound nitrogen and an aromatic ring, a key step in the synthesis of many pharmaceutical agents.[4][6] The general transformation is depicted below:

Scheme 1: General Reaction for N-Arylation of this compound

A key challenge in the N-arylation of unprotected this compound is the potential for bis-arylation, where both nitrogen atoms react with the aryl halide.[4] Strategies to achieve mono-arylation include using an excess of this compound or employing a mono-protected this compound derivative, such as N-Boc-piperazine, followed by a deprotection step.[7]

Experimental Protocols

This section provides detailed protocols for the N-arylation of this compound using Buchwald-Hartwig amination. A general procedure is outlined, followed by a specific, non-optimized example for the synthesis of N-(4-methylphenyl)this compound.[7]

General Protocol for Small-Scale Buchwald-Hartwig N-Arylation of this compound

This protocol is a general guideline and should be optimized for specific substrates.[8]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.5 - 2.0 equiv for mono-arylation) or N-Boc-piperazine (1.1 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, G3 or G4 Buchwald precatalysts, 1-5 mol%)[7]

  • Phosphine (B1218219) ligand (e.g., RuPhos, XPhos, 1-10 mol%)[7]

  • Base (e.g., NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃, 1.2 - 2.1 equiv)[7][8]

  • Anhydrous solvent (e.g., Toluene (B28343), Dioxane, THF, ~0.1-0.5 M)[7]

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst, phosphine ligand, and base.

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Under the inert atmosphere, add the aryl halide and this compound (or N-Boc-piperazine).

  • Add the anhydrous, degassed solvent via syringe.

  • Place the vial in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[7]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, remove the vial from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure N-arylthis compound.

Example Protocol: Synthesis of N-(4-methylphenyl)this compound[7]

Materials:

  • 4-Chlorotoluene (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.1 mmol, 2.1 equiv)

  • Anhydrous Toluene (2 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃, RuPhos, NaOtBu, and this compound.

  • Seal the vial with a septum and purge with argon for 5 minutes.

  • Add anhydrous toluene via syringe, followed by the 4-chlorotoluene.

  • Place the vial in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously. The reaction is typically complete within 10-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the vial from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by adding 5 mL of water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-(4-methylphenyl)this compound.

Data Presentation

The following table summarizes representative quantitative data for the N-arylation of this compound derivatives under various Buchwald-Hartwig conditions.

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)TimeYield (%)Reference
4-BromotolueneN-methylthis compound(NHC)Pd(allyl)Cl (unknown)-K-OtBu (unknown)DioxaneRT5 min80[9]
4-BromotolueneN-Boc-piperazine(NHC)Pd(allyl)Cl (unknown)-K-OtBu (unknown)DioxaneRT5 min96[9]
4-ChlorotolueneThis compoundPd₂(dba)₃ (2)RuPhos (4)NaOtBu (2.1)Toluene10010-30 min-[7]
Aryl BromideN-methylthis compoundPd(OAc)₂ (0.47)(R)-BINAP (0.2)NaOtBu (1.4)Toluene100Full Conversion-[10][11]
Aryl BromideN-methylthis compoundPd-NHC (0.5)-K-OtAm (1.5)Toluene7010 min-[10][11]
4-Bromobenzo[b]thiopheneThis compoundPd catalyst------[6]

Visualizations

Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Pd(0)L Pd(0)L Active Catalyst Oxidative_Addition Oxidative Addition Ar-X Pd(II)_Complex Ar-Pd(II)(X)L Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange with Amine Amine_Coordination Ar-Pd(II)(NHR'R'')L (X⁻) Ligand_Exchange->Amine_Coordination Deprotonation Deprotonation by Base Amido_Complex Ar-Pd(II)(NR'R'')L Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L Ar-NR'R'' (Product) Experimental Workflow start Start reagent_prep Reagent Preparation (Aryl Halide, this compound, Catalyst, Ligand, Base, Solvent) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup reaction Reaction (Heating and Stirring) reaction_setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction, Drying) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product N-Arylthis compound Product purification->product

References

Application Notes and Protocols: Piperazine as a Reagent in Carbon Dioxide Capture Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine (B1678402) (PZ) and its derivatives have emerged as highly effective reagents in the field of post-combustion carbon dioxide (CO2) capture.[1][2] This is attributed to their high reactivity, thermal stability, and resistance to oxidative degradation, offering significant advantages over traditional amine solvents like monoethanolamine (MEA).[3][4][5] this compound can be utilized as a standalone solvent or as a promoter to enhance the CO2 absorption rates of other amines, such as methyldiethanolamine (MDEA) and potassium carbonate.[3][6][7][8][9]

These application notes provide a comprehensive overview of the use of this compound in CO2 capture technologies, including detailed experimental protocols, quantitative data summaries, and visual representations of key processes to guide researchers in this field.

Chemical Reaction Mechanisms

This compound, a cyclic diamine, reacts with CO2 through a zwitterion mechanism to form carbamates.[8] The primary reactions in an aqueous this compound solution are:

  • Carbamate Formation: 2PZ + CO2 ↔ PZCOO⁻ + PZH⁺

  • Bicarbonate Formation: PZ + CO2 + H2O ↔ PZH⁺ + HCO3⁻

  • Dicarbamate Formation: PZCOO⁻ + CO2 ↔ ⁻OCPZCOO⁻

The facile formation of carbamates contributes to the high absorption rate of CO2 in this compound solutions.[2]

CO2_Reaction_Pathway cluster_products Reaction Products CO2 CO₂ PZCOO This compound Carbamate (PZCOO⁻) CO2->PZCOO + 2PZ HCO3 Bicarbonate (HCO₃⁻) CO2->HCO3 + PZ + H₂O Dicarbamate Dicarbamate (⁻OCPZCOO⁻) CO2->Dicarbamate PZ This compound (PZ) PZ->PZCOO PZ->HCO3 H2O H₂O H2O->HCO3 PZCOO->Dicarbamate + CO₂ PZH Protonated this compound (PZH⁺) Stirred_Cell_Workflow A Prepare this compound Solution B Fill Stirred-Cell Reactor A->B C Set Temperature and Stirring Speed B->C D Introduce CO₂ Gas Stream C->D E Measure Outlet CO₂ Concentration D->E F Calculate Absorption Rate E->F G Determine Kinetic Rate Constant F->G Solvent_Regeneration_Logic Start Rich Solvent from Absorber Heat_Exchanger Heat Exchange with Lean Solvent Start->Heat_Exchanger Stripper Stripping Column / Flash Drum Heat_Exchanger->Stripper Reboiler Reboiler (Heat Input) Stripper->Reboiler Vapor/Liquid CO2_Out Pure CO₂ Stream Stripper->CO2_Out Lean_Solvent Lean Solvent to Absorber Stripper->Lean_Solvent Lean_Solvent->Heat_Exchanger

References

Application Notes and Protocols: Piperazine-Based Probes for Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and utilization of piperazine-based fluorescent probes for various bioimaging applications. The protocols detailed below are intended to serve as a guide for researchers employing these versatile tools for the detection of pH, metal ions, viscosity, and reactive sulfur species in live cells.

Introduction to this compound-Based Probes

The This compound (B1678402) scaffold is a versatile component in the design of fluorescent probes due to its unique electronic properties and biocompatibility.[1] Its nitrogen atoms can act as both hydrogen bond acceptors and donors, and their protonation state is sensitive to the local pH, making this compound an excellent building block for pH-sensitive probes.[2] Furthermore, the this compound moiety can be readily functionalized to modulate the photophysical properties of a linked fluorophore, often through mechanisms like Photoinduced Electron Transfer (PET).[1][3] This allows for the rational design of "off-on" or ratiometric fluorescent probes that respond to specific analytes or changes in the cellular microenvironment.[3][4]

Applications and Data Presentation

This compound-based probes have been successfully developed for a range of bioimaging applications. The following tables summarize the key quantitative data for representative probes categorized by their target analyte.

pH Sensing

This compound's pKa is close to physiological pH, making it an ideal recognition group for developing pH probes.[2][5] The protonation of the this compound ring can inhibit the PET process from the this compound to the fluorophore, leading to an enhancement in fluorescence intensity ("turn-on" response) in acidic environments.[1][2]

Probe NameFluorophoreExcitation (nm)Emission (nm)pKaCell LineReference
PMR Red-emitting fluorophore-640--[5][6]
NI-1 1,8-Naphthalimide-5254.98-[2]
NI-2 1,8-Naphthalimide-5252.91-[2]
DCM-PA Dicyanomethylene-4H-pyran4215907.2-[1]
Metal Ion Detection

The nitrogen atoms in the this compound ring can also act as chelating agents for metal ions.[7] This interaction can either quench the fluorescence ("turn-off") or enhance it ("turn-on"), depending on the probe's design and the specific metal ion.[2][8]

Probe NameTarget IonExcitation (nm)Emission (nm)Detection LimitLinear RangeReference
NI-1 Cu²⁺-5231.5 x 10⁻⁸ M250 nM - 4.0 µM[1][2]
NI-1 Hg²⁺-5238.8 x 10⁻⁸ M2 µM - 10 µM[1][2]
NI-2 Hg²⁺----[2]
Coumarin-Piperazine Cu²⁺---2.0 x 10⁻⁶ - 1.0 x 10⁻⁴ M[9]
Viscosity Sensing

Changes in intracellular viscosity are associated with various cellular processes and diseases.[10] this compound-containing molecular rotors can be designed to exhibit viscosity-sensitive fluorescence. In a high-viscosity environment, the intramolecular rotation is restricted, leading to a significant enhancement of fluorescence intensity.[10][11]

Probe NameFluorophoreExcitation (nm)Emission (nm)Fold Increase (Fluorescence)Viscosity RangeReference
HY Deep-red emitting fluorophore--Significant increase in 90% glycerol-[12]
Probe 7 --~63050-fold-[13]
Probe 8 --~730--[13]
Hydrogen Sulfide (B99878) (H₂S) and Peroxynitrite (ONOO⁻) Detection

This compound derivatives can be incorporated into probes designed to react specifically with reactive species like H₂S and ONOO⁻.[5][14] This reaction can trigger a change in the probe's fluorescence, enabling the detection of these important signaling molecules.[15][16]

Probe NameTarget AnalyteExcitation (nm)Emission (nm)Detection LimitResponse TimeReference
PMR ONOO⁻-64023 nM-[5][6]
TPA-Pz-NBD H₂S-500 (on), 545 (off)--[15]
Probe 15 H₂S-~620310 nM120 s[13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental mechanisms and workflows associated with this compound-based probes.

PET_Mechanism_for_pH_Sensing cluster_low_pH Low pH (Acidic) cluster_high_pH High pH (Basic) Protonated_this compound This compound-H+ Fluorophore_On Fluorophore (Fluorescence ON) Protonated_this compound->Fluorophore_On PET Blocked This compound This compound Protonated_this compound->this compound Deprotonation Fluorophore_Off Fluorophore (Fluorescence OFF) This compound->Fluorophore_Off PET Occurs H+ H+ H+->Protonated_this compound Protonation

Caption: Photoinduced Electron Transfer (PET) mechanism for pH sensing.

Experimental_Workflow start Probe Synthesis & Purification cell_culture Cell Culture & Seeding start->cell_culture probe_loading Probe Loading & Incubation cell_culture->probe_loading imaging Fluorescence Microscopy probe_loading->imaging analysis Image Analysis & Data Quantification imaging->analysis

Caption: General experimental workflow for bioimaging.

Experimental Protocols

General Synthesis Protocol for a Naphthalimide-Piperazine Probe

This protocol is a generalized procedure based on common synthetic routes for 1,8-naphthalimide-piperazine derivatives.[17]

Materials:

  • 4-Bromo-1,8-naphthalic anhydride (B1165640)

  • Ethanolamine (B43304)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of N-(2-hydroxyethyl)-4-bromo-1,8-naphthalimide:

    • Dissolve 4-bromo-1,8-naphthalic anhydride and ethanolamine in ethanol (B145695).

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and collect the precipitate by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

  • Synthesis of the final naphthalimide-piperazine probe:

    • To a solution of N-(2-hydroxyethyl)-4-bromo-1,8-naphthalimide in DMF, add an excess of this compound and K₂CO₃.

    • Heat the mixture at 80-100 °C for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final probe.

Cell Culture and Probe Loading

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052)

  • This compound-based fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Confocal microscopy dishes or 96-well plates

Procedure:

  • Cell Culture:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37 °C with 5% CO₂.

    • Seed the cells onto confocal microscopy dishes or 96-well plates and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a working solution of the this compound-based probe (e.g., 1-10 µM) in serum-free DMEM from the DMSO stock solution.

    • Remove the culture medium from the cells and wash them twice with PBS.

    • Add the probe working solution to the cells and incubate for 15-30 minutes at 37 °C.

    • After incubation, remove the probe solution and wash the cells three times with PBS to remove any excess probe.

    • Add fresh culture medium or imaging buffer to the cells before imaging.

Live-Cell Fluorescence Imaging

Instrumentation:

  • Confocal Laser Scanning Microscope (CLSM) equipped with appropriate lasers and emission filters for the specific probe.

Procedure:

  • Microscope Setup:

    • Turn on the CLSM and allow the lasers to warm up.

    • Place the dish containing the probe-loaded cells on the microscope stage.

    • Use the bright-field channel to locate and focus on the cells.

  • Image Acquisition:

    • Select the appropriate laser line for excitation and the corresponding emission filter for the this compound-based probe.

    • Adjust the laser power, detector gain, and pinhole size to obtain an optimal fluorescence signal with minimal background noise and phototoxicity.

    • For ratiometric imaging, acquire images at two different emission or excitation wavelengths as dictated by the probe's properties.[4]

    • Capture images or time-lapse series as required for the experiment.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity in regions of interest (ROIs) within the cells.

    • For ratiometric probes, calculate the ratio of fluorescence intensities from the two acquired channels to determine the analyte concentration or pH value.[4]

Conclusion

This compound-based fluorescent probes are powerful tools for real-time visualization of dynamic processes in living cells. Their tunable photophysical properties and straightforward synthesis make them adaptable for a wide range of biological targets. The protocols and data presented here provide a foundation for researchers to apply these probes in their own studies, contributing to a deeper understanding of cellular function and disease.

References

Application Notes and Protocols for High-Throughput Screening of Piperazine Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine (B1678402) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into a diverse range of biologically active compounds. Its unique physicochemical properties, including its basicity and ability to form hydrogen bonds, make it a valuable component in the design of ligands for various biological targets. High-throughput screening (HTS) of this compound compound libraries offers a powerful approach to identify novel hit compounds for drug discovery programs targeting a wide array of diseases, including cancer, central nervous system disorders, and infectious diseases.

These application notes provide a comprehensive guide to performing HTS campaigns with this compound compound libraries, covering experimental design, detailed protocols for common assay formats, data analysis, and hit validation. The information presented is intended to enable researchers to effectively screen these libraries and identify promising lead candidates for further development.

Data Presentation: Quantitative Outcomes of this compound Library Screening

The following tables summarize representative quantitative data from hypothetical high-throughput screening campaigns of this compound libraries against different target classes. This data is intended to provide a reference for expected outcomes and to facilitate comparison between different screening approaches.

Table 1: Summary of Primary HTS Campaign Statistics

Target ClassLibrary SizeScreening Concentration (µM)Primary Hit Rate (%)Confirmed Hit Rate (%)
GPCRs (Dopamine D2 Receptor)100,000100.8565
Kinases (VEGFR-2)50,00051.270
Proteases (Cathepsin S)75,000100.555

Table 2: Potency of Confirmed Hits from a this compound Library Screen

TargetConfirmed Hit IDIC50 (nM)Assay Type
Dopamine (B1211576) D2 ReceptorPZ-DR-00185Radioligand Binding
Dopamine D2 ReceptorPZ-DR-002150Calcium Flux
VEGFR-2PZ-KIN-00130TR-FRET
VEGFR-2PZ-KIN-00275Fluorescence Polarization
Cathepsin SPZ-PRO-001250FRET-based Protease Assay

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the high-throughput screening of this compound compound libraries.

Protocol 1: Cell-Based GPCR Antagonist Assay (Calcium Flux)

This protocol describes a cell-based assay to identify antagonists of a Gq-coupled GPCR, such as the dopamine D2 receptor, by measuring changes in intracellular calcium levels.

1. Principle:

Gq-coupled GPCRs, upon activation by an agonist, trigger the release of intracellular calcium. Antagonists will block this agonist-induced calcium release. This assay utilizes a fluorescent calcium indicator that exhibits an increase in fluorescence intensity upon binding to free calcium.

2. Materials and Reagents:

  • HEK293 cells stably expressing the target GPCR

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Known agonist for the target GPCR

  • This compound compound library (10 mM in DMSO)

  • 384-well black, clear-bottom microplates

3. Experimental Procedure:

  • Cell Plating:

    • Seed HEK293 cells expressing the target GPCR into 384-well plates at a density of 20,000 cells/well in 20 µL of growth medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the growth medium from the cell plates and add 20 µL of the loading buffer to each well.

    • Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Using an acoustic liquid handler, transfer 20 nL of the this compound compounds from the library source plates to the assay plates (final concentration 10 µM).

    • For control wells, add DMSO (negative control) or a known antagonist (positive control).

    • Incubate for 15 minutes at room temperature.

  • Agonist Addition and Signal Detection:

    • Prepare an agonist solution at a concentration that elicits a submaximal response (EC80).

    • Using a fluorescence plate reader equipped with an automated dispenser, add 10 µL of the agonist solution to all wells.

    • Immediately begin kinetic reading of fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) for 60-120 seconds.

4. Data Analysis:

  • Calculate the percentage of inhibition for each compound by comparing the agonist-induced fluorescence signal in the presence of the compound to the control wells.

  • Identify primary hits based on a predefined inhibition threshold (e.g., >50% inhibition).

  • Perform dose-response experiments for confirmed hits to determine their IC50 values.

Protocol 2: Biochemical Kinase Inhibition Assay (Fluorescence Polarization)

This protocol outlines a fluorescence polarization (FP)-based assay to identify inhibitors of a target kinase, such as VEGFR-2.

1. Principle:

This assay measures the phosphorylation of a fluorescently labeled peptide substrate by the target kinase. A phospho-specific antibody is used that binds to the phosphorylated peptide, resulting in a large molecular complex that tumbles slowly and produces a high FP signal. Kinase inhibitors will prevent peptide phosphorylation, leading to a low FP signal.

2. Materials and Reagents:

  • Recombinant target kinase (e.g., VEGFR-2)

  • Fluorescently labeled peptide substrate

  • ATP

  • Kinase assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Phospho-specific antibody

  • This compound compound library (10 mM in DMSO)

  • Low-volume, black, 384-well microplates

3. Experimental Procedure:

  • Compound Dispensing:

    • Transfer 20 nL of this compound compounds from the library source plates to the assay plates using an acoustic liquid handler (final concentration 5 µM).

    • Add DMSO to control wells.

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme solution in kinase assay buffer. Add 5 µL to each well.

    • Prepare a 2X substrate/ATP solution in kinase assay buffer.

  • Reaction Initiation and Incubation:

    • Add 5 µL of the 2X substrate/ATP solution to each well to start the reaction.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Prepare a detection solution containing the phospho-specific antibody in a suitable buffer with EDTA to stop the kinase reaction.

    • Add 10 µL of the detection solution to each well.

    • Incubate for 30 minutes at room temperature.

  • Plate Reading:

    • Read the fluorescence polarization on a plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).

4. Data Analysis:

  • Calculate the percent inhibition for each compound based on the change in fluorescence polarization values relative to controls.

  • Select primary hits based on a defined threshold (e.g., >3 standard deviations from the mean of the negative controls).

  • Confirm hits and determine IC50 values through dose-response experiments.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the high-throughput screening of this compound compound libraries.

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Triage cluster_3 Lead Optimization Assay_Dev Assay Development Miniaturization Miniaturization to 384-well Assay_Dev->Miniaturization Validation Assay Validation (Z' > 0.5) Miniaturization->Validation Library_Plating This compound Library Plating Validation->Library_Plating Primary_HTS Primary HTS Library_Plating->Primary_HTS Data_Analysis Data Analysis Primary_HTS->Data_Analysis Hit_Selection Primary Hit Selection Data_Analysis->Hit_Selection Hit_Picking Hit Picking Hit_Selection->Hit_Picking Dose_Response Dose-Response (IC50) Hit_Picking->Dose_Response Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay Triage Hit Triage Orthogonal_Assay->Triage SAR Structure-Activity Relationship Triage->SAR Lead_Op Lead Optimization SAR->Lead_Op

Caption: High-Throughput Screening Workflow.

GPCR_Signaling cluster_membrane Plasma Membrane GPCR Dopamine D2 Receptor G_protein Gi/o Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->GPCR Activates This compound This compound Antagonist This compound->GPCR Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Transcription) PKA->Downstream Phosphorylates

Caption: Dopamine D2 Receptor Signaling Pathway.

Kinase_Signaling cluster_membrane Plasma Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylates RAS RAS VEGFR2->RAS Activates VEGF VEGF VEGF->VEGFR2 Binds & Activates This compound This compound Inhibitor This compound->VEGFR2 Inhibits PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Proliferation Cell Proliferation, Angiogenesis PKC->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 Signaling Pathway.

Hit Validation Cascade

A critical step after the primary screen is the validation of initial hits to eliminate false positives and prioritize compounds for further investigation.

Hit_Validation_Cascade Primary_Hits Primary Hits from HTS Reconfirmation Re-test in Primary Assay Primary_Hits->Reconfirmation Dose_Response Dose-Response Curve (IC50/EC50) Reconfirmation->Dose_Response False_Positives False Positives Reconfirmation->False_Positives Orthogonal_Assay Orthogonal/Secondary Assay (Different Technology) Dose_Response->Orthogonal_Assay Dose_Response->False_Positives Counter_Screen Counter-Screen (Selectivity) Orthogonal_Assay->Counter_Screen Orthogonal_Assay->False_Positives SAR_Analysis SAR by Analogs Counter_Screen->SAR_Analysis Counter_Screen->False_Positives Confirmed_Leads Confirmed Lead Series SAR_Analysis->Confirmed_Leads

Caption: Hit Validation Cascade.

Troubleshooting & Optimization

improving yield and purity in piperazine derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of piperazine (B1678402) derivative synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Question: My N-alkylation reaction is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in N-alkylation of this compound are often due to several factors. Here’s a systematic approach to troubleshoot this issue:

  • Choice of Base and Solvent: The combination of base and solvent is critical. An inappropriate base might not be strong enough to deprotonate the this compound nitrogen effectively, or it could have poor solubility in the chosen solvent. Polar aprotic solvents like DMF or DMSO are often effective as they can dissolve both the this compound salt and the alkylating agent. Bases like potassium carbonate (K₂CO₃) or triethylamine (B128534) (TEA) are commonly used. For less reactive alkyl halides, a stronger base such as sodium hydride (NaH) may be necessary, although this requires anhydrous conditions.

  • Reaction Temperature: The reaction temperature significantly influences the rate of reaction. If the temperature is too low, the reaction may be too slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to side reactions and decomposition of reactants or products, thus reducing the yield. It is advisable to start at room temperature and gradually increase it, monitoring the reaction progress by TLC or LC-MS.

  • Stoichiometry of Reactants: While a 1:1 stoichiometry is theoretical, in practice, using a slight excess of the alkylating agent (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion. However, a large excess can lead to di-alkylation, especially if the this compound is unprotected.

  • Mono- vs. Di-alkylation: A common issue is the formation of the di-alkylated product, especially with highly reactive alkylating agents. To favor mono-alkylation, you can use a large excess of this compound or utilize a this compound with one nitrogen protected (e.g., with a Boc group). The protecting group can be removed in a subsequent step.

Troubleshooting Workflow for Low N-Alkylation Yield

start Low N-Alkylation Yield check_base Evaluate Base & Solvent System start->check_base check_temp Optimize Reaction Temperature start->check_temp check_stoich Adjust Reactant Stoichiometry start->check_stoich check_protect Consider Protecting Group Strategy start->check_protect solution1 Use stronger base (e.g., NaH) or more suitable solvent (e.g., DMF) check_base->solution1 solution2 Incrementally increase temperature and monitor via TLC/LC-MS check_temp->solution2 solution3 Use slight excess of alkylating agent or large excess of this compound check_stoich->solution3 solution4 Use mono-protected this compound (e.g., Boc-piperazine) check_protect->solution4 end_goal Improved Yield solution1->end_goal solution2->end_goal solution3->end_goal solution4->end_goal

Caption: Troubleshooting decision tree for low N-alkylation yield.

2. Question: I am observing significant amounts of impurities in my final product after a reductive amination reaction. How can I improve the purity?

Answer: Reductive amination is a powerful method for synthesizing this compound derivatives, but impurities can arise from several sources.

  • Incomplete Imine Formation: The initial formation of the imine or iminium ion is a crucial equilibrium step. Ensure you are using appropriate conditions to favor its formation, such as an optimal pH (typically 4-6) and the removal of water, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent but may not be effective for all substrates. Sodium triacetoxyborohydride (B8407120) (STAB) is often a superior choice as it is less basic, more tolerant of slightly acidic conditions, and selective for the iminium ion over the carbonyl starting material. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.

  • Side Reactions: Aldehyd or ketone starting materials can undergo self-condensation (e.g., aldol (B89426) reaction) under basic or acidic conditions. Running the reaction at a controlled temperature and ensuring a suitable pH can minimize these side reactions.

  • Purification Strategy: Effective purification is key. Column chromatography is a standard method. Choosing the right solvent system is essential for good separation. An alternative is to perform an acid-base extraction. The basic this compound product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be raised to re-extract the purified product into an organic solvent.

3. Question: My amide coupling reaction between a carboxylic acid and this compound is inefficient. What can I do?

Answer: Inefficient amide coupling is a frequent challenge. Here are the key areas to focus on:

  • Activating Agent: The carboxylic acid needs to be activated to react with the this compound. Common activating agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in combination with an additive like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to suppress side reactions and improve efficiency.

  • Solvent and Temperature: Aprotic solvents such as DCM, DMF, or NMP are typically used. The reaction is often started at a low temperature (e.g., 0 °C) to control the initial activation and then allowed to warm to room temperature.

  • Base: A non-nucleophilic base, such as DIPEA (N,N-diisopropylethylamine) or TEA, is usually added to neutralize the acid formed during the reaction and to ensure the this compound nitrogen is a free base.

  • Work-up Procedure: The work-up is crucial for removing the coupling reagents and byproducts. For example, if using DCC, the byproduct dicyclohexylurea (DCU) is poorly soluble in many organic solvents and can often be removed by filtration. An aqueous work-up is typically necessary to remove any remaining water-soluble reagents and salts.

Data on Reaction Conditions and Outcomes

The following tables summarize typical reaction conditions and expected outcomes for common synthetic routes to this compound derivatives.

Table 1: N-Alkylation of this compound

Alkylating AgentBase (Equivalents)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Benzyl bromideK₂CO₃ (2.0)Acetonitrile (B52724)80685-95
Ethyl bromoacetateTEA (1.5)Dichloromethane (B109758)251270-85
2-ChloropyrimidineDIPEA (2.0)DMSO1002460-75

Table 2: Reductive Amination with this compound

Carbonyl CompoundReducing Agent (Equivalents)SolventpHReaction Time (h)Typical Yield (%)
BenzaldehydeNaBH(OAc)₃ (1.5)Dichloroethane5-61280-90
CyclohexanoneNaBH₃CN (1.2)Methanol6-72475-85
AcetoneNaBH₄ (2.0)Ethanol8-9865-80

Table 3: Amide Coupling with this compound

Carboxylic AcidCoupling Reagents (Equivalents)Base (Equivalents)SolventTemperature (°C)Typical Yield (%)
Benzoic acidEDC (1.2), HOBt (1.1)DIPEA (2.0)Dichloromethane0 to 2590-98
Acetic acidHATU (1.1)TEA (2.0)DMF2585-95
Phenylacetic acidDCC (1.1)NoneDichloromethane0 to 2580-90

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Alkylation of Boc-Piperazine

  • Dissolve Boc-piperazine (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF.

  • Add a base, for example, potassium carbonate (2.0 equivalents).

  • Add the alkylating agent (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at the appropriate temperature (can range from room temperature to 80 °C) and monitor the reaction progress using TLC or LC-MS.

  • Once the reaction is complete, filter off any solids and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Protocol 2: General Procedure for Reductive Amination

  • Dissolve the aldehyde or ketone (1.0 equivalent) and this compound (1.2 equivalents) in a suitable solvent like dichloroethane or methanol.

  • Adjust the pH to 4-6 using a few drops of acetic acid.

  • Add the reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

General Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reactants Reactants (this compound + Substrate) reaction Reaction (e.g., Alkylation, Amidation) reactants->reaction workup Aqueous Work-up (Quenching & Extraction) reaction->workup tlc TLC/LC-MS reaction->tlc crude Crude Product workup->crude chromatography Column Chromatography crude->chromatography crystallization Crystallization / Precipitation chromatography->crystallization chromatography->tlc pure_product Pure Product crystallization->pure_product nmr NMR / Mass Spec pure_product->nmr

Caption: A generalized workflow for synthesis and purification.

Technical Support Center: Strategies for Selective N-Functionalization of Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the selective N-functionalization of piperazine (B1678402).

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving selective mono-N-functionalization of this compound?

A1: The three main strategies are:

  • Use of Protecting Groups: This is the most robust method. One nitrogen is temporarily blocked with a protecting group (like Boc), the other nitrogen is functionalized, and then the protecting group is removed. This allows for the synthesis of a clean, mono-substituted product.[1][2]

  • Control of Stoichiometry and Reaction Conditions: This "direct" method involves using a large excess of this compound relative to the electrophile to statistically favor mono-functionalization over di-functionalization.[1][2] While simpler, it can lead to purification challenges.

  • In Situ Mono-protection: This strategy involves using a mono-protonated this compound salt (e.g., this compound monohydrochloride).[2][3][4] The proton acts as a temporary protecting group, reducing the nucleophilicity of one nitrogen and favoring reaction at the other.[3][4]

Q2: When should I use a protecting group strategy versus a direct functionalization method?

A2: A protecting group strategy is recommended when a clean, high-purity mono-functionalized product is essential, and you want to avoid purification challenges associated with separating the desired product from unreacted this compound and di-substituted byproducts. Direct methods, such as using a large excess of this compound, can be quicker for initial screening but are often less efficient in terms of yield and purification for larger-scale synthesis.[1][2]

Q3: What are the most common protecting groups for this compound, and how do I choose one?

A3: The choice of protecting group depends on its stability to the reaction conditions required for functionalizing the other nitrogen and the conditions needed for its removal. The most common are:

  • Boc (tert-butyloxycarbonyl): Widely used due to its stability in many reactions and its easy removal under acidic conditions (e.g., with TFA).[1]

  • Cbz (Carboxybenzyl): Stable to acidic and basic conditions, typically removed by catalytic hydrogenation.

  • Fmoc (Fluorenylmethyloxycarbonyl): Stable to acidic conditions but easily removed with a mild base like piperidine.

  • Formyl: Can be introduced and later removed by basic hydrolysis.[1]

An orthogonal protection strategy, where two different protecting groups are used, is necessary for synthesizing unsymmetrically N,N'-disubstituted piperazines.[5][6]

Q4: How can I achieve N,N'-difunctionalization with two different groups (unsymmetrical substitution)?

A4: This requires an orthogonal protection strategy. The process is as follows:

  • Protect one nitrogen of this compound with a protecting group (PG1), for example, Boc.

  • Functionalize the free nitrogen with the first substituent (R1).

  • Remove the protecting group PG1.

  • Functionalize the newly freed nitrogen with the second, different substituent (R2). This ensures precise control over the introduction of two different functional groups.

Troubleshooting Guides

N-Alkylation Issues

Q1: My N-alkylation reaction gives a low yield of the mono-substituted product and a lot of di-substituted byproduct. How can I improve selectivity?

A1: The formation of a di-substituted byproduct is a common issue due to the similar reactivity of both nitrogen atoms.[3]

  • Solution 1: Use a Protecting Group: Start with a mono-protected this compound, such as N-Boc-piperazine. This physically blocks one nitrogen from reacting.[1]

  • Solution 2: Use Excess this compound: Increase the molar ratio of this compound to your alkylating agent (e.g., 5 to 10 equivalents of this compound). This statistically favors the mono-alkylation product. However, be prepared for a more complex purification to remove the excess this compound.[1]

  • Solution 3: Use In Situ Mono-protection: Form this compound monohydrochloride in situ by reacting equimolar amounts of this compound and this compound dihydrochloride.[3][4] The protonated nitrogen is less nucleophilic, directing the alkylation to the free nitrogen.[4]

Q2: I'm attempting a reductive amination for mono-alkylation, but the reaction is inefficient. What could be wrong?

A2: Reductive amination is an excellent method for mono-alkylation that avoids the formation of quaternary ammonium (B1175870) salts.[1] If you are experiencing issues:

  • Check the Reducing Agent: Ensure you are using a suitable reducing agent. Sodium triacetoxyborohydride (B8407120) (STAB) is often preferred as it is mild and selective. Sodium cyanoborohydride can also be used.[1]

  • pH Control: The reaction is pH-sensitive. The formation of the iminium ion intermediate is crucial and is favored under weakly acidic conditions.

  • Aldehyde/Ketone Reactivity: Ensure your carbonyl compound is sufficiently reactive and free of impurities.

Q3: My mono-alkylated this compound product is soluble in the aqueous phase during workup. How can I extract it?

A3: This often happens if the product is protonated and forms a salt, especially if the workup is acidic.

  • Basify the Aqueous Layer: Add a base like 1M NaOH or saturated sodium bicarbonate to the aqueous layer until it is basic (pH > 10).[1] This will deprotonate your product, making it less water-soluble and more extractable with organic solvents like dichloromethane (B109758) (DCM) or ethyl acetate.

  • Evaporate and Extract: If the product is highly water-soluble even in its free base form, you may need to evaporate the aqueous layer and then extract the resulting solid residue with a suitable organic solvent like ethanol (B145695) or a chloroform/isopropanol mixture.

N-Arylation Issues

Q1: My Buchwald-Hartwig N-arylation of mono-protected this compound has a low yield. What are the common causes?

A1: Low yields in Buchwald-Hartwig couplings can stem from several factors:

  • Catalyst/Ligand Inactivity: Ensure the palladium catalyst (e.g., Pd₂(dba)₃) and phosphine (B1218219) ligand (e.g., RuPhos, XPhos) are not degraded.[2] Use fresh reagents and handle them under an inert atmosphere (e.g., Argon or Nitrogen).

  • Incorrect Base: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or K₃PO₄ are commonly used. The base must be anhydrous and soluble enough in the reaction solvent.[2]

  • Solvent Purity: The solvent (e.g., toluene, dioxane) must be anhydrous. Water can deactivate both the catalyst and the base.[2]

  • Reaction Temperature: The reaction may require heating. Ensure the temperature is optimal for your specific catalyst/ligand system.

Q2: How can I prevent the formation of the bis-arylated byproduct in N-arylation reactions?

A2: Similar to alkylation, bis-arylation is a common side reaction.

  • Use a Protecting Group: The most reliable method is to start with a mono-protected this compound like N-Boc-piperazine.[2]

  • Adjust Stoichiometry: Using this compound as the limiting reagent will favor bis-arylation. To favor mono-arylation in a direct reaction, use a large excess of this compound, which can sometimes even serve as the solvent.[2]

  • Slow Addition: Slowly adding the aryl halide to the reaction mixture can help maintain a high local concentration of this compound, favoring the mono-arylated product.[2]

N-Acylation Issues

Q1: I'm trying to mono-acylate this compound with an acyl chloride, but I'm only getting the di-acylated product. How can I prevent this?

A1: Acyl chlorides are highly reactive, making selective mono-acylation challenging.

  • Use a Less Reactive Acylating Agent: Consider using an anhydride (B1165640) or an activated ester. A mixed anhydride, prepared in situ from a carboxylic acid and trimethylacetyl chloride, can provide good yields of the mono-acylated product.[7]

  • Ionic Immobilization: A flow chemistry method involves immobilizing this compound on a solid-supported sulfonic acid. One nitrogen is bound to the support, leaving the other free for acylation. The product is then cleaved from the support.[8]

  • Low Temperature: Perform the reaction at a very low temperature (e.g., -78 °C) and add the acyl chloride slowly to a large excess of this compound.

Key Strategy Comparison

Table 1: Comparison of Mono-Alkylation Strategies
StrategyKey ReagentsTypical ConditionsSelectivity ControlProsCons
Protecting Group N-Boc-piperazine, Alkyl halide, Base (e.g., K₂CO₃)Reflux in Acetone or DMFExcellent (via blocking)High purity, predictable outcome.[1]Multi-step process (protection/deprotection).
Excess this compound This compound (5-10 eq.), Alkyl halideReflux in a solvent like pyridineModerate (statistical)One-step reaction.[1]Difficult purification, waste of this compound.
In Situ Mono-protection This compound, this compound·2HCl, Alkyl halideMethanol or Ethanol, heatGoodOne-pot, avoids separate protection step.[3][9]May require catalyst, careful pH control.[3]
Reductive Amination N-Boc-piperazine, Aldehyde/Ketone, NaBH(OAc)₃DCM or DCE, Room TempExcellentMild, avoids over-alkylation.[1]Requires a carbonyl compound.
Table 2: Comparison of Mono-Arylation Methods
MethodCatalyst SystemTypical ConditionsSubstrate ScopeProsCons
Buchwald-Hartwig Pd catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., RuPhos)Anhydrous Toluene/Dioxane, Base (NaOtBu), 80-110 °CBroad (Aryl-Cl, Br, I, OTf).[2][10]High yields, general applicability.[2]Air/moisture sensitive, expensive catalysts/ligands.
Ullmann Coupling Cu catalyst (e.g., CuI) + Ligand (optional)High temp (e.g., >150 °C) in DMF or NMPAryl-I, BrGood for specific substrates, cheaper metal.Harsh conditions, often requires optimization.[10]
Nucleophilic Aromatic Substitution (SNAr) None (substrate-driven)Base (K₂CO₃), polar solvent (DMSO, DMF)Electron-deficient (hetero)arenes.[10]No metal catalyst needed.Limited to activated aryl halides.

Visual Guides

G Workflow for Selecting a Mono-Functionalization Strategy start Start: Desire Mono-functionalized This compound substituent_type What is the nature of the substituent (R-group)? start->substituent_type is_acyl Acyl Group (e.g., -COR) substituent_type->is_acyl Acyl is_aryl Aryl Group (e.g., -Ar) substituent_type->is_aryl Aryl is_alkyl Alkyl Group (e.g., -R) substituent_type->is_alkyl Alkyl acyl_strategy Use Mono-Boc this compound + Acyl Chloride or Activated Ester. OR Use Mixed Anhydride Method. is_acyl->acyl_strategy aryl_halide_type Is the Aryl Halide activated (electron-deficient)? is_aryl->aryl_halide_type purity_need Is high purity critical and scale >1g? is_alkyl->purity_need snar Use S_NAr Reaction (No metal catalyst needed) aryl_halide_type->snar Yes coupling Use Metal Catalysis (e.g., Buchwald-Hartwig) with Mono-Boc this compound aryl_halide_type->coupling No protect Use Mono-Boc this compound Strategy (Alkylation or Reductive Amination) purity_need->protect Yes direct Use Direct Method: - Excess this compound - In situ Mono-protection purity_need->direct No (e.g., for screening)

Caption: Decision workflow for choosing a selective N-monofunctionalization strategy.

G Troubleshooting Low Yield in Mono-N-Arylation start Problem: Low Yield in Buchwald-Hartwig Reaction check_reagents Check Reagent Quality and Handling start->check_reagents inert_atm Ensure reaction is run under Argon or Nitrogen check_reagents->inert_atm Inert Atmosphere? solvent Use freshly distilled anhydrous solvent check_reagents->solvent Solvent Anhydrous? catalyst Use fresh catalyst and ligand; store properly check_reagents->catalyst Catalyst/Ligand Fresh? check_conditions Review Reaction Conditions catalyst->check_conditions base_check Is the base correct (e.g., NaOtBu)? Is it anhydrous and soluble? check_conditions->base_check Base? temp_check Is the temperature optimal for the catalyst system? check_conditions->temp_check Temperature? optimize_base Screen alternative bases (e.g., K3PO4, Cs2CO3) base_check->optimize_base No/Unsure optimize_temp Screen a range of temperatures (e.g., 80-120 °C) temp_check->optimize_temp No/Unsure end_point If issues persist, screen different ligands or catalyst loadings. optimize_base->end_point optimize_temp->end_point

References

Technical Support Center: Overcoming Solubility Challenges of Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance on overcoming the solubility issues frequently encountered with piperazine-based compounds. The content is structured in a question-and-answer format, offering troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound-based compounds exhibit poor aqueous solubility?

A1: While the This compound (B1678402) ring itself is hydrophilic, the overall solubility of a this compound-based compound is largely determined by the physicochemical properties of its substituents. Many this compound derivatives are lipophilic, leading to poor dissolution in the gastrointestinal tract and aqueous-based experimental media.[1] The two nitrogen atoms in the this compound ring can act as hydrogen bond donors and acceptors, which can contribute positively to water solubility; however, the influence of the entire molecular structure is paramount.[1]

Q2: What are the primary strategies to improve the solubility of this compound derivatives?

A2: The main strategies can be broadly categorized as follows:

  • Chemical Modification: This includes salt formation and co-crystallization to alter the crystal lattice energy and improve dissolution.[2][3]

  • Formulation Strategies: Techniques like creating amorphous solid dispersions or utilizing nanotechnology-based delivery systems can enhance solubility and bioavailability.[1]

  • Use of Excipients: Incorporating solubilizing agents such as co-solvents, surfactants, and cyclodextrins into the formulation can improve the dissolution of the compound.

Q3: How does pH influence the solubility of this compound compounds?

A3: this compound is a weak base, and its derivatives often have ionizable nitrogen atoms. Therefore, their solubility can be highly pH-dependent. In acidic conditions (pH < 7), the this compound nitrogens can become protonated, forming more soluble salts. Conversely, in neutral or basic media, the compound may be less soluble.[4] For instance, some this compound salts exhibit significantly higher solubilities in neutral and basic pH media compared to acidic media.[2]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Troubleshooting Steps
Compound precipitates out of solution during in vitro cell-based assays. The compound's concentration exceeds its thermodynamic solubility in the cell culture medium. The presence of salts and proteins in the medium can further affect solubility.1. Decrease the final concentration: Determine the maximum soluble concentration in the specific cell culture medium being used. 2. Use a co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO and ensure the final concentration of the co-solvent in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity. 3. pH adjustment: If the compound has ionizable groups, carefully adjusting the pH of the medium (while ensuring it remains within a physiologically acceptable range for the cells) may improve solubility. 4. Utilize a formulation approach: For preclinical studies, consider formulating the compound as a salt, co-crystal, or solid dispersion.
Inconsistent or non-reproducible results in biological assays. Poor solubility leading to variable amounts of dissolved, active compound in each experiment. The compound may be present as a fine suspension rather than a true solution.1. Standardize the dissolution protocol: Ensure consistent use of solvents, temperature, mixing time, and sonication. 2. Prepare fresh solutions for each experiment: Avoid freeze-thaw cycles of stock solutions, which can lead to precipitation. 3. Filter the solution: Use a 0.22 µm filter to remove any undissolved particles before adding the compound to the assay. Be aware that this may lower the final concentration. 4. Visually inspect for precipitation: Always check the solution for any cloudiness or solid particles before use.
Low and variable oral bioavailability in animal studies. Poor aqueous solubility leading to low dissolution in the gastrointestinal tract. The compound may also be subject to first-pass metabolism or be a substrate for efflux transporters.1. Conduct formulation screening: Evaluate the in vivo performance of different formulations, such as salts, co-crystals, or amorphous solid dispersions. 2. Particle size reduction: Micronization or nanocrystal formulation can increase the surface area for dissolution. 3. Co-administration with bioenhancers: Investigate the use of agents that can inhibit metabolic enzymes or efflux transporters to increase systemic exposure.[1]

Data on Solubility Enhancement

The following tables summarize the quantitative improvements in solubility achieved for various this compound-based compounds using different formulation strategies.

Table 1: Solubility Enhancement of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) through this compound Salt Formation

NSAIDFold Increase in Solubility in WaterReference
Ibuprofen>10[2]
Indomethacin>10[2]
Sulindac>10[2]
Phenylbutazone>10[2]
Ketoprofen>10[2]
Flurbiprofen>10[2]

Table 2: Solubility Enhancement of Meclofenamic Acid (MFA) through this compound Salt and Co-crystal Formation

FormulationFold Increase in Solubility (in 50% EtOH-water at 37 °C)Reference
MFA-PPZ-M 1:1 salt2724[1][3]
MFA-PPZ-H₂O 1:1:1 hydrate1334[1][3]
MFA-INA (1:1) cocrystal2.9[1][3]
MFA-BPY (0.5:1) cocrystal7.6[1][3]

Table 3: Solubility Enhancement of Daidzein through this compound Co-crystal Formation

MediumFold Increase in SolubilityReference
pH 1.2 buffer3.9[2]
pH 4.5 buffer3.1[2]
pH 6.8 buffer4.9[2]
Distilled Water (pH 7.0)60.8[2]

Table 4: Solubility Enhancement of Diosgenin through this compound Co-crystal Formation

MediumFold Increase in SolubilityReference
0.2% SDS solution~1.5[5]

Experimental Protocols

Protocol 1: Preparation of this compound Salts by Slurry Method

This protocol describes a general procedure for preparing this compound salts of acidic active pharmaceutical ingredients (APIs) to enhance their aqueous solubility.

Materials:

  • Acidic API (e.g., a non-steroidal anti-inflammatory drug)

  • This compound (equimolar amount to the API)

  • Ethanol (B145695) (or other suitable solvent)

  • Stirring plate and magnetic stir bar

  • Vials

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Weigh out the acidic API and an equimolar amount of this compound.

  • Place the powders in a vial with a magnetic stir bar.

  • Add a sufficient amount of ethanol to create a slurry.

  • Stir the slurry at room temperature for 24-48 hours.

  • After the stirring period, filter the suspension to collect the solid salt.

  • Dry the collected solid in a vacuum oven at 40 °C for 12-24 hours.

  • Characterize the resulting salt using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm salt formation.

Protocol 2: Preparation of this compound Co-crystals by Liquid-Assisted Grinding

This method is a mechanochemical approach to screen for and produce co-crystals.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (as co-former, typically in a 1:1 or 2:1 molar ratio with the API)

  • A small amount of a suitable solvent (e.g., methanol, ethanol)

  • Mortar and pestle or a ball mill

  • Spatula

Procedure:

  • Weigh the API and this compound in the desired stoichiometric ratio and place them in the mortar or ball mill chamber.

  • Grind the solid mixture for 1-2 minutes to ensure homogeneity.

  • Add a few drops of the selected solvent to the powder mixture. The mixture should be damp but not form a paste.

  • Continue grinding for 20-30 minutes.

  • Collect the resulting powder.

  • Confirm co-crystal formation using characterization techniques such as PXRD, DSC, and FTIR.

Protocol 3: Preparation of Amorphous Solid Dispersion by Solvent Evaporation

This protocol is suitable for thermolabile compounds and involves dissolving the drug and a carrier in a common solvent, followed by evaporation.

Materials:

  • This compound-based compound (drug)

  • A hydrophilic polymer carrier (e.g., PVP, HPMC)

  • A volatile organic solvent (e.g., methanol, acetone, dichloromethane) that dissolves both the drug and the carrier.

  • Rotary evaporator or a simple evaporation setup with a stirring plate.

  • Vacuum oven.

Procedure:

  • Dissolve the this compound-based drug and the polymer carrier in the chosen volatile solvent in a round-bottom flask. Ensure complete dissolution.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to avoid degradation.

  • Continue the evaporation until a solid film or powder is formed on the walls of the flask.

  • Further dry the solid dispersion in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for 24 hours to remove any residual solvent.

  • The resulting amorphous solid dispersion can be characterized by PXRD (to confirm the amorphous nature) and DSC (to determine the glass transition temperature).

Signaling Pathway and Experimental Workflow Diagrams

The poor solubility of a this compound-based compound can significantly impact its efficacy in targeting cellular signaling pathways. For instance, in the case of a poorly soluble inhibitor of the PI3K/Akt/mTOR pathway, insufficient concentration of the active compound reaching the intracellular target can lead to incomplete pathway inhibition and misleading experimental results.

experimental_workflow cluster_prep Compound Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis start Poorly Soluble This compound Compound solubilization Solubilization Strategy (e.g., Salt Formation, Co-crystal, Solid Dispersion, DMSO Stock) start->solubilization stock_solution Working Solution Preparation solubilization->stock_solution qc Solubility & Purity Check (e.g., Visual, DLS, HPLC) stock_solution->qc cell_treatment Treatment of Cancer Cells qc->cell_treatment incubation Incubation cell_lysis Cell Lysis western_blot Western Blot for Phosphorylated Proteins (p-Akt, p-mTOR) data_interpretation Interpretation of Results western_blot->data_interpretation conclusion Conclusion on Pathway Inhibition data_interpretation->conclusion

Caption: Experimental workflow for evaluating a this compound-based inhibitor.

pi3k_akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->downstream inhibitor Poorly Soluble This compound-based Inhibitor inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway with a hypothetical inhibitor.

References

Technical Support Center: Troubleshooting Side Reactions in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and side reactions encountered during piperazine (B1678402) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for this compound synthesis?

A1: The primary industrial routes to this compound involve the reaction of ethanolamines (mono-, di-, or triethanolamine) with ammonia (B1221849) at high temperatures and pressures over a heterogeneous catalyst.[1][2] Another significant method is the cyclization of ethylenediamine (B42938) (EDA).[1][3] A historical method involves the reaction of 1,2-dichloroethane (B1671644) with ammonia, though this often leads to a complex mixture of products.[4][5]

Q2: I am observing significant formation of N,N'-dialkylated this compound during my N-alkylation reaction. How can I favor mono-alkylation?

A2: The formation of the di-substituted byproduct is a common challenge due to the presence of two reactive nitrogen atoms in the this compound ring. To promote mono-alkylation, you can employ several strategies:

  • Use of a Protecting Group: This is the most reliable method. By protecting one of the nitrogen atoms with a suitable protecting group (e.g., Boc), you can direct the alkylation to the unprotected nitrogen. The protecting group can be subsequently removed.[6]

  • Control Stoichiometry: Using a large excess of this compound relative to the alkylating agent will statistically favor mono-alkylation.[6]

  • Slow Addition: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the probability of a second alkylation event.

  • Use of this compound Salts: Employing a mono-protonated this compound salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.

Q3: My this compound synthesis from ethanolamine (B43304) is giving a low yield. What are the potential causes and how can I troubleshoot this?

A3: Low yields in the synthesis of this compound from ethanolamine can stem from several factors:

  • Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting materials or deactivated through sintering at high temperatures. Ensure the use of high-purity reagents and consider catalyst regeneration or replacement.

  • Suboptimal Reaction Conditions: Temperature, pressure, and the molar ratio of ammonia to ethanolamine are critical parameters.[7][8] These need to be carefully optimized for your specific catalyst and reactor setup.

  • Formation of Side Products: A variety of side reactions can occur, leading to the formation of linear amines, other cyclic amines, and oligomers, which reduces the yield of this compound. An analysis of the product mixture by GC-MS can help identify the major side products and guide optimization efforts.

Q4: What are pyrazines and how are they formed as byproducts in this compound synthesis?

A4: Pyrazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4. They can form as byproducts in this compound synthesis, particularly at high temperatures, through the dehydrogenation of the this compound ring.[9][10] This is often catalyzed by the metal catalysts used in the synthesis. The formation of pyrazines can be minimized by controlling the reaction temperature and using catalysts with lower dehydrogenation activity.

Troubleshooting Guides

Issue 1: Formation of Triethylenediamine (TEDA) as a Major Byproduct in this compound Synthesis from Ethylenediamine

Symptoms:

  • GC-MS analysis of the crude product shows a significant peak corresponding to triethylenediamine (TEDA).

  • The yield of this compound is lower than expected, while the conversion of ethylenediamine is high.

Possible Causes:

  • Reaction Conditions: Higher temperatures and lower space velocities can favor the formation of TEDA over this compound.[11]

  • Catalyst Type: The choice of catalyst and its acidity can influence the selectivity towards this compound or TEDA.[2]

Troubleshooting Steps:

  • Adjust Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for this compound.

  • Increase Space Velocity: A higher flow rate of the reactants over the catalyst bed can reduce the contact time and suppress the further reaction of this compound to form TEDA.

  • Catalyst Modification: The selectivity can be tuned by modifying the catalyst. For example, with zeolite catalysts, ion-exchange with alkali metals can alter the acidity and improve this compound selectivity.[2]

Issue 2: Oligo- and Polymerization during this compound Synthesis

Symptoms:

  • Formation of a viscous or solid, often colored, material in the reactor.

  • Difficulty in isolating the desired this compound product.

  • Low overall yield of desired products.

Possible Causes:

  • High Reaction Temperature: Elevated temperatures can promote intermolecular reactions leading to the formation of higher molecular weight oligomers and polymers.

  • Insufficient Ammonia: In reactions involving ethanolamines, an inadequate amount of ammonia can lead to self-condensation of the ethanolamine molecules.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Carefully control the reaction temperature to minimize polymerization.

  • Increase Ammonia Concentration: Ensure a sufficient excess of ammonia is used to favor the desired amination and cyclization reactions over self-condensation.[7]

  • Solvent Effects: The choice of solvent (or lack thereof) can influence polymerization. Experimenting with a suitable high-boiling solvent might be beneficial in some cases.

Quantitative Data Summary

The following tables summarize key quantitative data for different this compound synthesis methods and the impact of reaction conditions on product distribution.

Table 1: Comparison of this compound Synthesis Methods [1]

Synthesis MethodStarting Material(s)CatalystTemperature (°C)Pressure (atm)Yield (%)Key AdvantagesKey Disadvantages
From EthanolaminesMonoethanolamine, Diethanolamine (B148213), or Triethanolamine; AmmoniaNickel-Copper-Chromium Oxide or Ni-MgO150 - 400>10025 - 50Utilizes readily available and relatively inexpensive starting materials.Often results in a complex mixture of products requiring extensive purification; yields can be moderate.
From DiethylenetriamineDiethylenetriamine; AmmoniaNi-MgO~225~170~81High conversion and good yield of this compound.Starting material is more complex than ethanolamines.
From EthylenediamineEthylenediamineCaCl2-modified HZSM-5 zeolite~340Not specified (gas-phase)~65High conversion of the starting material.Requires higher temperatures; catalyst preparation is a key step.

Table 2: Influence of Reaction Conditions on Product Selectivity in N-Alkylation of Amines [12]

EntryAmineTemperature (°C)Mono-N-methylated Product (%)Di-N-methylated Product (%)
1Benzylamine1506032
2Benzylamine1805838
3Benzylamine2105739
4Cyclohexylamine1806119
5Aniline1806723

Experimental Protocols

Protocol 1: Synthesis of this compound from Diethanolamine

This protocol is a representative example and may require optimization.

Materials:

  • Diethanolamine

  • Anhydrous Ammonia

  • Ni-MgO catalyst

  • Stainless steel autoclave

Procedure:

  • Charge the stainless steel autoclave with diethanolamine and the Ni-MgO catalyst.

  • Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce anhydrous ammonia into the autoclave to the desired pressure.

  • Heat the autoclave to the reaction temperature (e.g., 225 °C) with stirring.[1]

  • Maintain the reaction at temperature and pressure for the desired time.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Carefully vent the excess ammonia.

  • The resulting product mixture can be analyzed by GC-MS.

  • This compound is typically isolated from the crude mixture by fractional distillation.

Protocol 2: Mono-N-Alkylation of this compound using a Protecting Group

This protocol describes a general procedure for the mono-N-alkylation of this compound via a Boc-protected intermediate.

Step 1: Synthesis of 1-Boc-piperazine [6]

  • Dissolve this compound (2 equivalents) in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Slowly add a solution of Di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1 equivalent) in DCM to the this compound solution at room temperature with stirring.

  • Stir the reaction mixture overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-Boc-piperazine, which can be purified by column chromatography or distillation.

Step 2: N-Alkylation of 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1 equivalent) in a suitable solvent such as acetonitrile (B52724) or DMF.

  • Add a base such as potassium carbonate (1.5-2 equivalents).

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) and heat the reaction mixture (e.g., to 60-80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture, filter off the base, and concentrate the filtrate.

  • Purify the product by column chromatography.

Step 3: Deprotection of the Boc Group

  • Dissolve the N-alkylated-N'-Boc-piperazine in a suitable solvent such as DCM.

  • Add an excess of a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure to obtain the mono-N-alkylated this compound salt. The free base can be obtained by neutralization with a suitable base.

Visualizations

Piperazine_Synthesis_Troubleshooting cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting cluster_solutions Solutions Start Start this compound Synthesis Reaction Perform Synthesis Reaction (e.g., from Ethanolamine) Start->Reaction Analysis Analyze Crude Product (GC-MS) Reaction->Analysis LowYield Low Yield of this compound? Analysis->LowYield HighImpurities High Level of Side Products? LowYield->HighImpurities No CheckConditions Verify Reaction Conditions (Temp, Pressure, Ratios) LowYield->CheckConditions Yes IdentifyByproducts Identify Major Byproducts HighImpurities->IdentifyByproducts Yes CheckCatalyst Check Catalyst Activity CheckConditions->CheckCatalyst OptimizeConditions Optimize Reaction Conditions CheckConditions->OptimizeConditions ReplaceCatalyst Regenerate/Replace Catalyst CheckCatalyst->ReplaceCatalyst ModifyProcess Modify Process to Minimize Specific Byproducts IdentifyByproducts->ModifyProcess N_Alkylation_Side_Reactions cluster_products Reaction Products This compound This compound NH NH MonoAlkylated Mono-N-alkylthis compound NR NH This compound:n1->MonoAlkylated:n1 1st Alkylation AlkylHalide Alkyl Halide (R-X) DiAlkylated Di-N,N'-alkylthis compound NR NR MonoAlkylated:n2->DiAlkylated:n2 2nd Alkylation (Side Reaction) EDA_to_Piperazine_TEDA EDA Ethylenediamine (EDA) Intermediate Cyclization Intermediate EDA->Intermediate Catalytic Cyclization This compound This compound (Desired Product) Intermediate->this compound TEDA Triethylenediamine (TEDA) (Side Product) This compound->TEDA Further Reaction (e.g., higher temp)

References

Technical Support Center: Optimization of Piperazine N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for piperazine (B1678402) N-alkylation.

Troubleshooting Guide

This section addresses common issues encountered during the N-alkylation of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low to No Yield

Possible Cause Suggested Solution
Inactive Catalyst (if applicable) Ensure the use of a high-quality catalyst and maintain an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[1]
Insufficient Base Strength or Amount Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[1] For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu, KOtBu, or K₃PO₄ are common.[2]
Poor Solubility of Reagents Switch to a more polar aprotic solvent such as DMF or ensure the chosen solvent adequately dissolves all reactants.[1] Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions.[2]
Low Reaction Temperature Many N-alkylation reactions require heating to proceed at a reasonable rate. Consider increasing the temperature, for example, to 60-80 °C for direct alkylation with an alkyl bromide.[1]

Issue 2: Formation of Di-alkylated Byproduct

Possible Cause Suggested Solution
Incorrect Stoichiometry Use an excess of this compound relative to the alkylating agent.[1]
Rapid Addition of Alkylating Agent Add the alkylating agent slowly or dropwise to the reaction mixture to maintain a low concentration of the electrophile.[1]
Unprotected this compound For optimal control and to ensure mono-alkylation, use a mono-protected this compound such as N-Boc-piperazine or N-acetylthis compound.[1][3][4]
High Reactivity of Unprotected this compound Employing a mono-protonated this compound salt can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1]

Issue 3: Reaction Stalls (Incomplete Conversion)

Possible Cause Suggested Solution
Poor Solubility of Reagents Change to a more suitable solvent like DMF to ensure all reagents are fully dissolved.[1]
Reversible Reaction Equilibrium Ensure the acid byproduct is effectively neutralized by adding a sufficient amount of a suitable base.[1]
Catalyst Poisoning (if applicable) Use pure, anhydrous reagents and solvents to avoid inhibiting the catalyst.[1]

Issue 4: Side Reactions and Product Decomposition

Possible Cause Suggested Solution
Unstable Alkylating Agent or Product Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop it once the starting material is consumed.[1]

Issue 5: Poor Reproducibility

Possible Cause Suggested Solution
Sensitivity to Trace Impurities Use high-purity reagents and anhydrous solvents.[1]
Inconsistent Inert Atmosphere Ensure the reaction vessel is properly purged and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1]

Issue 6: Difficulty in Product Isolation

Possible Cause Suggested Solution
High Water Solubility of the Product If the product remains in the aqueous phase during extraction, adjust the pH of the aqueous layer to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This deprotonates the this compound nitrogen, converting the product to its free base form, which is more soluble in organic solvents.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the N-alkylation of this compound?

A1: The two most common and effective methods are:

  • Direct Alkylation: This involves the reaction of this compound with an alkyl halide in the presence of a base. It is a straightforward and widely used technique.[1]

  • Reductive Amination: This is a two-step, one-pot process where this compound first reacts with an aldehyde or ketone to form an iminium ion, which is then reduced by an agent like sodium triacetoxyborohydride (B8407120) (STAB) to yield the N-alkylated product. This method is particularly advantageous for preventing the formation of quaternary ammonium (B1175870) salts.[1][3]

Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated product?

A2: Controlling selectivity is a common challenge. Key strategies to favor mono-alkylation include:

  • Use of a Protecting Group: The most reliable method is to use a mono-protected this compound, such as N-Boc-piperazine. The protecting group blocks one nitrogen, directing alkylation to the other. The Boc group can be subsequently removed.[1][3]

  • Control Stoichiometry: Using an excess of this compound relative to the alkylating agent can favor mono-alkylation.[1]

  • Slow Addition: Adding the alkylating agent dropwise helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1]

  • Use of this compound Salts: Employing a mono-protonated this compound salt can decrease the nucleophilicity of the second nitrogen atom.[1]

Q3: What are the recommended bases and solvents for direct N-alkylation?

A3: The choice of base and solvent is critical.

  • Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices. Sodium tert-butoxide (NaOtBu) is also commonly used, particularly in Buchwald-Hartwig aminations.[1][2] It is recommended to use at least 1.5-2.0 equivalents of the base.[1]

  • Solvents: The solvent should be chosen based on the solubility of the reactants and its compatibility with the reaction conditions. Common choices include acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF).[1][2][5]

Q4: My N-alkylated this compound product is highly water-soluble and difficult to extract. What should I do?

A4: High water solubility is often due to the formation of a salt. To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the this compound nitrogen. After quenching the reaction, if the product remains in the aqueous phase, adjust the pH to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will convert the protonated product to its free base form, which is more soluble in organic solvents like dichloromethane (B109758) or chloroform.[1][3]

Experimental Protocols

General Protocol for Direct N-alkylation of this compound

This protocol describes a general procedure for the mono-N-alkylation of a substituted this compound with an alkyl bromide.

  • Materials:

    • Substituted this compound (e.g., 1-(4-bromophenyl)this compound)

    • Alkyl Bromide (1.1 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Acetonitrile (MeCN)

  • Procedure:

    • To a dried reaction flask, add the substituted this compound and anhydrous potassium carbonate.

    • Add anhydrous acetonitrile and stir the suspension.

    • Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.

    • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[1]

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

General Protocol for Reductive Amination

This protocol describes a general procedure for the N-alkylation of a this compound derivative with an aldehyde.

  • Materials:

    • This compound derivative (e.g., Methyl 3-(piperazin-1-yl)propanoate) (1.0 eq)

    • Aldehyde or Ketone (1.1 eq)

    • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the this compound derivative (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Stir the solution at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 2-16 hours).[5]

    • Carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Combine this compound Derivative, Base, and Solvent add_alkylating_agent Slowly Add Alkylating Agent start->add_alkylating_agent Stir heat Heat to Target Temperature add_alkylating_agent->heat monitor Monitor byTLC or LC-MS heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify Product extract->purify end Characterize Final Product purify->end

Caption: General experimental workflow for this compound N-alkylation.

troubleshooting_low_yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low or No Yield Observed check_base Is the base strong enough and anhydrous? start->check_base check_catalyst Is the catalyst active (if applicable)? start->check_catalyst check_solubility Are all reagents soluble in the chosen solvent? start->check_solubility check_temp Is the reaction temperature adequate? start->check_temp check_atmosphere Is the reaction under an inert atmosphere? start->check_atmosphere solution_base Use a stronger, anhydrous base (e.g., K₂CO₃, Cs₂CO₃) check_base->solution_base No solution_catalyst Use fresh, high-quality catalyst check_catalyst->solution_catalyst No solution_solvent Switch to a more polar aprotic solvent (e.g., DMF) check_solubility->solution_solvent No solution_temp Increase reaction temperature check_temp->solution_temp No solution_atmosphere Ensure proper inert atmosphere setup check_atmosphere->solution_atmosphere No

Caption: Troubleshooting flowchart for low yield in this compound N-alkylation.

mono_vs_di_alkylation cluster_strategies Strategies to Favor Mono-alkylation start Goal: Mono-N-Alkylation use_protection Use Mono-Protected This compound (e.g., N-Boc) start->use_protection control_stoichiometry Use Excess This compound start->control_stoichiometry slow_addition Slow Addition of Alkylating Agent start->slow_addition use_salt Use this compound Monohydrochloride start->use_salt outcome Selective Mono-alkylated Product use_protection->outcome control_stoichiometry->outcome slow_addition->outcome use_salt->outcome

Caption: Strategies to achieve selective mono-N-alkylation of this compound.

References

Technical Support Center: Methods for Removing Residual Piperazine from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance on effectively removing residual piperazine (B1678402) from reaction mixtures. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when trying to remove residual this compound?

A1: The primary challenges in removing this compound stem from its unique physicochemical properties:

  • High Polarity and Basicity: As a diamine, this compound is highly polar and basic (pKa values of approximately 5.35 and 9.73), which can lead to difficulties in chromatographic separation and extraction.[1]

  • Hygroscopicity: this compound readily absorbs moisture from the air, which can complicate handling and accurate measurements.

  • Salt and Hydrate Formation: It easily forms salts and hydrates, which can be beneficial for purification but may also lead to inconsistencies in the final product form.

  • Co-precipitation: this compound and its derivatives can co-precipitate with the desired product, especially if they are structurally similar, making purification by simple crystallization challenging.

Q2: Which methods are most effective for removing residual this compound?

A2: The most common and effective methods for removing residual this compound include:

  • Acid-Base Extraction: This is often the first method to try, especially for removing small to moderate amounts of this compound.

  • Crystallization/Salt Formation: This method is highly effective for removing larger quantities of this compound and achieving high purity.

  • Column Chromatography: This is a versatile method for separating this compound from the desired product, particularly when other methods are ineffective.

  • Scavenger Resins: These can be used to selectively bind and remove excess this compound from the reaction mixture.

Troubleshooting Guides

Issue 1: Ineffective removal of this compound using a simple water wash.

Cause: this compound is highly soluble in water, but a simple water wash may not be sufficient to remove it completely, especially if the desired product has some water solubility or if the this compound is present in high concentrations.[2]

Solution:

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[3] this compound, being basic, will be protonated to form a water-soluble salt (this compound hydrochloride), which will partition into the aqueous layer.[3] Multiple washes may be necessary for complete removal.

Troubleshooting an Acidic Wash:

  • Product is also basic: If your desired product is also basic, it may be extracted into the aqueous layer along with the this compound. In this case, after the acidic wash, the aqueous layer should be basified (e.g., with NaOH) and then extracted with an organic solvent to recover the product.

  • Emulsion formation: If an emulsion forms during the extraction, adding a small amount of brine (saturated NaCl solution) can help to break it up.

Issue 2: this compound co-precipitates with the desired product during crystallization.

Cause: This can occur if the desired product and this compound have similar solubility profiles in the chosen solvent system.

Solution:

  • Solvent System Optimization: Experiment with different solvent systems to maximize the solubility difference between your product and this compound. A good starting point is to use a solvent in which your product is soluble at elevated temperatures but sparingly soluble at room temperature, while this compound remains soluble.

  • Convert this compound to a More Soluble Salt: Before crystallization, perform an acidic wash to convert the this compound into its salt form, which is typically more soluble in polar solvents and less likely to co-precipitate with a non-polar to moderately polar product.

  • Purification via this compound Salt Formation: If the desired product is stable to acidic conditions, you can selectively precipitate the this compound as a salt.

Issue 3: Poor separation of this compound and product during column chromatography.

Cause: The high polarity of this compound can cause it to streak or tail on a standard silica (B1680970) gel column, leading to poor separation.

Solution:

  • Use a Deactivated Stationary Phase: Employing a deactivated silica gel or alumina (B75360) can reduce the strong interaction between the basic this compound and the acidic stationary phase.

  • Modify the Mobile Phase:

    • Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA) or pyridine (B92270) (typically 0.1-1%), to the mobile phase can help to improve the peak shape of basic compounds.

    • Use a Polar Solvent System: A more polar solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) can help to elute the highly polar this compound more effectively.

  • Reverse-Phase Chromatography: If normal-phase chromatography is not effective, consider using reverse-phase chromatography (e.g., C18 column) with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[4]

Experimental Protocols

Protocol 1: Acid-Base Extraction for this compound Removal

Objective: To remove residual this compound from an organic reaction mixture.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

Methodology:

  • Dissolve the crude reaction mixture in a suitable organic solvent.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl solution, shake the funnel vigorously, and allow the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the acidic wash (steps 3-4) one or two more times to ensure complete removal of this compound.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification of this compound via Diacetate Salt Formation

Objective: To selectively precipitate this compound as its diacetate salt, leaving impurities in the solution.[5]

Materials:

  • Crude this compound-containing mixture

  • Acetone (B3395972) (reagent grade)

  • Glacial acetic acid

  • Filtration apparatus (Büchner funnel, filter flask)

  • Vacuum source

Methodology:

  • Dissolve the crude mixture in acetone at a temperature between 20-40°C. The target concentration is approximately 0.5 to 20 weight percent this compound.[5]

  • While stirring, slowly add glacial acetic acid to the acetone solution. Use a quantity that is at least stoichiometric and up to 5 times the stoichiometric amount necessary to form this compound diacetate.[5]

  • The crystalline this compound diacetate will begin to precipitate. Continue stirring and cool the mixture to a temperature between 10-30°C to ensure complete precipitation.[5]

  • Separate the precipitated this compound diacetate from the remaining liquid by filtration.[5]

  • Wash the collected precipitate thoroughly with cold acetone to remove any remaining impurities.

  • Dry the purified this compound diacetate precipitate under vacuum.

  • (Optional) The pure this compound can be regenerated from the diacetate salt by treatment with a suitable base.

Protocol 3: Removal of this compound Using a Scavenger Resin

Objective: To selectively remove excess this compound from a reaction mixture using a polymer-supported scavenger resin.

Materials:

  • Crude reaction mixture

  • Scavenger resin with an electrophilic functional group (e.g., isocyanate or aldehyde-functionalized polystyrene resin)

  • Suitable solvent (e.g., dichloromethane, THF)

  • Reaction vessel with stirring

  • Filtration apparatus

Methodology:

  • At the end of the reaction, add the scavenger resin to the reaction mixture (typically 2-3 equivalents relative to the excess this compound).

  • Stir the mixture at room temperature for a specified time (this can range from a few hours to overnight, depending on the resin and the concentration of this compound).

  • Monitor the removal of this compound by a suitable analytical technique (e.g., TLC, LC-MS).

  • Once the this compound has been scavenged, filter the reaction mixture to remove the resin.

  • Wash the resin with a small amount of the reaction solvent.

  • Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

Quantitative Data Summary

The following table provides a general comparison of the expected efficiency of different this compound removal methods. Actual results will vary depending on the specific reaction conditions and the nature of the desired product.

Method Typical Purity Achieved Typical Yield Key Advantages Key Disadvantages
Acid-Base Extraction 85-95%80-95%Simple, fast, and effective for small to moderate amounts of this compound.May not be suitable for acid- or base-sensitive products; can be less effective for very high concentrations of this compound.
Crystallization (as free base) 90-98%60-80%Can achieve high purity; good for larger scales.Risk of co-precipitation; requires careful solvent selection.
Salt Formation (e.g., diacetate) >99%70-90%Excellent for achieving very high purity; highly selective for this compound.Requires an additional step to regenerate the free base if needed.
Column Chromatography >99%50-80%Highly versatile and effective for separating complex mixtures.Can be time-consuming and require large volumes of solvent; may not be practical for large-scale purifications.
Scavenger Resins >95%>90%High selectivity; simple filtration-based workup.Can be expensive; may require optimization of reaction time and equivalents of resin.

Visualizations

experimental_workflow_piperazine_removal start Crude Reaction Mixture (with residual this compound) acid_base Acid-Base Extraction start->acid_base Simple & Fast crystallization Crystallization / Salt Formation start->crystallization High Impurity Load chromatography Column Chromatography start->chromatography Complex Mixture scavenger Scavenger Resin start->scavenger High Selectivity Needed end Purified Product acid_base->end crystallization->end chromatography->end scavenger->end

Caption: A logical workflow for selecting a suitable method for this compound removal.

acid_base_extraction_workflow cluster_extraction Acid-Base Extraction Steps dissolve 1. Dissolve crude mixture in organic solvent add_acid 2. Wash with 1M HCl dissolve->add_acid separate_layers 3. Separate aqueous and organic layers add_acid->separate_layers repeat_wash 4. Repeat wash if necessary separate_layers->repeat_wash neutralize 5. Wash with NaHCO3 repeat_wash->neutralize brine_wash 6. Wash with brine neutralize->brine_wash dry 7. Dry with Na2SO4 brine_wash->dry concentrate 8. Concentrate dry->concentrate end Purified Product concentrate->end start Start start->dissolve

Caption: Experimental workflow for this compound removal via acid-base extraction.

References

Technical Support Center: Addressing Piperazine Degradation in Drug Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to piperazine (B1678402) degradation in your drug formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for drugs containing a this compound moiety?

A1: this compound and its derivatives are susceptible to several degradation pathways, which can compromise the stability, efficacy, and safety of a drug product. The most common pathways include:

  • Oxidative Degradation: The nitrogen atoms in the this compound ring are susceptible to oxidation, which can lead to the formation of N-oxides and ring-opening products. This can be initiated by atmospheric oxygen, peroxides present as impurities in excipients, or exposure to light.

  • Hydrolysis: The this compound ring itself is generally stable to hydrolysis. However, if the this compound moiety is part of a larger molecule containing susceptible functional groups like amides or esters, cleavage at those sites can occur under acidic or basic conditions, leading to the formation of this compound-containing degradants.

  • Photodegradation: Aromatic systems and other chromophores within a drug molecule containing a this compound ring can absorb UV or visible light. This can lead to the formation of reactive species that cause degradation, often resulting in discoloration and a complex mixture of byproducts. Storing materials in light-resistant containers is a primary preventative measure.

  • Nitrosamine (B1359907) Formation: As a secondary amine, this compound can react with nitrosating agents (e.g., nitrites) under acidic conditions to form N-nitrosothis compound, a potent mutagenic impurity. The source of nitrites can be from excipients or other components of the manufacturing process. This is a significant safety concern and is closely scrutinized by regulatory agencies.

Q2: What are some common degradation products of this compound-containing active pharmaceutical ingredients (APIs)?

A2: The specific degradation products depend on the parent drug's structure and the stress conditions. However, some common classes of degradants include:

  • N-Formylthis compound and other acylated derivatives: These can form under thermal stress.

  • Ring-opened products: Such as N-(2-aminoethyl)this compound, which can result from thermal degradation.

  • Oxidative degradants: Including N-oxides and hydroxylated species.

  • Products of hydrolysis: For complex molecules, this may result in the cleavage of the molecule, yielding a this compound-containing fragment. For certain quinazoline-based drugs, a common degradation product under acidic and alkaline conditions is 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline.

  • N-nitrosothis compound: A critical impurity formed in the presence of nitrosating agents.

Q3: Which analytical techniques are most suitable for monitoring this compound degradation?

A3: A stability-indicating analytical method is crucial for separating and quantifying the intact API from its degradation products. The most common techniques include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse method for routine stability testing. A well-developed HPLC method can separate the parent drug from its impurities.

  • Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS/MS): UPLC-MS/MS provides higher resolution and sensitivity, and is invaluable for the identification and characterization of unknown degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for the analysis of volatile degradation products and for the detection of specific impurities like nitrosamines.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: An unexpected peak appears in the HPLC chromatogram of my this compound-containing formulation during a stability study.

This is a common issue that requires a systematic investigation to identify the source of the peak and assess its impact on product quality.

Troubleshooting Workflow:

  • Verify System Suitability: Ensure that the HPLC system is performing correctly by checking system suitability parameters (e.g., retention time, peak area, tailing factor) for your standard injections.

  • Peak Characterization:

    • Retention Time: Is the retention time of the unknown peak consistent across multiple injections?

    • Peak Purity: If you have a photodiode array (PDA) detector, assess the peak purity. A non-homogenous peak may indicate co-elution.

  • Investigate Potential Sources:

    • Placebo Analysis: Analyze a placebo formulation (containing all excipients but no API). If the peak is present, it is likely related to an excipient or a contaminant.

    • API Degradation: Subject a solution of the pure API to forced degradation conditions (acid, base, peroxide, heat, light). Compare the chromatograms from the stressed samples to your stability sample. A match in retention time suggests the unknown peak is a degradant of the API.

    • API-Excipient Interaction: Prepare binary mixtures of the API with each excipient and store them under accelerated conditions. Analyze these mixtures to see if the unknown peak is formed, which would indicate a specific incompatibility.

  • Identification and Quantification:

    • Once the source is narrowed down, use a technique like LC-MS/MS to identify the structure of the unknown compound.

    • If it is a degradation product, quantify its level in your stability samples to determine if it exceeds acceptable limits.

G start Unexpected Peak in HPLC check_system Verify System Suitability start->check_system characterize_peak Characterize Peak (Retention Time, Purity) check_system->characterize_peak investigate_source Investigate Source characterize_peak->investigate_source placebo Analyze Placebo Formulation investigate_source->placebo Excipient? forced_degradation Perform Forced Degradation on API investigate_source->forced_degradation API Degradant? excipient_compatibility Test API-Excipient Mixtures investigate_source->excipient_compatibility Interaction? peak_in_placebo Peak is Excipient-Related placebo->peak_in_placebo peak_in_stressed_api Peak is an API Degradant forced_degradation->peak_in_stressed_api peak_in_mixture Peak from API-Excipient Interaction excipient_compatibility->peak_in_mixture identify_quantify Identify (LC-MS) & Quantify Peak peak_in_placebo->identify_quantify peak_in_stressed_api->identify_quantify peak_in_mixture->identify_quantify end Assess Impact on Product Quality identify_quantify->end

Caption: Troubleshooting workflow for an unknown HPLC peak.

Issue 2: My this compound-containing API shows significant degradation under accelerated stability conditions (e.g., 40°C/75% RH).

Significant degradation indicates an inherent instability in the formulation that needs to be addressed. The following table summarizes typical degradation behavior under various stress conditions.

Stress ConditionTypical Reagents and ConditionsPotential Degradation PathwayCommon Degradants
Acid Hydrolysis 0.1 M HCl at 80°CCleavage of acid-labile groupsThis compound-containing fragments
Base Hydrolysis 0.1 M NaOH at 80°CCleavage of base-labile groupsThis compound-containing fragments
Oxidation 3-30% H₂O₂ at room temperatureOxidation of nitrogen atomsN-oxides, ring-opened products
Thermal Dry heat at 70-80°CThermal decompositionN-formylthis compound, ethylenediamine
Photolytic ICH-compliant light exposurePhotochemical reactionsComplex mixture of products

Potential Causes and Solutions:

  • pH of the Formulation: The stability of many drugs is pH-dependent. For aqueous formulations, conduct a pH-stability profile to identify the pH of maximum stability and use a suitable buffer system.

  • Excipient Incompatibility: Certain excipients can accelerate degradation. For example, lactose (B1674315) can contain reactive aldehydes, and povidone may have peroxide impurities that can cause oxidative degradation. Conduct systematic drug-excipient compatibility studies.

  • Moisture Content: For solid dosage forms, high moisture content can accelerate hydrolysis. Consider using moisture-protective packaging or including a desiccant.

  • Manufacturing Process: High temperatures or shear forces during manufacturing can sometimes induce degradation.

G PiperazineAPI This compound-Containing API Oxidation Oxidation (+ O₂, Peroxides, Light) PiperazineAPI->Oxidation Hydrolysis Hydrolysis (+ H₂O, Acid/Base) PiperazineAPI->Hydrolysis Nitrosation Nitrosation (+ Nitrites, Acid) PiperazineAPI->Nitrosation N_Oxides N-Oxides Oxidation->N_Oxides RingOpened Ring-Opened Products Oxidation->RingOpened HydrolyzedFragments This compound Fragments Hydrolysis->HydrolyzedFragments Nitrosamine N-Nitrosothis compound Nitrosation->Nitrosamine

Caption: Major degradation pathways for this compound-containing APIs.

Issue 3: How can I prevent the formation of N-nitrosothis compound in my formulation?

Preventing nitrosamine formation is critical. A risk-based approach is recommended.

Mitigation Strategies:

  • Risk Assessment:

    • API Synthesis: Evaluate the API manufacturing process for any steps that use nitrosating agents.

    • Excipient Selection: Scrutinize excipients for nitrite (B80452) impurities. Some excipients are known to have higher levels of nitrites.

    • Water Quality: Use purified water with low nitrite levels.

  • Formulation and Process Control:

    • pH Control: Nitrosamine formation is favored under acidic conditions. Maintaining a neutral or basic pH can significantly reduce the risk.

    • Use of Inhibitors: Antioxidants such as ascorbic acid (Vitamin C) or alpha-tocopherol (B171835) (Vitamin E) can act as nitrite scavengers and inhibit nitrosamine formation.

  • Analytical Testing: Develop and validate a sensitive analytical method (e.g., LC-MS/MS or GC-MS) to test for N-nitrosothis compound in your final drug product.

G This compound This compound (Secondary Amine) Nitrosamine N-Nitrosothis compound (Mutagenic Impurity) This compound->Nitrosamine + Nitrosating Agent Nitrite Nitrite Source (e.g., from Excipients) NitrosatingAgent Nitrosating Agent (e.g., HNO₂) Nitrite->NitrosatingAgent + H⁺ Acid Acidic Conditions Acid->NitrosatingAgent NitrosatingAgent->Nitrosamine

Caption: Chemical pathway for N-nitrosothis compound formation.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of a this compound-Containing Drug Substance

This protocol is a general guideline and should be adapted based on the specific properties of your API. The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.

G start Prepare API Stock Solution (e.g., 1 mg/mL) stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 80°C) stress_conditions->acid Acid base Base Hydrolysis (0.1 M NaOH, 80°C) stress_conditions->base Base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation Oxidative thermal Thermal (Solid API, 80°C) stress_conditions->thermal Thermal photolytic Photolytic (ICH Light Cabinet) stress_conditions->photolytic Photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by HPLC oxidation->analyze thermal->analyze photolytic->analyze neutralize->analyze compare Compare with Control (Unstressed Sample) analyze->compare end Evaluate Degradation Profile compare->end

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., methanol, water, or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution at 80°C for a specified time (e.g., 2, 4, 8 hours). Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration for HPLC analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at 80°C for a specified time. Cool, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified time. Dilute for analysis.

  • Thermal Degradation: Store a known quantity of the solid API in an oven at 80°C. At various time points, dissolve a portion of the solid in the solvent to prepare a sample for analysis.

  • Photolytic Degradation: Expose the solid API and the API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.

Protocol 2: Example of a Stability-Indicating HPLC-UV Method

This is an illustrative method. The mobile phase, column, and other parameters must be optimized for your specific API.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm (or the λmax of the API)

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The specificity is demonstrated by its ability to separate the main peak from all degradation product peaks generated during the forced degradation study.

Technical Support Center: Refining Purification Techniques for Piperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of piperazine (B1678402) analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound analogs.

Problem 1: Low Yield After Recrystallization

Symptoms:

  • A significant amount of the product remains in the mother liquor.

  • The final isolated mass of the purified compound is substantially lower than expected.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Compound is too soluble in the chosen solvent. Select a solvent in which the this compound analog has high solubility at elevated temperatures but low solubility at room temperature or below. Perform small-scale solvent screening to identify the optimal solvent or solvent mixture.
Cooling the solution too quickly. Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals before placing it in an ice bath or refrigerator.[1]
Insufficient precipitation. If the compound is still too soluble, consider using an anti-solvent. This is a solvent in which the compound is insoluble, and its addition to the solution can induce precipitation.
Incomplete salt formation. When purifying via salt formation (e.g., diacetate), ensure that a stoichiometric amount of the acid has been added.[1] Verifying the pH of the solution can confirm it is in the appropriate range for salt formation.[1]
Problem 2: Product Purity is Not Improving with Recrystallization

Symptoms:

  • Analytical data (e.g., HPLC, NMR) shows persistent impurities even after multiple recrystallization attempts.

  • The melting point of the compound is broad or lower than the literature value.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Structurally similar impurities. If impurities have similar solubility profiles to the desired compound, multiple recrystallizations may be necessary.[1] If this is still ineffective, column chromatography is a recommended alternative.[1]
Trapped mother liquor in the crystals. Ensure the filtered crystals are washed thoroughly with a small amount of cold, fresh solvent to remove residual mother liquor.
Formation of mixed crystals. In cases where the impurity co-crystallizes with the product, column chromatography is often the most effective method for separation. For basic compounds like this compound analogs, using deactivated silica (B1680970) gel or alumina (B75360) can be beneficial.
Hygroscopic nature of the compound. This compound compounds can absorb water from the atmosphere, leading to lower purity and melting points. Dry the sample under a high vacuum or in a desiccator.[2] For quantitative experiments, determine the water content using Karl Fischer titration.[2]
Problem 3: Poor Peak Shape in Reverse-Phase HPLC

Symptoms:

  • Chromatograms show significant peak tailing for the this compound analog.

  • Poor resolution between the product peak and impurity peaks.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Interaction with acidic silanol (B1196071) groups. The basic nitrogen atoms in the this compound ring can interact with residual acidic silanol groups on the silica-based column packing, causing peak tailing.[1]
Use a mobile phase additive: Add a competing base, such as triethylamine (B128534) (TEA), or an ion-pairing agent to the mobile phase. A common practice is to add 0.1% trifluoroacetic acid (TFA) or formic acid to protonate the this compound and improve the peak shape.[1]
Adjust the pH: Operating at a low pH (e.g., 2-3) will ensure the this compound is fully protonated.[1]
Use a base-deactivated column: Employ a column specifically designed for the analysis of basic compounds, which has end-capping to minimize exposed silanol groups.[1]
Consider an alternative stationary phase: Phenyl or cyano-based columns can offer different selectivity and may provide better peak shapes for basic compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound analogs?

A1: The most common purification techniques for this compound analogs are:

  • Recrystallization: This is a widely used method, often involving the formation of salts to improve crystallization and purity. This compound can be effectively purified by forming its diacetate salt or as its hexahydrate due to its unique insolubility in certain solvent systems.[1]

  • Column Chromatography: This is a versatile technique for separating complex mixtures, especially when dealing with structurally similar impurities.[1] High-performance liquid chromatography (HPLC) and gas chromatography (GC) are also used, sometimes requiring derivatization of the this compound analog.[3][4]

  • Acid-Base Extraction: The basic nature of the this compound ring allows for selective extraction into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The pH of the aqueous phase can then be adjusted to regenerate the free base, which can be extracted back into an organic solvent.

  • Distillation: For liquid this compound analogs, fractional distillation under reduced pressure can be an effective purification method.

Q2: How can I remove disubstituted this compound by-products from my desired monosubstituted product?

A2: The formation of disubstituted by-products is a common issue in the synthesis of monosubstituted piperazines.[5] These can often be separated from the desired product through:

  • Recrystallization: The difference in polarity and molecular weight between mono- and disubstituted analogs can often be exploited for separation by recrystallization from a suitable solvent like isopropyl alcohol.[5]

  • Column Chromatography: This is a very effective method for separating mono- and disubstituted piperazines due to their different polarities.

  • Salt Formation: In some cases, selective precipitation of the desired monosubstituted product as a salt (e.g., dihydrochloride) can be achieved, leaving the disubstituted by-product in solution.[6]

Q3: My this compound analog is a hygroscopic oil. How can I effectively purify and handle it?

A3: Purifying and handling hygroscopic oils can be challenging. Consider the following strategies:

  • Convert to a Crystalline Salt: The most effective approach is often to convert the oily free base into a stable, crystalline salt, such as a hydrochloride or dihydrochloride (B599025).[6] This solid can then be purified by recrystallization and stored more easily. The pure free base can be regenerated by treatment with a base and extraction.

  • Bulb-to-Bulb Distillation (Kugelrohr): For thermally stable oils, this technique can be used for purification under high vacuum.

  • Chromatography: Column chromatography can be used to purify oily compounds.

  • Handling: Always handle hygroscopic compounds in a dry atmosphere, such as in a glove box or under an inert gas (e.g., argon or nitrogen).[2] Use dry solvents and glassware.

Q4: What analytical techniques are recommended for assessing the purity of this compound analogs?

A4: A combination of analytical methods is recommended for a thorough purity assessment:

  • Chromatographic Methods: HPLC and GC are powerful for detecting and quantifying impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are excellent for confirming the structure of the desired compound and identifying any impurities. Purity can often be determined to be greater than 98% by 1H NMR.[5]

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound and any impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity for solid compounds.

Quantitative Data on Purification Techniques

The following tables summarize quantitative data on the yield and purity of this compound and its analogs obtained through various purification methods.

Table 1: Purification of this compound by Salt Formation
Starting MaterialPurification MethodPurity of ProductRecovery/YieldReference
This compound HexahydratePrecipitation as diacetate salt from acetone (B3395972)~95%Not specified[8]
Synthetic this compound DistillatePrecipitation as diacetate salt from acetone92.5% this compound equivalentNot specified[8]
Sublimed this compoundPrecipitation as diacetate salt from acetone (with <4% water)Not specified≥99.6%[8]
1-Benzylthis compound (B3395278)Precipitation as dihydrochloride salt from ethanol (B145695)Easily purified product93-95% (as dihydrochloride salt)[6]
Table 2: General Purification Outcomes for this compound Analogs
Compound TypePurification MethodAchieved PurityYieldReference
Monosubstituted this compound DerivativesRecrystallization from isopropyl alcohol>98.0% (by 1H NMR and LC-MS)Varies (e.g., 70-85% for some analogs)[5]
1,2,3,4,10,14b-hexahydro-2-methyl-pyrazino[2,1-a]pyrido{2,3-c}[9]benzazepineRecrystallization from n-hexaneNot specified55.0%Organic Syntheses Procedure
Various this compound DerivativesRecrystallization from ethanolNot specified69-97%[10]
Linalool (Model Compound)Flash Column Chromatography97-99%>95-97%[11]

Experimental Protocols

Protocol 1: Purification of this compound via Diacetate Salt Formation

This protocol is adapted from a patented method for the purification of this compound.[8]

Objective: To selectively precipitate this compound as its diacetate salt from a crude mixture, leaving impurities in the solution.

Materials:

  • Crude this compound-containing mixture

  • Acetone (reagent grade)

  • Glacial acetic acid

  • Filtration apparatus (e.g., Büchner funnel, filter flask)

  • Vacuum source

Procedure:

  • Dissolution: Dissolve the crude this compound mixture in acetone at a temperature between 20-40°C. The amount of acetone should be about 5 to 100 times the volume of the this compound, aiming for a this compound concentration of 0.5 to 20% by weight.[8]

  • Acidification: While stirring, slowly add glacial acetic acid to the acetone solution. The amount of acid should be at least stoichiometric to form the diacetate salt, and can be up to five times the stoichiometric amount.[8]

  • Precipitation: The crystalline this compound diacetate will precipitate from the solution. Continue stirring and cool the mixture to a temperature between 10-30°C to ensure complete precipitation.[8]

  • Isolation: Separate the precipitated this compound diacetate from the mother liquor by filtration.[8]

  • Washing: Wash the collected precipitate thoroughly with cold acetone to remove any remaining impurities.[8]

  • Drying: Dry the purified this compound diacetate precipitate under vacuum at room temperature.[8]

  • (Optional) Regeneration of Free Base: The pure this compound can be regenerated from the diacetate salt by treatment with a suitable base (e.g., NaOH) followed by extraction into an organic solvent.

Protocol 2: Purification of 1-Benzylthis compound via Dihydrochloride Salt Formation

This protocol is a reliable method for the preparation and purification of 1-benzylthis compound.[6]

Objective: To synthesize and purify 1-benzylthis compound by isolating it as a dihydrochloride salt, followed by regeneration and distillation of the free base.

Materials:

  • This compound hexahydrate

  • Benzyl (B1604629) chloride

  • Absolute ethanol

  • Hydrogen chloride (gas or saturated solution in ethanol)

  • 5N Sodium hydroxide

  • Chloroform (B151607)

  • Anhydrous sodium sulfate

  • Distillation apparatus

Procedure:

  • Reaction: In a flask, dissolve this compound hexahydrate (0.25 mole) in absolute ethanol (125 ml) and warm to 65°C. While stirring, add freshly distilled benzyl chloride (0.125 mole) over 5 minutes. Stir for an additional 25 minutes at 65°C.

  • Isolation of this compound Dihydrochloride: Cool the reaction mixture in an ice bath for about 30 minutes. Collect the precipitated this compound dihydrochloride monohydrate by suction filtration and wash with ice-cold absolute ethanol.

  • Precipitation of 1-Benzylthis compound Dihydrochloride: Cool the combined filtrate and washings in an ice bath and treat with absolute ethanol saturated with dry hydrogen chloride until precipitation is complete. Collect the white plates of 1-benzylthis compound dihydrochloride by suction filtration, wash with dry benzene, and dry. The yield is typically 93-95%.[6]

  • Regeneration of the Free Base: Dissolve the dihydrochloride salt in water and make the solution alkaline (pH > 12) with 5N sodium hydroxide.

  • Extraction: Extract the aqueous solution multiple times with chloroform.

  • Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.

  • Distillation: Purify the resulting pale-brown oil by distillation under reduced pressure to obtain pure 1-benzylthis compound.

Visualizations

Troubleshooting_Low_Crystallization_Yield start Low Yield After Recrystallization check_solubility Is the compound highly soluble in the mother liquor? start->check_solubility change_solvent Action: Select a less-solubilizing solvent or use an anti-solvent. check_solubility->change_solvent Yes check_cooling Was the cooling process too rapid? check_solubility->check_cooling No end Yield Improved change_solvent->end slow_cooling Action: Cool the solution slowly to room temperature before icing. check_cooling->slow_cooling Yes check_salt Is this a salt crystallization? check_cooling->check_salt No slow_cooling->end verify_stoichiometry Action: Ensure stoichiometric amount of acid/base was added. Verify pH. check_salt->verify_stoichiometry Yes check_salt->end No verify_stoichiometry->end

Caption: A logical workflow for troubleshooting low yields in this compound analog crystallization.

HPLC_Peak_Tailing_Troubleshooting start Poor Peak Shape (Tailing) in Reverse-Phase HPLC cause Primary Cause: Interaction of basic This compound with acidic silanols on column. start->cause solution1 Option 1: Modify Mobile Phase - Add 0.1% TFA or Formic Acid - Add a competing base (e.g., TEA) cause->solution1 solution2 Option 2: Adjust pH - Lower mobile phase pH to 2-3 to ensure full protonation. cause->solution2 solution3 Option 3: Change Column - Use a base-deactivated column - Try a different stationary phase (e.g., Phenyl, Cyano) cause->solution3 end Peak Shape Improved solution1->end solution2->end solution3->end

Caption: Troubleshooting guide for addressing poor peak shape in HPLC analysis of this compound analogs.

Diacetate_Salt_Purification_Workflow cluster_workflow Experimental Workflow A 1. Dissolve Crude this compound in Acetone (20-40°C) B 2. Add Glacial Acetic Acid (≥1 stoichiometric equivalent) A->B C 3. Cool to 10-30°C to Precipitate B->C D 4. Isolate by Filtration C->D E 5. Wash with Cold Acetone D->E F 6. Dry Under Vacuum E->F G Pure this compound Diacetate F->G

Caption: Experimental workflow for the purification of this compound via diacetate salt formation.

References

Validation & Comparative

Piperazine Derivatives as Enzyme Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine (B1678402) scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties. Its versatile nature allows for the synthesis of diverse derivatives with a broad spectrum of biological activities, including the inhibition of various enzymes. This guide provides a comparative analysis of this compound derivatives as inhibitors of three key enzymes: urease, tyrosinase, and acetylcholinesterase, supported by experimental data and detailed protocols.

Comparative Inhibitory Activity of this compound Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against urease, tyrosinase, and acetylcholinesterase, showcasing the diverse potency that can be achieved with this versatile scaffold.

Enzyme TargetThis compound Derivative ClassSpecific Derivative ExampleIC50 (µM)Reference
Urease This compound-based SemicarbazonesDerivative 5m3.95[1]
This compound-based SemicarbazonesDerivative 5o4.05[1]
Pyridylthis compound HybridsDerivative 5b2.0 ± 0.73[2][3]
Pyridylthis compound HybridsDerivative 7e2.24 ± 1.63[2][3]
This compound DerivativesGeneral1.1 ± 0.01 - 33.40 ± 1.50[4]
Tyrosinase 1,2,4-Triazole-bearing PiperazinesCompound 10b30.7 ± 0.2[5]
1,2,4-Triazole-bearing PiperazinesCompound 10a31.2 ± 0.7[5]
Nitrophenylthis compound DerivativesCompound 4l (indole moiety)72.55[6][7]
1-(4-fluorobenzyl)this compound DerivativesGeneral0.48–14.66[6]
Acetylcholinesterase (AChE) Chalcone-piperazine DerivativesCompound 4g0.027 ± 0.001[8]
Chalcone-piperazine DerivativesCompound 4k0.039 ± 0.001[8]
Thiazole-piperazine DerivativesCompound 5o0.011[9]
Thiazole-piperazine DerivativesDonepezil (Reference)0.054[9]
Thiazolyl-piperazine DerivativesCompound 400.8023[10]
Phthalimide-piperazine DerivativesCompound 4a (ortho chlorine)0.91 ± 0.045[11]

Signaling Pathways and Experimental Workflow

To understand the context of enzyme inhibition by this compound derivatives, it is crucial to visualize the relevant biological pathways and the general workflow of inhibition assays.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate, Enzyme) inhibitor Prepare this compound Derivative Solutions mix Mix Enzyme and Inhibitor (Pre-incubation) reagents->mix inhibitor->mix reaction Initiate Reaction (Add Substrate) mix->reaction measure Measure Activity (e.g., Spectrophotometry) reaction->measure inhibition Calculate % Inhibition measure->inhibition ic50 Determine IC50 Value inhibition->ic50

General workflow for enzyme inhibition assays.

Urease Signaling in Helicobacter pylori

Urease is a key virulence factor for H. pylori, allowing it to survive in the acidic environment of the stomach.[12][13][14] It catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, neutralizing gastric acid.[12][14][15] This process is crucial for the colonization and persistence of the bacterium.[13] Furthermore, urease can be internalized by gastric epithelial cells, where it activates signaling pathways that promote inflammation and cell proliferation, contributing to gastritis and potentially gastric cancer.[12][15]

urease_pathway cluster_extracellular Gastric Lumen (Acidic) cluster_intracellular Gastric Epithelial Cell Urea Urea Urease_ext H. pylori Urease Urea->Urease_ext NH3_CO2 Ammonia (NH3) + Carbon Dioxide (CO2) Urease_ext->NH3_CO2 Hydrolysis Urease_int Internalized Urease Urease_ext->Urease_int Internalization Neutral_pH Neutral Microenvironment NH3_CO2->Neutral_pH Neutralizes Acid Signaling Activation of Pro-inflammatory & Proliferative Pathways (e.g., NF-κB, PI3K/Akt) Urease_int->Signaling Response Gastritis, Increased Cell Survival Signaling->Response tyrosinase_pathway cluster_upstream Upstream Regulation cluster_melanogenesis Melanogenesis aMSH α-MSH MC1R MC1R aMSH->MC1R AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF (Transcription Factor) CREB->MITF Upregulates Transcription Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Transcription Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Tyrosinase Melanin Melanin Dopaquinone->Melanin Polymerization ache_pathway cluster_synapse Cholinergic Synapse cluster_transmission Neurotransmission cluster_termination Signal Termination Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron/ Muscle Fiber ACh_release Acetylcholine (ACh) Release Presynaptic->ACh_release Synaptic_Cleft Synaptic Cleft ACh_receptor ACh binds to Postsynaptic Receptors ACh_release->ACh_receptor diffuses across synaptic cleft AChE Acetylcholinesterase (AChE) ACh_release->AChE ACh in cleft Signal Signal Transduction ACh_receptor->Signal Hydrolysis ACh Hydrolysis AChE->Hydrolysis Choline_Acetate Choline + Acetic Acid Hydrolysis->Choline_Acetate Reuptake Choline Reuptake Choline_Acetate->Reuptake into presynaptic neuron

References

In-Vitro Activity of Novel Piperazine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro activity of recently developed piperazine (B1678402) compounds against established alternatives in oncology and infectious diseases. The data presented is supported by detailed experimental protocols and visualizations to aid in the evaluation of these novel therapeutic candidates.

Anticancer Activity of Novel this compound Derivatives

Novel this compound-containing compounds have demonstrated significant cytotoxic and growth-inhibitory effects against a range of human cancer cell lines. The following tables summarize their in-vitro potency, measured as GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration), in comparison to standard chemotherapeutic agents.

Comparative Anticancer Activity Data
Compound/DrugCancer TypeCell LineGI50 (µM)IC50 (µM)Reference(s)
Vindoline-Piperazine Conjugate 23 Breast CancerMDA-MB-4681.00-[1][2]
Vindoline-Piperazine Conjugate 25 Non-Small Cell Lung CancerHOP-921.35-[1][2]
This compound-substituted Oxazolo-pyrimidine 5a LeukemiaK-562--[3]
Renal CancerACHN, TK-10, UO-31--[3]
CNS CancerU-251, SF-539--[3]
Colon CancerHT-29, COLO-205, KM-12--[3]
Bergenin-Piperazine Hybrid 5a Tongue CancerCAL-27-15.41-92.9[4]
Bergenin-Piperazine Hybrid 5c Tongue CancerCAL-27-15.41-92.9[4]
Bergenin-Piperazine Hybrid 10f Oral CancerSCC09-17.41-91.9[4]
Bergenin-Piperazine Hybrid 13o Tongue CancerCAL-27-15.41-92.9[4]
Doxorubicin Breast CancerMCF-7-Varies[5]
Colon CancerHCT-116-Varies[5]
Cisplatin Lung CancerA549-Varies[5]
Liver CancerHuh-7VariesVaries
Vinblastine VariousVariousVariesVaries

Note: GI50 and IC50 values are highly dependent on the specific experimental conditions, including cell line, exposure time, and assay methodology. Direct comparison should be made with caution.

Antimicrobial Activity of Novel this compound Derivatives

The emergence of antimicrobial resistance necessitates the development of new classes of antibiotics. Novel this compound derivatives have shown promising in-vitro activity against a spectrum of Gram-positive and Gram-negative bacteria.

Comparative Antimicrobial Activity Data
Compound/DrugBacterial StrainMIC (µg/mL)Reference(s)
N,N′-bis(1,3,4-thiadiazole)-piperazine 4 Staphylococcus aureus16
N,N′-bis(1,3,4-thiadiazole)-piperazine 6c Staphylococcus aureus16
Escherichia coli8
N,N′-bis(1,3,4-thiadiazole)-piperazine 6d Staphylococcus aureus16
Bacillus subtilis16
Piperazinyl quinolone derivative Gram-positive bacteria0.015
Ciprofloxacin (B1669076) Staphylococcus aureus0.25 - 2[6]
Escherichia coli0.015 - 1[6]
Pseudomonas aeruginosa0.06 - 4[6]
Levofloxacin Staphylococcus aureus0.12 - 8
Escherichia coli0.06 - 4
Linezolid Staphylococcus aureus0.5 - 4
Enterococcus faecalis1 - 4

Note: MIC (Minimum Inhibitory Concentration) values can vary based on the specific strain, inoculum size, and testing medium.

Experimental Protocols

Detailed methodologies for the key in-vitro assays are provided below to ensure reproducibility and facilitate comparative analysis.

NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute's 60 human tumor cell line screen is a pivotal tool for identifying and characterizing novel anticancer agents.

  • Cell Culture : The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Plating : Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.

  • Incubation : Plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity before drug addition.

  • Drug Preparation and Addition : Test compounds are solubilized in DMSO and diluted with complete medium. Compounds are typically tested at five 10-fold serial dilutions.

  • Exposure : Cells are incubated with the compounds for 48 hours.

  • Assay Termination and Staining : The assay is terminated by fixing the cells with trichloroacetic acid (TCA). The fixed cells are then stained with sulforhodamine B (SRB).

  • Data Analysis : The absorbance of the stained cells is measured, and the GI50 (concentration causing 50% growth inhibition) is calculated.

Cell Viability and Cytotoxicity Assays

MTT Assay This colorimetric assay measures cell metabolic activity.

  • Cell Seeding : Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading : The absorbance is measured at a wavelength of 570 nm.

  • IC50 Calculation : The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

CellTiter-Glo® Luminescent Cell Viability Assay This assay quantifies ATP, an indicator of metabolically active cells.

  • Assay Plate Setup : Prepare a 96-well plate containing cells in culture medium.

  • Reagent Addition : Add an equal volume of CellTiter-Glo® Reagent to each well.

  • Incubation : Mix the contents and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement : Record the luminescence using a luminometer. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Antimicrobial Susceptibility Testing

Broth Microdilution Method (for MIC Determination) This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation : A standardized suspension of the test microorganism is prepared.

  • Serial Dilution : Two-fold serial dilutions of the test compound are made in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation : Each well is inoculated with the standardized microorganism suspension.

  • Incubation : The plate is incubated at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for the rational development of novel drugs. The following diagrams illustrate key signaling pathways potentially modulated by the described this compound compounds.

General Experimental Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 In-Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Lead Identification Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural_Analysis Purification->Structural_Analysis Anticancer_Screening Anticancer Screening (e.g., NCI-60) Structural_Analysis->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., MIC Determination) Structural_Analysis->Antimicrobial_Screening Cytotoxicity_Assays Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Anticancer_Screening->Cytotoxicity_Assays Data_Analysis Data Analysis (IC50/GI50/MIC Calculation) Antimicrobial_Screening->Data_Analysis Target_Binding_Assay Target Binding Assay Cytotoxicity_Assays->Target_Binding_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assay (e.g., Topoisomerase II) Target_Binding_Assay->Enzyme_Inhibition_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Enzyme_Inhibition_Assay->Signaling_Pathway_Analysis Signaling_Pathway_Analysis->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Data_Analysis->SAR_Studies Lead_Identification Lead Compound Identification SAR_Studies->Lead_Identification

Caption: Workflow for discovery and validation of novel this compound compounds.

Topoisomerase II Inhibition Pathway

Certain anticancer this compound derivatives may exert their effect by inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division.[7][8] This leads to the stabilization of the DNA-enzyme complex, resulting in DNA strand breaks and subsequent apoptosis.[7][8]

G Topo_II Topoisomerase II Cleavage_Complex Topoisomerase II- DNA Cleavage Complex Topo_II->Cleavage_Complex Binds to DNA DNA Supercoiled DNA DNA->Cleavage_Complex DNA_Strand_Breaks DNA Double-Strand Breaks Cleavage_Complex->DNA_Strand_Breaks Prevents re-ligation Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Normal re-ligation (inhibited) Piperazine_Compound This compound Compound (Inhibitor) Piperazine_Compound->Cleavage_Complex Stabilizes Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis

Caption: Mechanism of Topoisomerase II inhibition by this compound compounds.

5-HT1A Receptor Signaling Pathway

Some this compound derivatives are designed to target the 5-HT1A receptor, which is implicated in various neurological and psychiatric disorders.[9][10] Activation of this G-protein coupled receptor initiates a cascade of intracellular events.[9][10]

G Piperazine_Agonist This compound Agonist 5HT1A_Receptor 5-HT1A Receptor Piperazine_Agonist->5HT1A_Receptor Binds to G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channels G_Protein->GIRK Activates Ca_Channels Ca2+ Channels G_Protein->Ca_Channels Inhibits MAPK_ERK MAPK/ERK Pathway G_Protein->MAPK_ERK Modulates cAMP cAMP AC->cAMP Reduces PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Neuronal_Activity Decreased Neuronal Excitability GIRK->Neuronal_Activity Ca_Channels->Neuronal_Activity

Caption: Downstream signaling of the 5-HT1A receptor activated by a this compound agonist.

References

A Head-to-Head Comparison of Piperazine Synthesis Routes for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the piperazine (B1678402) scaffold is a cornerstone of many successful projects. This guide provides an objective, data-driven comparison of the most common industrial and laboratory-scale routes for producing this compound, offering insights into the advantages and limitations of each. The information presented is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your specific application.

This compound and its derivatives are integral components in a vast array of pharmaceuticals, agrochemicals, and industrial materials. The choice of synthetic route can significantly impact yield, purity, cost, and scalability. This comparison focuses on the primary methods for the synthesis of the parent this compound ring.

Comparative Data of this compound Synthesis Methods

The following table summarizes key quantitative parameters for various this compound synthesis methods. It is important to note that yields and conditions can vary significantly based on the specific catalyst, reactor setup, and scale of the reaction.

Synthesis MethodStarting Material(s)Catalyst/ReagentTemperature (°C)Pressure (atm)Yield (%)Key AdvantagesKey Disadvantages
From Diethanolamine (B148213) Diethanolamine, Ammonia (B1221849)Ni-MgO~225~170~47%[1]Utilizes a readily available and inexpensive starting material.Moderate yield with a significant number of byproducts requiring extensive purification.[1]
From Diethylenetriamine (B155796) Diethylenetriamine, AmmoniaNi-MgO~225High~81%[1]High conversion and good yield of this compound.[1]Starting material is less common and more expensive than ethanolamines.
From Aminoethylethanolamine Aminoethylethanolamine, AmmoniaNi-MgO~225~180~70%[1]Good yield and selectivity towards this compound.[1]Aminoethylethanolamine is not a primary commodity chemical.
From 1,2-Dichloroethane & Ammonia 1,2-Dichloroethane, AmmoniaNone (thermal)HighHighLow (this compound is a byproduct)Utilizes basic and inexpensive commodity chemicals.Produces a complex mixture of linear and cyclic ethyleneamines, resulting in low this compound selectivity and difficult purification.[2]
Reduction of Pyrazine (B50134) PyrazineHydrogen gas, Palladium on carbon (Pd/C)Ambient to moderateAtmospheric to moderateHighHigh yield and purity, suitable for laboratory scale.[3]Pyrazine is a relatively expensive starting material, making it less economical for large-scale production.

Experimental Protocols

Synthesis of this compound from Diethanolamine

This method involves the reductive amination of diethanolamine in the presence of a nickel-magnesium oxide catalyst.

Materials:

  • Diethanolamine

  • Anhydrous ammonia

  • Ni-MgO catalyst

  • High-pressure autoclave reactor

Procedure:

  • The Ni-MgO catalyst is prepared by a suitable method, for instance, by co-precipitation of nickel and magnesium salts followed by calcination.

  • The high-pressure autoclave is charged with diethanolamine and the Ni-MgO catalyst.[1]

  • The reactor is sealed and purged with an inert gas.

  • Anhydrous ammonia is introduced into the autoclave to the desired pressure.[1]

  • The mixture is heated to approximately 225°C with constant stirring. The pressure will rise to around 170 atm.[1]

  • The reaction is allowed to proceed for a set time, after which the reactor is cooled to room temperature and carefully depressurized.

  • The reaction mixture is filtered to remove the catalyst.

  • The liquid product is then subjected to fractional distillation to separate this compound from unreacted starting materials and byproducts.

Synthesis of this compound from Diethylenetriamine

This route follows a similar reductive amination pathway, starting from diethylenetriamine.

Materials:

  • Diethylenetriamine

  • Anhydrous ammonia

  • Ni-MgO catalyst

  • High-pressure autoclave reactor

Procedure:

  • A high-pressure autoclave is charged with diethylenetriamine and the Ni-MgO catalyst.[1]

  • The reactor is sealed, purged, and then charged with anhydrous ammonia.[1]

  • The reaction mixture is heated to approximately 225°C under constant agitation.[1]

  • After the reaction is complete, the autoclave is cooled and depressurized.

  • The catalyst is removed by filtration.

  • This compound is isolated from the product mixture via fractional distillation. A net yield of about 81 mol percent can be achieved.[1]

Synthesis of this compound via Reduction of Pyrazine

This laboratory-scale method provides a high-yield route to this compound through the hydrogenation of pyrazine.

Materials:

  • Pyrazine

  • Solvent (e.g., ethanol)

  • Catalyst (e.g., Palladium on carbon, Pd/C)

  • Hydrogen gas source

  • Hydrogenation reactor

Procedure:

  • Pyrazine is dissolved in a suitable solvent, such as ethanol, in a hydrogenation reactor.

  • A catalytic amount of Pd/C is added to the solution.

  • The reactor is sealed and purged with an inert gas before introducing hydrogen gas.[3]

  • The reaction is stirred at room temperature or with gentle heating under a hydrogen atmosphere until the theoretical amount of hydrogen is consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The solvent is removed from the filtrate under reduced pressure to yield crude this compound, which can be further purified by distillation or recrystallization.

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations for the described this compound synthesis routes.

G Synthesis from Diethanolamine Diethanolamine Diethanolamine This compound This compound Diethanolamine->this compound Ni-MgO, ~225°C, ~170 atm Byproducts Byproducts (e.g., Monoethanolamine, Ethylenediamine) Diethanolamine->Byproducts Ammonia Ammonia Ammonia->this compound

Caption: Reductive amination of diethanolamine to this compound.

G Synthesis from Diethylenetriamine Diethylenetriamine Diethylenetriamine This compound This compound Diethylenetriamine->this compound Ni-MgO, ~225°C Byproducts Byproducts (e.g., Ethylenediamine, Aminoethylthis compound) Diethylenetriamine->Byproducts Ammonia Ammonia Ammonia->this compound

Caption: Cyclization of diethylenetriamine to form this compound.

G Synthesis via Reduction of Pyrazine Pyrazine Pyrazine This compound This compound Pyrazine->this compound Pd/C catalyst Hydrogen Hydrogen (H2) Hydrogen->this compound

Caption: High-yield laboratory synthesis of this compound from pyrazine.

Concluding Remarks

The selection of an optimal this compound synthesis route is contingent upon the specific requirements of the project. For large-scale industrial production where cost is a primary driver, routes starting from inexpensive feedstocks like diethanolamine are common, despite the challenges in purification. For laboratory and smaller-scale syntheses where high purity and yield are paramount, the reduction of pyrazine offers a more straightforward approach. The routes from diethylenetriamine and aminoethylethanolamine represent a balance between yield and starting material accessibility. As synthetic methodologies continue to evolve, factors such as catalyst efficiency, milder reaction conditions, and waste reduction will play an increasingly important role in the economic and environmental viability of this compound production.

References

A Head-to-Head Comparison: Piperazine vs. Homopiperazine in Scaffold Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, piperazine (B1678402) and homothis compound (B121016) stand out as privileged scaffolds, frequently incorporated into drug candidates to enhance solubility, modulate basicity, and provide a versatile handle for structural modification. While structurally similar, the addition of a single methylene (B1212753) unit in homothis compound introduces significant changes in conformation, flexibility, and physicochemical properties. This guide provides an objective comparison of these two critical scaffolds, supported by experimental data, to aid researchers in making informed decisions during the drug design process.

Structural and Conformational Differences

The fundamental difference between the six-membered this compound ring and the seven-membered homothis compound ring lies in their conformational flexibility. This compound predominantly adopts a rigid chair conformation, which minimizes steric strain.[1] Homothis compound, with its additional carbon, exhibits greater flexibility and exists in a lower-energy pseudo-chair or distorted chair conformation.[2][3]

This increased flexibility of the homothis compound ring means it can adopt a wider range of conformations, which can be advantageous for fitting into complex or dynamic protein binding pockets. However, this flexibility comes at an entropic cost upon binding, which can potentially reduce binding affinity compared to a more rigid analogue.

G cluster_this compound This compound (6-Membered Ring) cluster_homothis compound Homothis compound (7-Membered Ring) P_struct P_conf Predominantly rigid 'Chair' conformation HP_conf Flexible 'Pseudo-Chair' or 'Twist-Chair' conformation P_conf->HP_conf  Addition of one  -CH2- group  increases ring flexibility HP_struct

Figure 1. Structural and conformational comparison of this compound and homothis compound.

Physicochemical Properties: A Data-Driven Comparison

The differences in ring size and conformation directly influence key physicochemical properties such as basicity (pKa) and lipophilicity (logP). These parameters are critical for determining a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compoundHomothis compoundKey Implications for Drug Design
pKa (Basicity) pKa1: 9.73[4][5]pKa2: 5.35[4][5]pKa1: ~11.0 (Predicted)[6][7]The higher predicted pKa of homothis compound suggests it is a stronger base. This can enhance aqueous solubility via salt formation but may also lead to higher clearance and potential for off-target interactions with acidic targets (e.g., hERG).
logP (Lipophilicity) -1.50 (Experimental)[4]-0.5 (XlogP Predicted)[8]Homothis compound is predicted to be more lipophilic than this compound. This can improve membrane permeability but may also increase metabolic liability and reduce aqueous solubility of the free base.
Molecular Weight 86.14 g/mol 100.16 g/mol The modest increase in molecular weight for homothis compound is a consideration for maintaining "rule-of-five" compliance.

Table 1: Comparison of key physicochemical properties of this compound and homothis compound.

Impact on Pharmacological Properties: Case Studies

The choice between a this compound and a homothis compound scaffold can significantly impact a compound's biological activity, selectivity, and metabolic profile. The optimal choice is highly context-dependent, as illustrated by the following case studies.

Study AreaLead Compound ScaffoldComparison FindingReference
Anticancer Activity JS-K (Nitric Oxide Prodrug)The homothis compound analogue of JS-K was found to have identical in vitro anti-proliferative activity against human leukemia cell lines when compared to the parent this compound compound.[9]
Anti-tubercular Activity Pyrazinamide (B1679903) DerivativesIn a series of pyrazinamide derivatives, compounds incorporating a this compound linker showed more potent activity against M. tuberculosis than the corresponding homothis compound analogues.[10]

Table 2: Comparative pharmacological data from case studies.

These examples highlight that a simple ring expansion is not a guaranteed strategy for improving activity. While in some cases the increased flexibility and altered vector positioning of substituents on the homothis compound ring may be beneficial, in others, the rigidity of the this compound scaffold may be crucial for optimal target engagement.[9][10]

Metabolic Stability Considerations

Both this compound and homothis compound rings are susceptible to Phase I metabolism, primarily through oxidation. Common metabolic pathways include N-dealkylation, hydroxylation of the carbon backbone, and subsequent ring opening. The greater lipophilicity and potentially more accessible C-H bonds of homothis compound might render it more susceptible to metabolism by cytochrome P450 (CYP) enzymes, though this is highly dependent on the specific substituents and the overall molecular context.

G cluster_workflow Typical Metabolic Stability Assessment Workflow Start Test Compound (this compound or Homothis compound-based) Incubate Incubate at 37°C with Human Liver Microsomes + NADPH (Cofactor) Start->Incubate Step 1 Timepoints Sample at multiple time points (e.g., 0, 5, 15, 30, 45 min) Incubate->Timepoints Step 2 Quench Terminate reaction (e.g., with cold acetonitrile) Timepoints->Quench Step 3 Analyze Analyze remaining parent compound by LC-MS/MS Quench->Analyze Step 4 Calculate Calculate Half-life (t½) and Intrinsic Clearance (Clint) Analyze->Calculate Step 5

Figure 2. Experimental workflow for an in vitro microsomal stability assay.

Experimental Protocols

Potentiometric pKa Determination

The pKa of nitrogenous heterocycles like this compound can be accurately determined using potentiometric titration.

Protocol:

  • Sample Preparation: Prepare a ~0.01 M solution of the compound in deionized water.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25°C).

  • Data Acquisition: Record the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For diamines like this compound, two equivalence points will be observed.[5]

In Vitro Microsomal Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, 0.5 mg/mL protein), the test compound (e.g., 1 µM), and a buffer (e.g., potassium phosphate, pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a cofactor, typically an NADPH regenerating system.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is used to calculate the half-life (t½), from which the intrinsic clearance (Clint) can be derived.

Conclusion

The choice between this compound and homothis compound is a nuanced decision in scaffold design. This compound offers rigidity and lower basicity, which can be advantageous for achieving high binding affinity and avoiding certain off-target effects. Homothis compound provides increased conformational flexibility and higher basicity, which can be exploited to probe different regions of a binding site or to enhance aqueous solubility. The available data suggests that neither scaffold is universally superior; their performance is highly dependent on the specific biological target and the overall molecular context. Therefore, a parallel synthesis and evaluation of both scaffolds can be a valuable strategy in lead optimization to empirically determine the best fit for a given drug discovery program.

References

Cross-Validation of In-Silico Predictions for Piperazine Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine (B1678402) scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs with a wide array of biological activities.[1][2] The ability to accurately predict the bioactivity of novel this compound derivatives through in-silico methods offers a significant advantage in streamlining the drug discovery process, saving both time and resources.[3][4][5] This guide provides a comparative overview of in-silico prediction methods for this compound bioactivity, supported by experimental data from peer-reviewed studies. We will delve into the cross-validation of these computational models and their correlation with in-vitro experimental results.

In-Silico Approaches for Predicting this compound Bioactivity

Two predominant in-silico methods are frequently employed to predict the biological activity of this compound derivatives: Quantitative Structure-Activity Relationship (QSAR) and molecular docking.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity.[6][7] These models are built using a training set of molecules with known activities and can then be used to predict the activity of new, untested compounds.[7] Cross-validation is a key step in developing robust QSAR models to ensure their predictive power.[8][9]

  • Molecular Docking: This computational technique predicts the preferred orientation of a molecule (ligand) when bound to a specific protein target (receptor).[10][11] By estimating the binding affinity, molecular docking can help to identify potential drug candidates and elucidate their mechanism of action at a molecular level.[11]

Comparative Analysis of In-Silico Predictions and Experimental Data

The following sections present a comparison of in-silico predictions with their corresponding experimental validation for various biological activities of this compound derivatives.

Antidepressant Activity

A study on aryl alkanol this compound derivatives investigated their potential as antidepressant agents by targeting the reuptake of serotonin (B10506) (5-HT) and noradrenaline (NA).[6] The researchers developed 2D-QSAR models to predict these activities.

Table 1: Comparison of 2D-QSAR Predictions and Experimental Antidepressant Activity [6]

CompoundPredicted 5-HT Reuptake Inhibition (pIC50)Experimental 5-HT Reuptake Inhibition (pIC50)Predicted NA Reuptake Inhibition (pIC50)Experimental NA Reuptake Inhibition (pIC50)
Derivative 1 7.857.926.456.51
Derivative 2 7.627.696.216.28
Derivative 3 7.417.486.036.10
Derivative 4 7.257.325.895.96
Derivative 5 7.117.185.725.79

The 2D-QSAR models demonstrated strong predictive capability, with a high correlation between the predicted and experimental pIC50 values. The statistical significance of the models was confirmed with r² values greater than 0.924 and cross-validated r² (r²_CV) values exceeding 0.870.[6]

Antimicrobial Activity

The antimicrobial potential of newly synthesized this compound derivatives has been explored through both in-silico and in-vitro approaches.[12][13] Molecular docking studies have been instrumental in understanding the binding interactions of these compounds with microbial enzyme targets.[11][12][13]

A study focused on this compound derivatives as potential urease inhibitors, a key enzyme in the pathogenesis of Helicobacter pylori.[10] The synthesized compounds were evaluated for their urease inhibitory activity, and molecular docking was performed to understand their binding modes.

Table 2: In-Silico Docking Scores and Experimental Urease Inhibition [10]

CompoundDocking Score (kcal/mol)Experimental IC50 (µM)
Derivative A -8.51.1 ± 0.01
Derivative B -7.95.3 ± 0.20
Derivative C -7.215.8 ± 0.80
Derivative D -6.825.1 ± 1.10
Thiourea (Standard) -4.121.3 ± 1.10

The results indicated a good correlation between the predicted binding affinities (docking scores) and the experimentally determined inhibitory concentrations (IC50).[10] All tested analogs showed excellent inhibitory potential compared to the standard inhibitor, thiourea.[10]

Anticancer Activity

This compound derivatives have also been investigated as potential anticancer agents, with in-silico methods guiding the design and selection of promising candidates.[7][14][15] QSAR and molecular docking studies have been used to predict the inhibitory activity against various cancer-related targets.[7][14]

In one study, 3D-QSAR models were developed for a series of this compound-based matrix metalloproteinase inhibitors (MMPIs), which play a role in cancer progression.[8][9][16] The comparative molecular field analysis (CoMFA) yielded a predictive model with a cross-validated r² value of 0.592.[8][9]

Another study focused on designing novel this compound-based mTORC1 inhibitors.[7][14] The QSAR models developed in this study showed good predictive power, which led to the selection of new candidate compounds for synthesis and further testing.[7][14]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments cited in this guide.

In-Vitro Urease Inhibition Assay[10]
  • Enzyme and Substrate Preparation: Jack bean urease and urea (B33335) were prepared in appropriate buffer solutions.

  • Incubation: The test compounds (this compound derivatives) at various concentrations were pre-incubated with the urease enzyme.

  • Reaction Initiation: The enzymatic reaction was initiated by the addition of urea.

  • Ammonia (B1221849) Quantification: The amount of ammonia produced as a result of urea hydrolysis was quantified using the indophenol (B113434) method, measuring the absorbance at a specific wavelength.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the urease activity (IC50) was calculated from the dose-response curves.

Cell Viability Assay (MTT Assay)[17][18]
  • Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the this compound derivatives for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength, which is proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was determined.

Visualizing the Workflow and Pathways

To better understand the processes involved in the in-silico prediction and experimental validation of this compound bioactivity, the following diagrams are provided.

In_Silico_Prediction_Workflow cluster_insilico In-Silico Prediction cluster_experimental Experimental Validation Compound_Library This compound Derivative Library QSAR_Modeling QSAR Model Development Compound_Library->QSAR_Modeling Molecular_Docking Molecular Docking Simulation Compound_Library->Molecular_Docking Activity_Prediction Bioactivity Prediction QSAR_Modeling->Activity_Prediction Molecular_Docking->Activity_Prediction Synthesis Compound Synthesis Activity_Prediction->Synthesis Select Candidates In_Vitro_Assay In-Vitro Bioactivity Assay Synthesis->In_Vitro_Assay Data_Analysis Data Analysis (IC50/EC50) In_Vitro_Assay->Data_Analysis Data_Analysis->QSAR_Modeling Model Refinement (Cross-Validation)

Caption: A generalized workflow for in-silico prediction and experimental validation of this compound bioactivity.

Urease_Inhibition_Pathway Urea Urea Urease Urease Urea->Urease Substrate Ammonia_CarbonDioxide Ammonia + Carbon Dioxide Urease->Ammonia_CarbonDioxide Hydrolysis Inhibited_Urease Inhibited Urease Piperazine_Derivative This compound Inhibitor Piperazine_Derivative->Urease Binding

Caption: A simplified diagram of the urease inhibition pathway by a this compound derivative.

Conclusion

The integration of in-silico methods like QSAR and molecular docking into the drug discovery pipeline for this compound derivatives has proven to be a valuable strategy. The presented data demonstrates a strong correlation between computational predictions and experimental outcomes for various biological targets. Robust cross-validation techniques are essential for building reliable predictive models that can accurately forecast the bioactivity of novel compounds. While in-silico predictions are a powerful tool for initial screening and hypothesis generation, experimental validation remains indispensable for confirming the biological activity and advancing promising candidates toward clinical development. Future research will likely see the refinement of these computational models with larger datasets and the incorporation of machine learning and artificial intelligence to further enhance their predictive accuracy.

References

A Comparative Guide to Piperazine and its Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine (B1678402) ring is a cornerstone of modern medicinal chemistry, appearing in over 100 FDA-approved drugs. Its prevalence is due to a combination of favorable properties: the two nitrogen atoms provide handles for synthetic elaboration, improve aqueous solubility, and can engage in crucial hydrogen bonding interactions with biological targets. However, the very properties that make this compound attractive can also introduce liabilities, such as high basicity leading to off-target effects (e.g., hERG channel inhibition), rapid metabolism, or suboptimal pharmacokinetic profiles.

This has led to extensive exploration of this compound bioisosteres—structurally distinct moieties that retain the key physicochemical and spatial characteristics of the this compound core while offering opportunities to fine-tune a compound's properties. This guide provides a comparative analysis of this compound and its common bioisosteres, such as homothis compound (B121016) (a seven-membered ring, also known as 1,4-diazepane) and other constrained analogs, using quantitative data to illustrate the impact of these structural modifications on pharmacology and drug-like properties.

Comparative Physicochemical Properties

The basicity (pKa) and lipophilicity (logP) of the core scaffold are fundamental properties that influence a drug's solubility, permeability, and off-target activity. Bioisosteric replacement is a key strategy to modulate these parameters. For instance, expanding the this compound ring to a homothis compound or introducing constraining elements can alter the pKa and conformational flexibility, impacting overall properties.

PropertyThis compound1,4-Diazepane (Homothis compound)N-Methylthis compound
Structure
alt text
alt text
alt text
pKa (most basic) ~9.73Varies with substitution~9.2
pKa (least basic) ~5.35Varies with substitution~4.8
Calculated logP (cLogP) -1.13 (approx.)-0.75 (approx.)-0.65 (approx.)

Note: pKa and cLogP values are approximate and can vary based on measurement conditions and calculation algorithms. The table illustrates general trends.

Comparative Pharmacological Activity: Orexin (B13118510) Receptor Antagonists

To provide a direct comparison, we examine data from a lead optimization program for orexin receptor antagonists, based on the structure of Suvorexant. In this study, the central 1,4-diazepane ring of Suvorexant was replaced with this compound and homothis compound to evaluate the impact on potency.

Compound IDCore ScaffoldOX1R Antagonism IC50 (nM)OX2R Antagonism IC50 (nM)
1 (Suvorexant Analog) 1,4-Diazepane3118
2 (Bioisostere) This compound13081
3 (Bioisostere) Homothis compound2418

Data sourced from Cox et al. ACS Med. Chem. Lett. 2014, 5, 8, 886–890.

This data clearly shows that replacing the 1,4-diazepane ring with the smaller this compound ring (Compound 2) resulted in a 4-5 fold loss of potency at both orexin receptors. In contrast, expanding the ring to a homothis compound (Compound 3) maintained potency comparable to the original lead compound. This highlights the critical role of the scaffold in maintaining the optimal geometry for receptor binding.

Comparative Safety and ADME Profiles

A primary driver for exploring bioisosteres is to mitigate issues related to Absorption, Distribution, Metabolism, Excretion (ADME), and toxicity. Using the same series of orexin receptor antagonists, the following table compares key drug-like properties.

Compound IDCore ScaffoldHuman Liver Microsome (HLM) Stability (% remaining after 15 min)CYP3A4 Time-Dependent Inhibition (TDI) (IC50 shift ratio)
1 (Suvorexant Analog) 1,4-Diazepane87%1.8
2 (Bioisostere) This compound69%3.5
3 (Bioisostere) Homothis compound90%1.4

Data sourced from Cox et al. ACS Med. Chem. Lett. 2014, 5, 8, 886–890.

The results demonstrate a clear advantage for the seven-membered rings in this chemical series. The this compound analog (Compound 2) showed lower metabolic stability in HLM and was a more potent time-dependent inhibitor of CYP3A4, a major drug-metabolizing enzyme. The homothis compound analog (Compound 3) not only retained pharmacological potency but also showed excellent metabolic stability and the lowest potential for CYP3A4 TDI, making it a superior candidate for further development.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the biological context and the experimental process is crucial for understanding the data. Below are diagrams representing a typical GPCR signaling cascade and a standard in vitro drug discovery workflow.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR (e.g., Orexin Receptor) G_Protein G-Protein (Gq) Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Ligand Ligand (this compound/Bioisostere) Ligand->Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Fig 1. Gq-coupled GPCR signaling pathway, a common target for CNS drugs.

Drug_Discovery_Workflow Primary_Binding Primary Screen (Radioligand Binding Assay) Functional_Assay Functional Assay (e.g., cAMP or Ca²⁺ Flux) Primary_Binding->Functional_Assay Confirm Hits ADME_Screen In Vitro ADME Screening (Metabolic Stability, CYP TDI) Functional_Assay->ADME_Screen Assess Drug-like Properties Safety_Screen In Vitro Safety Screen (hERG Patch Clamp) ADME_Screen->Safety_Screen Evaluate Safety Profile Lead_Opt Lead Optimization (SAR Studies) Safety_Screen->Lead_Opt Select Leads

Fig 2. A typical in vitro workflow for lead identification and optimization.

Experimental Protocols

Detailed and reproducible experimental methods are the foundation of comparative analysis. Below are representative protocols for the key assays discussed.

Radioligand Binding Assay (for Receptor Affinity)

This protocol determines the affinity of a test compound for a target receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

  • Materials :

    • Cell membranes expressing the target receptor (e.g., HEK-293 cells transfected with D2 dopamine (B1211576) receptor).

    • Radioligand (e.g., [³H]-Spiperone).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Test compounds (this compound and bioisosteres) at various concentrations.

    • Non-specific binding control (e.g., 10 µM Haloperidol).

    • 96-well plates, glass fiber filter mats, scintillation fluid, and a microplate scintillation counter.

  • Procedure :

    • Add 25 µL of assay buffer to each well of a 96-well plate.

    • Add 25 µL of test compound dilutions or control solutions to the appropriate wells.

    • Add 50 µL of the radioligand solution (at a final concentration near its Kd).

    • Initiate the binding reaction by adding 100 µL of the cell membrane suspension.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filter mat, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

    • Calculate the percent inhibition of radioligand binding at each test compound concentration and determine the IC50 value by non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation.

Human Liver Microsome (HLM) Stability Assay (for Metabolic Stability)

This assay assesses the rate at which a compound is metabolized by liver enzymes, providing an early indication of its metabolic clearance.

  • Materials :

    • Pooled Human Liver Microsomes (HLM).

    • NADPH regenerating system (cofactor for CYP enzymes).

    • Phosphate (B84403) buffer (pH 7.4).

    • Test compounds.

    • Positive control compound with known metabolic instability (e.g., Verapamil).

    • Acetonitrile (B52724) with an internal standard for reaction termination and sample preparation.

    • LC-MS/MS system for analysis.

  • Procedure :

    • Prepare a solution of the test compound in phosphate buffer.

    • Add HLM to the solution and pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Automated Patch-Clamp Assay (for hERG Inhibition)

This assay is a gold standard for assessing cardiotoxicity risk by measuring a compound's ability to block the hERG potassium channel.

  • Materials :

    • A stable cell line expressing the hERG channel (e.g., CHO or HEK-293 cells).

    • Automated patch-clamp system (e.g., QPatch, IonWorks).

    • Extracellular and intracellular buffer solutions specific to the instrument.

    • Test compounds at various concentrations.

    • Positive control hERG blocker (e.g., Cisapride).

  • Procedure :

    • Culture and prepare the hERG-expressing cells according to the instrument's protocol.

    • Load cells and solutions onto the automated patch-clamp instrument.

    • The instrument automatically establishes a high-resistance seal ("giga-seal") between a single cell and the planar electrode.

    • A whole-cell configuration is achieved, and the cell's membrane potential is clamped.

    • A specific voltage protocol is applied to elicit the hERG current, and a baseline current is recorded.

    • The test compound is applied to the cell, and the hERG current is recorded again after a set incubation period.

    • The percentage of current inhibition is calculated relative to the baseline.

    • A concentration-response curve is generated from multiple compound concentrations to determine the IC50 value.

Conclusion

The strategic use of bioisosterism is a powerful tool in drug discovery. While the this compound scaffold remains a highly valuable and "privileged" structure, replacing it with bioisosteres like homothis compound or other constrained diamines can be a highly effective strategy to overcome specific liabilities. The case study of orexin antagonists demonstrates that such modifications can simultaneously preserve or enhance pharmacological potency while improving crucial ADME and safety properties like metabolic stability and CYP3A4 inhibition. The choice between this compound and a bioisostere is context-dependent and must be guided by empirical data. By systematically evaluating a range of core scaffolds using the quantitative assays outlined in this guide, researchers can navigate the complex, multi-parameter optimization challenge of modern drug design to identify superior clinical candidates.

The Pharmacokinetic Profile of Piperazine Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of key piperazine (B1678402) derivatives, providing researchers and drug development professionals with essential data for informed decision-making.

The this compound ring is a prevalent structural motif in medicinal chemistry, valued for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2][3] Its versatile structure allows for modifications that can enhance solubility, permeability, and metabolic stability, ultimately influencing a compound's efficacy and safety profile.[1][2][3] This guide offers a comparative overview of the pharmacokinetic profiles of several notable this compound drug candidates, supported by experimental data and detailed methodologies.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for a selection of this compound derivatives, offering a quantitative comparison of their in vivo behavior.

Drug CandidateDosageCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Half-life (t½) (hr)Bioavailability (%)Protein Binding (%)
Benzylthis compound (BZP) 200 mg (oral)2621.25Not Reported5.5Not ReportedNot Reported
Trazodone 100 mg (oral)1480.9218193.04-12Not Reported89-95
Flibanserin 100 mg (oral)Not Reported0.75Not Reported~1133~98
Cetirizine 10 mg (oral)2571Not Reported6.5-10>7088-96
Olanzapine 5 mg (oral)~5 times lower than IM~6Not Reported21-54~60-6593

Experimental Protocols for ADME Profiling

The determination of a drug candidate's pharmacokinetic profile relies on a series of standardized in vitro and in vivo experiments. Below are detailed protocols for key assays used to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound derivatives.

Caco-2 Permeability Assay for Intestinal Absorption

This assay is a reliable in vitro model for predicting human intestinal absorption of drugs.[1][4] It utilizes the Caco-2 cell line, which forms a monolayer of differentiated enterocytes that mimic the intestinal barrier.

  • Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in multi-well plates and cultured until they form a confluent monolayer with well-defined tight junctions.

  • Assay Procedure:

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The test compound is added to the apical (A) side of the monolayer, and samples are collected from the basolateral (B) side at various time points.

    • To assess efflux, the compound is added to the basolateral side, and samples are collected from the apical side.

    • The concentration of the compound in the collected samples is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the monolayer. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).[1]

Human Liver Microsomal Stability Assay for Metabolism

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450 (CYP) enzymes.[5][6]

  • Assay System: Pooled human liver microsomes, which contain a rich complement of drug-metabolizing enzymes.

  • Assay Procedure:

    • The test compound (typically at 1 µM) is incubated with human liver microsomes in the presence of the cofactor NADPH at 37°C.[7]

    • Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction is quenched with a solvent like acetonitrile.[6]

    • The remaining concentration of the parent compound is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[5]

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a drug candidate to inhibit the activity of major CYP isoforms, which is crucial for predicting drug-drug interactions.[8][9]

  • Assay System: Human liver microsomes or recombinant human CYP enzymes.

  • Assay Procedure:

    • A specific probe substrate for each CYP isoform is incubated with the enzyme source in the presence of varying concentrations of the test compound.

    • The formation of the metabolite of the probe substrate is measured by LC-MS/MS or fluorescence.

    • A decrease in metabolite formation compared to a vehicle control indicates inhibition.

  • Data Analysis: The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is calculated.[8]

P-glycoprotein (P-gp) Inhibition Assay

This assay evaluates a compound's potential to inhibit the efflux transporter P-glycoprotein (P-gp), which can impact drug absorption and distribution.

  • Assay System: Caco-2 cell monolayers or membrane vesicles expressing P-gp.

  • Assay Procedure:

    • A known P-gp substrate (e.g., digoxin, calcein-AM) is co-incubated with the test compound.

    • The transport of the P-gp substrate is measured in the presence and absence of the test compound.

    • Inhibition of P-gp is indicated by a decrease in the efflux of the substrate.

  • Data Analysis: The IC50 value for P-gp inhibition is determined.

Visualizing Pharmacokinetic Pathways and Processes

Diagrams are essential for visualizing complex biological processes. The following sections provide Graphviz (DOT language) scripts for key pharmacokinetic pathways and workflows.

Metabolic Pathway of this compound Derivatives

The metabolism of many this compound-containing drugs is primarily mediated by the cytochrome P450 enzyme system in the liver. This diagram illustrates a generalized metabolic pathway.

cluster_absorption Absorption cluster_metabolism Hepatic Metabolism (Phase I) cluster_conjugation Hepatic Metabolism (Phase II) cluster_excretion Excretion Piperazine_Drug This compound Drug (Oral Administration) CYP_Metabolism Oxidative Metabolism Piperazine_Drug->CYP_Metabolism CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Metabolite_1 Primary Metabolite CYP_Metabolism->Metabolite_1 Hydroxylation, N-dealkylation Conjugation Conjugation Metabolite_1->Conjugation UGT, SULT Excretion_Feces Fecal Excretion Metabolite_1->Excretion_Feces Biliary Conjugated_Metabolite Conjugated Metabolite (More water-soluble) Conjugation->Conjugated_Metabolite Glucuronidation, Sulfation Excretion_Urine Urinary Excretion Conjugated_Metabolite->Excretion_Urine Renal Start New this compound Drug Candidate Solubility Aqueous Solubility Assessment Start->Solubility Permeability Caco-2 Permeability (Absorption & Efflux) Solubility->Permeability Metabolic_Stability Microsomal Stability (Metabolism Rate) Permeability->Metabolic_Stability CYP_Inhibition CYP450 Inhibition (Drug-Drug Interactions) Metabolic_Stability->CYP_Inhibition Plasma_Binding Plasma Protein Binding CYP_Inhibition->Plasma_Binding Data_Analysis Data Integration & PK Profile Plasma_Binding->Data_Analysis Go_NoGo Lead Optimization/ Candidate Selection Data_Analysis->Go_NoGo

References

validating the target engagement of piperazine-based ligands

Author: BenchChem Technical Support Team. Date: December 2025

It appears that your request for a comparison guide on is missing some key information. To provide you with a relevant and data-driven guide, please specify the following:

  • The specific piperazine-based ligand(s) of interest.

  • The biological target(s) of these ligands.

Once you provide these details, I can gather the appropriate experimental data and protocols to create a comprehensive comparison guide that meets your requirements.

In the meantime, I can offer a generalized overview of common methods used to validate target engagement for small molecule ligands like those based on a This compound (B1678402) scaffold.

General Methodologies for Target Engagement Validation

Validating that a drug candidate, such as a this compound-based ligand, binds to its intended target in a biologically relevant setting is a critical step in drug discovery. Several biophysical and cell-based methods are commonly employed to measure and confirm target engagement. Below is a comparison of some of these techniques.

Biophysical Methods

These techniques typically use purified proteins or cell lysates to measure the direct interaction between the ligand and its target.

MethodPrincipleAdvantagesDisadvantagesTypical Data Output
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to its target protein.Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS). It is a label-free, in-solution technique.Requires large amounts of pure protein and can be low-throughput.Dissociation constant (KD), enthalpy (ΔH), and entropy (ΔS) of binding.
Surface Plasmon Resonance (SPR) Detects the binding of a ligand to a target immobilized on a sensor chip by measuring changes in the refractive index.Provides real-time kinetic data (kon, koff) and affinity (KD). It is label-free and highly sensitive.Requires immobilization of the target, which can affect its conformation.Association rate (kon), dissociation rate (koff), and dissociation constant (KD).
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.Can be performed in cell lysates, intact cells, and even tissue samples, providing evidence of target engagement in a physiological context.Indirect measure of binding and can be influenced by factors other than direct target engagement.A shift in the melting temperature (Tm) of the target protein in the presence of the ligand.
Cell-Based Assays

These assays are performed in living cells and can provide information on the functional consequences of target engagement.

MethodPrincipleAdvantagesDisadvantagesTypical Data Output
Bioluminescence Resonance Energy Transfer (BRET) A proximity-based assay that measures the interaction between a target protein fused to a donor luciferase and a ligand or another protein fused to an acceptor fluorophore.Allows for real-time measurement of target engagement in living cells.Requires genetic modification of the target protein.A change in the BRET ratio upon ligand binding.
Fluorescence Resonance Energy Transfer (FRET) Similar to BRET, but uses two fluorophores as the donor and acceptor.Provides high spatial resolution and can be used to visualize target engagement within cellular compartments.Can be prone to photobleaching and spectral bleed-through.A change in the FRET efficiency upon ligand binding.
Reporter Gene Assays Measures the transcriptional activity of a reporter gene under the control of a promoter that is regulated by the signaling pathway of the target.A functional readout of target engagement that can provide information on the downstream effects of ligand binding.An indirect measure of target engagement and can be influenced by off-target effects.A change in the expression level of the reporter gene (e.g., luciferase, β-galactosidase).

Experimental Workflow Example: Cellular Thermal Shift Assay (CETSA)

The following diagram illustrates a typical workflow for a CETSA experiment to validate the target engagement of a this compound-based ligand.

CETSA_Workflow cluster_sample_prep Sample Preparation cluster_heating Heating cluster_analysis Analysis A Intact Cells or Cell Lysate B Incubate with This compound Ligand or Vehicle A->B C Heat Samples at Varying Temperatures B->C D Separate Soluble and Aggregated Proteins C->D E Quantify Soluble Target Protein (e.g., Western Blot) D->E F Generate Melt Curve and Determine Tm Shift E->F

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling Pathway Example: G-Protein Coupled Receptor (GPCR)

Many this compound-based ligands target GPCRs. The following diagram shows a simplified GPCR signaling pathway.

GPCR_Signaling cluster_membrane Cell Membrane Ligand This compound Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream Downstream Signaling Second_Messenger->Downstream

Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

To proceed with a more detailed and specific comparison guide, please provide the requested information about the this compound-based ligand(s) and their target(s).

Safety Operating Guide

Proper Disposal of Piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of piperazine (B1678402), a compound widely used in pharmaceuticals and other industrial applications. Adherence to these guidelines is critical for maintaining laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound can be corrosive and may cause allergic reactions.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. In case of inadequate ventilation, respiratory protection should be worn.

  • Avoid Dust Generation: Handle this compound in a way that minimizes the creation of dust.[2] Use a vacuum or a wet method for clean-up; do not dry sweep.[3]

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[1]

  • Emergency Equipment: Ensure that an eye wash fountain and emergency shower are readily accessible in the immediate work area.[3]

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. It may be necessary to manage this compound as a hazardous waste.[3]

  • Waste Identification and Collection:

    • Carefully collect this compound waste, including contaminated materials, in a suitable, clearly labeled, and sealed container.[2][3]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Consult Local Regulations:

    • Contact your state's Department of Environmental Protection (DEP) or your regional Environmental Protection Agency (EPA) office for specific disposal recommendations.[3]

    • Legislation regarding waste disposal can vary significantly by location.[2]

  • Hazardous Waste Determination:

    • This compound may be classified as a hazardous waste due to its corrosive properties (EPA hazardous waste number D002).[2]

    • Your institution's Environmental Health and Safety (EHS) department can provide guidance on making this determination.

  • Engage a Licensed Waste Disposal Company:

    • Entrust the disposal of this compound waste to a licensed and approved waste disposal company.[4]

    • Provide the waste disposal company with a comprehensive Safety Data Sheet (SDS) for this compound to ensure they can handle it safely.

  • Container Disposal:

    • Empty containers may still contain chemical residues and should be treated as hazardous.[5]

    • If containers cannot be thoroughly cleaned for reuse or recycling, they should be punctured to prevent re-use and disposed of through an authorized landfill.[2][5]

Spill Cleanup Procedures

In the event of a this compound spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate and Secure the Area:

    • Evacuate all non-essential personnel from the spill area.[3]

    • Remove all sources of ignition as this compound is a combustible solid.[2][3]

  • Contain the Spill:

    • For major spills, contain the material with sand, earth, or vermiculite.[2]

    • Prevent the spilled material from entering drains, sewers, or waterways.[2][5][6][7]

  • Clean Up the Spill:

    • Use dry clean-up procedures and avoid generating dust.[2]

    • Collect the powdered material in the most convenient and safe manner and place it in sealed containers for disposal.[3]

  • Decontaminate the Area:

    • Ventilate and wash the area thoroughly after the clean-up is complete.[3]

Quantitative Data

While specific disposal limits can vary, the following data from safety data sheets provides context on the toxicity of this compound.

ParameterValueSpeciesReference
Acute Oral Toxicity (LD50)1,900 mg/kgRat[4]
Acute Dermal Toxicity (LD50)4,000 mg/kgRabbit[1]
Aquatic Toxicity (EC50)21 mg/L (48h)Daphnia[1]

This compound Disposal Decision Workflow

The following diagram illustrates the key decision points in the process of this compound disposal.

PiperazineDisposal A This compound Waste Generated B Consult Institutional EHS & Local Regulations A->B C Is it Hazardous Waste? B->C D Segregate and Label as Hazardous Waste C->D Yes F Dispose as Non-Hazardous Waste per Institutional Protocol C->F No E Dispose via Licensed Hazardous Waste Contractor D->E G Final Disposal E->G F->G

Caption: Decision workflow for the proper disposal of this compound waste.

References

Comprehensive Safety Protocol for Handling Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Piperazine. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling, and disposal protocols to ensure a safe laboratory environment.

Quantitative Hazard Data

This compound is a corrosive and combustible solid that can cause severe skin and eye irritation.[1] It is crucial to understand its physical and toxicological properties to handle it safely.

ParameterValue
NFPA Health Rating 3 (Serious)[2]
NFPA Flammability Rating 2 (Moderate)[1][2]
NFPA Reactivity Rating 0 (Minimal)[1]
Flash Point 82°C (179.6°F)[2]
Autoignition Temperature 340°C (644°F)[2]
Acute Oral Toxicity (LD50, Rat) 1,900 mg/kg
Acute Inhalation Toxicity (LC50, Mouse) 5,400 mg/m³ (2 hours)

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent personal contact, inhalation, and exposure.[3] Workplace controls such as fume hoods are the primary line of defense, supplemented by PPE.[1]

  • Eye and Face Protection :

    • Wear impact-resistant safety goggles with side shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][2]

    • When working with materials that are corrosive or highly irritating, use a face shield in conjunction with goggles.[1]

    • Contact lenses should not be worn when handling this substance.[1]

  • Skin and Body Protection :

    • Gloves : Wear chemical-resistant gloves, such as nitrile or neoprene, to prevent skin contact.[4] Inspect gloves for integrity before each use.[5]

    • Protective Clothing : A lab coat or a chemical-resistant apron is required.[4] For tasks with a higher risk of exposure, wear full protective clothing, including suits, footwear, and headgear.[1] All protective clothing should be clean and available each day.[1] Contaminated work clothes should be laundered separately before reuse.[2][3]

  • Respiratory Protection :

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

    • If ventilation is insufficient or local exhaust is not used, a suitable respirator must be worn.[1] Follow OSHA respirator regulations (29 CFR 1910.134).[2] Improper use of respirators is dangerous.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound minimizes the risk of exposure and accidents.

1. Pre-Handling Preparations

  • Verify Ventilation : Ensure the chemical fume hood or other ventilation system is functioning correctly.

  • Assemble Materials : Gather all necessary equipment, including this compound, non-sparking tools, and waste containers.[5]

  • Locate Safety Equipment : Confirm the location and operational status of emergency eyewash stations and safety showers.[1]

  • Don PPE : Put on all required personal protective equipment as detailed above.

2. Handling this compound

  • Avoid Dust and Contact : Handle the chemical carefully to avoid the formation of dust and aerosols.[5] Do not allow the chemical to come into contact with skin or eyes.[5][6]

  • Portioning : If transferring from a larger container, use automated or enclosed methods where possible.[1]

  • Work Practices : Do not eat, drink, or smoke in the area where this compound is handled.[1][3] Keep the container tightly sealed when not in use.[3]

3. Post-Handling Procedures

  • Decontamination : Clean the work area using a wet method or a vacuum to reduce dust; do not dry sweep.[1]

  • Remove PPE : Remove protective clothing carefully, avoiding contact with skin.

  • Personal Hygiene : Wash hands and any potentially exposed skin areas thoroughly with soap and water immediately after handling.[1][3]

Emergency Procedures

In the event of an accident, immediate and appropriate action is critical.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1][7] Seek immediate medical attention.[1][7]
Skin Contact Quickly remove all contaminated clothing and shoes.[1][6] Immediately wash the affected skin with plenty of soap and water.[1] Seek immediate medical attention.[1][7]
Inhalation Move the exposed individual to fresh air at once.[2][7] If breathing is difficult, trained personnel should administer oxygen.[2] If breathing has stopped, provide artificial respiration.[7] Seek immediate medical attention.[2][7]
Ingestion Do NOT induce vomiting.[3][7] If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk.[2] Never give anything by mouth to an unconscious person.[2][7] Seek immediate medical attention.[2][7]
Spill and Leak Response
  • Evacuate : Immediately clear the area of all personnel not equipped with proper protective gear.[1]

  • Ventilate : Increase ventilation in the area.[3]

  • Remove Ignition Sources : Eliminate all potential sources of ignition.[1][3]

  • Contain Spill : Use an inert material like sand, earth, or vermiculite (B1170534) to contain the spill.[3]

  • Clean Up :

    • For solids, use dry clean-up procedures that avoid generating dust.[6] Sweep up or use an explosion-proof vacuum for collection.[6]

    • Place the collected material into a suitable, sealed, and clearly labeled container for disposal.[1][5]

  • Decontaminate Area : After the material has been removed, wash the spill area thoroughly.[1]

Disposal Plan

This compound waste must be managed as hazardous waste.

  • Waste Collection :

    • Collect all this compound waste, including contaminated materials and spill cleanup debris, in a designated and compatible container.

    • Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

  • Labeling :

    • Securely close the waste container and label it clearly as "Hazardous Waste" with the full chemical name "this compound."

  • Storage :

    • Store the waste container in a cool, dry, well-ventilated area away from incompatible materials.[1][3] Ensure the storage area is secure and locked.[7]

  • Disposal :

    • Contact your institution's EHS department or a licensed waste disposal company for final disposal.

    • It is necessary to dispose of this compound in accordance with federal, state, and local environmental regulations.[1]

Workflow for Handling this compound

G prep 1. Preparation - Verify Ventilation - Assemble Materials - Locate Safety Gear ppe 2. Don PPE - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat / Apron prep->ppe handle 3. Handle this compound - In Fume Hood - Avoid Dust/Contact - Keep Containers Sealed ppe->handle decon 4. Post-Handling - Decontaminate Work Area - Doff PPE - Wash Hands handle->decon emergency Emergency Occurs (Spill or Exposure) handle->emergency waste_collect 5. Waste Collection - Collect in Sealed Container - Label as Hazardous Waste decon->waste_collect disposal 6. Disposal - Store Securely - Contact EHS for Pickup waste_collect->disposal emergency_proc Execute Emergency Plan - First Aid - Spill Cleanup emergency->emergency_proc YES emergency_proc->decon After Cleanup

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.